molecular formula C10H18O3 B1391522 Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate CAS No. 834914-39-5

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B1391522
CAS No.: 834914-39-5
M. Wt: 186.25 g/mol
InChI Key: CHMBRLRRLJHXRK-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a useful research compound. Its molecular formula is C10H18O3 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMBRLRRLJHXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672985
Record name Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834914-39-5
Record name Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834914-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable bifunctional molecule incorporating both a primary alcohol and an ester within a cyclohexane framework. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and specialty materials. Its applications can be found in the synthesis of complex alicyclic structures, where the hydroxyl and ester moieties can be selectively manipulated to introduce further chemical diversity. This guide provides a comprehensive overview of a reliable synthetic route to this compound and details its full characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Approach: Selective Reduction of a Geminal Diester

The most direct and efficient laboratory-scale synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate involves the selective mono-reduction of a readily available precursor, diethyl 1,1-cyclohexanedicarboxylate. This strategy leverages the differential reactivity of ester groups, allowing for the targeted conversion of one ester to a hydroxymethyl group while preserving the other.

Causality of Experimental Choices

The selection of the reducing agent is critical for the success of this transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both ester functionalities to the corresponding diol, a milder reagent is required for selective mono-reduction. Lithium borohydride (LiBH₄) emerges as an excellent candidate for this purpose. It is a stronger reducing agent than sodium borohydride (NaBH₄) and is known to effectively reduce esters to alcohols, while being safer to handle than LiAlH₄.[1][2] The choice of an ethereal solvent, such as tetrahydrofuran (THF), is predicated on the good solubility of lithium borohydride in such media, which facilitates a homogenous and controlled reaction.[1]

The reaction is performed at a controlled temperature to manage the exothermic nature of the reduction and to enhance selectivity. A subsequent acidic workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to yield the desired primary alcohol.

Synthesis_Workflow start Diethyl 1,1-cyclohexanedicarboxylate in THF reagent Addition of Lithium Borohydride (LiBH₄) start->reagent Step 1 reaction Stirring at 0 °C to Room Temperature reagent->reaction Step 2 workup Aqueous Acidic Workup (e.g., aq. HCl) reaction->workup Step 3 extraction Extraction with Organic Solvent workup->extraction Step 4 purification Purification by Column Chromatography extraction->purification Step 5 product Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate purification->product Step 6

Caption: Synthetic workflow for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Experimental Protocol

Materials:

  • Diethyl 1,1-cyclohexanedicarboxylate

  • Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of diethyl 1,1-cyclohexanedicarboxylate in anhydrous THF.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: A solution of lithium borohydride in anhydrous THF is added dropwise to the stirred solution of the diester over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a dilute aqueous solution of hydrochloric acid at 0 °C to neutralize the excess lithium borohydride and the resulting borate complexes.

  • Workup: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate as a pure compound.

Characterization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₈O₃
Molar Mass 186.25 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not readily available; high boiling
Solubility Soluble in common organic solvents

Data sourced from chemical supplier information.[3]

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1-4.2Quartet2H-O-CH₂ -CH₃
~3.5-3.6Singlet2H-CH₂ -OH
~2.0-2.2Broad Singlet1H-CH₂-OH
~1.2-1.8Multiplet10HCyclohexane ring protons
~1.2Triplet3H-O-CH₂-CH₃

Predicted chemical shifts based on analysis of similar structures.[4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is used to identify all the unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~175-177C =O (Ester)
~68-70-C H₂-OH
~60-62-O-C H₂-CH₃
~45-47Quaternary C of the cyclohexane ring
~20-40C H₂ of the cyclohexane ring
~14-O-CH₂-C H₃

Predicted chemical shifts based on analysis of similar structures.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200 (broad)StrongO-H stretch (alcohol)
2930-2850StrongC-H stretch (alkane)
~1730StrongC=O stretch (ester)
~1250StrongC-O stretch (ester)
~1050MediumC-O stretch (primary alcohol)

Predicted absorption bands based on known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): m/z = 186.1256

  • Common Fragmentation Patterns: Loss of the ethoxy group (-OCH₂CH₃), loss of the hydroxymethyl group (-CH₂OH), and fragmentation of the cyclohexane ring.

Safety and Handling

Diethyl 1,1-cyclohexanedicarboxylate:

  • Hazards: May cause skin, eye, and respiratory irritation.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Lithium Borohydride (LiBH₄):

  • Hazards: Reacts violently with water to produce flammable hydrogen gas.[2][9] Corrosive and toxic.

  • Handling: Must be handled under an inert atmosphere (nitrogen or argon).[1] Use in a chemical fume hood. Wear appropriate PPE, including a flame-retardant lab coat. Avoid contact with water and other protic solvents.[10] Quench excess reagent carefully with a suitable solvent like isopropanol or ethyl acetate before aqueous workup.[11]

Sodium Borohydride (NaBH₄):

  • Hazards: Water-reactive, releasing flammable gases.[12] Toxic by ingestion and skin absorption.[12] Corrosive.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE.[13] Store in a cool, dry place away from acids and water.[14]

Conclusion

The selective mono-reduction of diethyl 1,1-cyclohexanedicarboxylate with lithium borohydride provides a reliable and efficient pathway for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. The detailed characterization data presented in this guide serves as a benchmark for researchers to confirm the successful synthesis and purity of this versatile building block. Adherence to the outlined safety protocols is paramount for the safe execution of this synthesis. This in-depth technical guide provides the necessary information for the successful preparation and validation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, empowering its use in further synthetic endeavors within the pharmaceutical and materials science fields.

References

  • University of California, Center for Laboratory Safety. (2012, December 14).
  • The Ohio State University, Department of Chemistry. Sodium Borohydride SOP.
  • ESPI Metals.
  • Duke University, Shared Materials Instrumentation Facility.
  • TCI America. (2018, July 6).
  • Wikipedia. Lithium borohydride.
  • Cole-Parmer. Material Safety Data Sheet - Lithium borohydride, 2M solution in THF.
  • Sigma-Aldrich.
  • Fisher Scientific. (2018, November 16).
  • Sciencemadness Wiki. (2023, September 9). Lithium borohydride.
  • Sigma-Aldrich.
  • PubChem.
  • Reddit. (2021, December 22). Tips for Lithium Amino Borohydride Handling.
  • Capot Chemical Co., Ltd. (2022, June 15).
  • Wikipedia. Lithium borohydride.
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32.
  • Organic Syntheses. cyclohexylidenecyclohexane.
  • ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b).
  • ChemBK. Ethyl 1-(hydroxyMethyl)
  • PubChem.
  • PubChem. Ethyl 4-(hydroxymethyl)
  • Saeed, A. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences.
  • SpringerLink.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342).
  • SpectraBase. 1-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid methyl ester - Optional[Vapor Phase IR] - Spectrum.
  • Rodrigues Silva, D., et al. (2023, July 5). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Chemistry – A European Journal.
  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
  • ResearchGate. Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols.
  • Arkivoc.
  • NIST WebBook. Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-.

Sources

An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional alicyclic molecule with significant potential as a versatile building block in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis, and a thorough analysis of its spectroscopic characteristics. We will delve into the strategic importance of the hydroxymethyl and ethyl ester functionalities in molecular design, offering insights into how this compound can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize novel scaffolds in their synthetic endeavors.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer both structural rigidity and functional handles for diversification is of paramount importance. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, with its cyclohexane core, presents a desirable three-dimensional geometry that can effectively explore chemical space. The presence of a primary alcohol and an ethyl ester at the same carbon atom provides two orthogonal points for chemical modification, making it an attractive starting material for the synthesis of more complex molecules.

The hydroxymethyl group, in particular, is a well-regarded feature in medicinal chemistry. Its introduction into a molecule can lead to significant improvements in aqueous solubility, a critical parameter for drug absorption and distribution.[1] Furthermore, the hydroxyl moiety can act as a hydrogen bond donor, facilitating crucial interactions with biological targets such as enzymes and receptors.[1] This can lead to enhanced binding affinity and, consequently, improved potency. From a pharmacokinetic perspective, the hydroxymethyl group can also serve as a site for metabolic modification, potentially influencing the drug's half-life and clearance profile.[2]

This guide will provide the necessary technical details to enable researchers to synthesize, characterize, and strategically employ Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in their research programs.

Physicochemical and Structural Properties

While specific experimental data for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is not extensively reported in the literature, its fundamental properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValueSource
Molecular Formula C10H18O3[3]
Molecular Weight 186.25 g/mol [3]
CAS Number 834914-39-5
Appearance Colorless liquid (Predicted)
Boiling Point Not experimentally determined. Predicted to be >200 °C at atmospheric pressure.
Solubility Predicted to be sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). The presence of the hydroxyl group enhances water solubility compared to its non-hydroxylated analog, ethyl cyclohexanecarboxylate.[4]
Density Not experimentally determined. Predicted to be ~1.05 g/cm³.

Structural Diagram:

Caption: Chemical structure of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Synthesis Protocol: Selective Reduction of a Diester

A robust and scalable synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be achieved through the selective mono-reduction of a readily available starting material, diethyl 1,1-cyclohexanedicarboxylate. This approach leverages the high reactivity of lithium aluminum hydride (LAH) and controls the stoichiometry to favor the reduction of only one ester group.[5][6]

Reaction Scheme:

G start Diethyl 1,1-cyclohexanedicarboxylate reagent 1. LiAlH4 (0.5 eq), THF, 0 °C 2. H3O+ workup start->reagent product Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate reagent->product

Caption: Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Step-by-Step Methodology:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Preparation: A suspension of lithium aluminum hydride (LAH) (0.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.

    • Causality: LAH is a potent reducing agent that reacts violently with protic solvents like water.[7] Anhydrous conditions are therefore critical for safety and to prevent quenching of the reagent. Using a sub-stoichiometric amount of LAH (0.5 eq.) is key to achieving selective mono-reduction of the diester.

  • Addition of Starting Material: Diethyl 1,1-cyclohexanedicarboxylate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel. The rate of addition is controlled to maintain the internal reaction temperature below 10 °C.

    • Causality: The reduction of esters by LAH is highly exothermic. Slow, controlled addition at a low temperature prevents overheating, which could lead to over-reduction to the diol and other side reactions.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Quenching: The reaction mixture is cooled back to 0 °C, and the excess LAH is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 15% aqueous solution of sodium hydroxide.

    • Causality: Quenching is a critical and potentially hazardous step. Ethyl acetate is added first to react with any remaining highly reactive LAH in a more controlled manner than direct addition of water. The subsequent addition of water and NaOH hydrolyzes the aluminum salts to form a granular precipitate that is easily filtered.

  • Workup and Purification: The resulting slurry is filtered through a pad of celite, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural elucidation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be unequivocally achieved through a combination of NMR, IR, and mass spectrometry. Below are the predicted spectroscopic features.

4.1. ¹H NMR Spectroscopy

  • δ 4.1-4.2 ppm (quartet, 2H): The methylene protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methyl group.

  • δ 3.5-3.6 ppm (singlet or doublet, 2H): The methylene protons of the hydroxymethyl group (-CH₂-OH). The multiplicity will depend on the rate of proton exchange of the hydroxyl group.

  • δ 1.2-1.8 ppm (multiplet, 10H): The protons of the cyclohexane ring, which will exhibit complex overlapping signals.

  • δ 1.2-1.3 ppm (triplet, 3H): The methyl protons (-O-CH₂-CH₃) of the ethyl ester, split by the adjacent methylene group.

  • Variable (broad singlet, 1H): The proton of the hydroxyl group (-OH). Its chemical shift is concentration and solvent-dependent.

4.2. ¹³C NMR Spectroscopy

  • δ ~175 ppm: The carbonyl carbon of the ethyl ester.

  • δ ~68 ppm: The carbon of the hydroxymethyl group (-CH₂-OH).

  • δ ~60 ppm: The methylene carbon of the ethyl ester (-O-CH₂-CH₃).

  • δ ~45 ppm: The quaternary carbon of the cyclohexane ring to which the ester and hydroxymethyl groups are attached.

  • δ ~20-35 ppm (multiple peaks): The remaining carbons of the cyclohexane ring.

  • δ ~14 ppm: The methyl carbon of the ethyl ester (-O-CH₂-CH₃).

4.3. IR Spectroscopy

  • ~3400-3650 cm⁻¹ (broad, strong): O-H stretch of the primary alcohol, broadened due to hydrogen bonding.[8][9]

  • ~2850-2950 cm⁻¹ (strong): C-H stretches of the aliphatic cyclohexane and ethyl groups.

  • ~1735 cm⁻¹ (strong): C=O stretch of the saturated ethyl ester.[8]

  • ~1050-1250 cm⁻¹ (strong): C-O stretches of the ester and the primary alcohol.[10]

4.4. Mass Spectrometry

The electron ionization mass spectrum is expected to show fragmentation patterns characteristic of both alcohols and esters.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxymethyl group.[11]

  • Dehydration: Loss of a water molecule (M-18) from the molecular ion.[11]

  • Ester Fragmentation: Characteristic fragmentation patterns of ethyl esters, such as loss of the ethoxy group (-OC₂H₅).

Predicted Fragmentation Pathway:

G M [M]+• m/z 186 M_H2O [M-H₂O]+• m/z 168 M->M_H2O Dehydration M_CH2OH [M-CH₂OH]+• m/z 155 M->M_CH2OH α-cleavage M_OC2H5 [M-OC₂H₅]+• m/z 141 M->M_OC2H5 Ester fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Applications in Drug Development: A Gateway to Novel Therapeutics

The unique structural features of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate make it a highly valuable intermediate for the synthesis of a diverse range of biologically active molecules.

5.1. Introduction of Hydrophilic Moieties

The primary alcohol provides a convenient handle for introducing polar groups to improve the aqueous solubility of lead compounds. This can be achieved through etherification, esterification, or oxidation to the corresponding carboxylic acid. Improved solubility often translates to better oral bioavailability.[1]

5.2. Scaffold for Combinatorial Chemistry

The presence of two distinct functional groups allows for a divergent synthetic strategy. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. Concurrently, the alcohol can be derivatized to explore a different region of chemical space. This dual functionality is ideal for generating compound libraries for high-throughput screening.

5.3. Bioisosteric Replacement

The 1,1-disubstituted cyclohexane core can serve as a bioisostere for other cyclic or acyclic systems. Its rigid conformation can help in locking in a specific bioactive conformation, leading to improved target affinity and selectivity.

Workflow for Synthetic Diversification:

G start Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate hydrolysis Hydrolysis start->hydrolysis oxidation Oxidation start->oxidation etherification Etherification start->etherification acid Carboxylic Acid Derivative hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling amide_library Amide Library amide_coupling->amide_library aldehyde Aldehyde Derivative oxidation->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination amine_library Amine Library reductive_amination->amine_library ether_library Ether Library etherification->ether_library

Caption: Potential synthetic pathways for diversification.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • LAH Safety: Lithium aluminum hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere and quenched with extreme care by trained personnel.[5]

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable, yet underutilized, building block in synthetic and medicinal chemistry. Its straightforward synthesis from a commercially available starting material, combined with its dual functionality, provides a powerful platform for the generation of novel chemical entities. The strategic incorporation of the hydroxymethyl group offers a reliable method for modulating the physicochemical properties of drug candidates, thereby enhancing their potential for clinical success. This guide provides the foundational knowledge and practical protocols to empower researchers to fully exploit the potential of this versatile compound in their drug discovery efforts.

References

Sources

"Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (Molecular Formula: C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol ) possesses a unique structure featuring a quaternary carbon at the C1 position of a cyclohexane ring. This carbon is substituted with an ethyl carboxylate group and a hydroxymethyl group. This arrangement precludes the presence of α-protons relative to the carbonyl group, a key feature that simplifies the ¹H NMR spectrum. The presence of hydroxyl, carbonyl, and C-O ether-like bonds will give rise to distinct and identifiable signals in IR spectroscopy.

For clarity in the following spectroscopic predictions, the carbon and proton atoms are systematically numbered as shown in the diagram below.

G mol [C₁₀H₁₈O₃]⁺˙ Molecular Ion m/z = 186 frag168 [C₁₀H₁₆O₂]⁺˙ m/z = 168 mol->frag168 - H₂O (18 Da) (Dehydration) frag141 [C₈H₁₃O₂]⁺ m/z = 141 mol->frag141 - ˙OCH₂CH₃ (45 Da) (α-Cleavage) frag155 [C₉H₁₅O₂]⁺ m/z = 155 mol->frag155 - ˙CH₂OH (31 Da) (α-Cleavage) frag57 [C₄H₉]⁺ m/z = 57 mol->frag57 - C₅H₉O₃˙ (129 Da) (Ring Cleavage)

An In-Depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (CAS 834914-39-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Synthetic Chemistry

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic molecule that holds significant potential as a versatile building block in synthetic chemistry. Its structure, featuring a primary alcohol and an ethyl ester attached to a quaternary carbon on a cyclohexane ring, offers two distinct points for chemical modification. This unique arrangement allows for the introduction of diverse functionalities, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel materials.

This technical guide provides a comprehensive overview of the known properties, a plausible synthetic pathway, predicted spectroscopic characteristics, and potential applications of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. It is important to note that while this compound is commercially available, detailed experimental data in the public domain is limited. Therefore, this guide combines available supplier information with well-established principles of organic chemistry to offer scientifically sound insights for researchers.

Physicochemical and Structural Properties

The fundamental properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate are summarized below. While some experimental data is available from commercial suppliers, many physical properties such as boiling point and density have not been formally reported in scientific literature.

PropertyValueSource
CAS Number 834914-39-5N/A
Molecular Formula C₁₀H₁₈O₃[1]
Molecular Weight 186.25 g/mol [1]
Physical Form Solid or liquidN/A
Purity ≥95%N/A
Storage Temperature 2-8°CN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A
Solubility Not availableN/A

Proposed Synthesis Pathway

The proposed synthesis starts with the reaction of ethyl cyclohexanecarboxylate with paraformaldehyde in the presence of a metal promoter like zinc or indium in a suitable solvent such as tetrahydrofuran (THF).

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A Ethyl cyclohexanecarboxylate P Barbier-type Reaction A->P B Paraformaldehyde B->P C Zinc (or Indium) C->P D THF (solvent) D->P E Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate P->E

Sources

"Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

This guide provides a detailed analysis of the fundamental molecular properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a key building block in synthetic organic chemistry. Its unique structure, featuring both an ester and a primary alcohol functional group attached to the same quaternary carbon of a cyclohexane ring, makes it a valuable intermediate in the development of complex molecules, including active pharmaceutical ingredients (APIs) and specialty materials. Understanding its core characteristics—specifically its molecular formula and weight—is the foundational first step for any researcher or drug development professional intending to utilize this compound.

Core Molecular Attributes

The precise identity and purity of a starting material are paramount in any synthetic workflow. The molecular formula and weight are the most fundamental of these identifiers, dictating stoichiometric calculations, influencing analytical characterization, and determining the structural possibilities for further reactions.

Molecular Formula

The molecular formula for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is C10H18O3 [1]. This formula is derived from its constituent atoms: ten carbon atoms, eighteen hydrogen atoms, and three oxygen atoms. This composition is critical for confirming the identity of the material via high-resolution mass spectrometry (HRMS) and elemental analysis, ensuring that the correct starting material is being used, free from significant impurities.

Molecular Weight

The molar mass of this compound is 186.25 g/mol [1]. This value is calculated from the molecular formula and the atomic weights of its constituent elements. The molecular weight is a critical parameter for all quantitative aspects of experimental design, including:

  • Stoichiometric Calculations: Accurately weighing the reagent to achieve the desired molar equivalents in a reaction is fundamental to controlling reaction outcomes, maximizing yield, and minimizing side products.

  • Solution Preparation: Preparing solutions of known concentrations (molarity) requires a precise molecular weight.

  • Analytical Chemistry: Techniques such as mass spectrometry rely on the mass-to-charge ratio, which is directly related to the molecular weight, for identification.

The table below summarizes these essential quantitative properties.

PropertyValueSource(s)
Molecular FormulaC10H18O3[1]
Molar Mass186.25 g/mol [1]
Monoisotopic Mass186.125594432 Da[2]

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of the elements and is crucial for exact mass measurements in mass spectrometry.

Structural Representation and Functional Groups

A visual representation of the molecule is essential for understanding its chemical reactivity. The structure of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is defined by a cyclohexane scaffold substituted at the C1 position with both an ethyl ester and a hydroxymethyl group.

Caption: 2D structure of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

The presence of two distinct functional groups—a primary alcohol (-CH₂OH) and an ethyl ester (-COOEt)—on a sterically hindered quaternary center opens up a wide array of possibilities for sequential and selective chemical transformations. The alcohol can undergo oxidation, etherification, or esterification, while the ester is susceptible to hydrolysis, reduction, or transesterification. This bifunctionality is the cornerstone of its utility in multi-step syntheses.

Experimental Context and Application

Synthesis and Purification Workflow

A common synthetic route to related compounds involves the Reformatsky reaction or similar nucleophilic additions to a cyclohexanone derivative. For instance, the reaction of cyclohexanone with ethyl bromoacetate in the presence of zinc can yield ethyl 1-hydroxycyclohexylacetate, a structurally related β-hydroxy ester[3]. The purification of these types of molecules typically involves the following workflow:

G start Reaction Work-up (e.g., Quenching, Extraction) rotovap Solvent Removal (Rotary Evaporation) start->rotovap Crude Product distill Purification (Vacuum Distillation) rotovap->distill Residual Oil analysis QC Analysis (GC-MS, NMR) distill->analysis Purified Fractions end Pure Compound analysis->end Verified Product

Caption: General purification workflow for liquid organic intermediates.

Causality in Protocol:

  • Reaction Work-up: This initial phase is crucial for separating the crude product from inorganic salts and unreacted polar reagents. The choice of extraction solvent is dictated by the product's polarity.

  • Solvent Removal: Rotary evaporation is a gentle method to remove volatile organic solvents without degrading the target compound, which is essential for thermally sensitive molecules.

  • Purification: For non-crystalline, moderately volatile compounds like this, vacuum distillation is the method of choice. It allows for boiling at a lower temperature, preventing thermal decomposition while separating the product from non-volatile impurities and byproducts with different boiling points[3].

  • QC Analysis: Post-purification, analytical verification is non-negotiable. Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of the eluted peak, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise molecular structure and assesses purity.

This self-validating system ensures that the material proceeding to the next synthetic step is of known identity and purity, a cornerstone of trustworthy and reproducible science.

References

  • Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97% - ChemBK. Available at: [Link]

  • Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem. Available at: [Link]

  • Cyclohexaneacetic acid, 1-hydroxy, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

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An In-depth Technical Guide to the Solubility and Stability of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (EHC) is a bifunctional organic molecule incorporating both an ester and a primary alcohol within a cyclohexane framework. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, specialty polymers, and fragrance compounds. A thorough understanding of its solubility and stability is paramount for its effective use in these applications, ensuring optimal reaction conditions, formulation longevity, and predictable performance. This guide provides a comprehensive overview of the known and predicted physicochemical properties of EHC, alongside detailed protocols for its empirical evaluation.

Physicochemical Properties

A foundational understanding of a molecule's basic properties is essential before exploring its solubility and stability.

PropertyValueSource
Molecular FormulaC10H18O3[1]
Molecular Weight186.25 g/mol [1][2]
Physical FormSolid or liquid[3]
Storage Temperature2-8°C, sealed in dry conditions[3]

The presence of a hydroxyl group and an ethyl ester group on a cyclohexane ring suggests that EHC will exhibit moderate polarity. The cyclohexane ring imparts a nonpolar character, while the hydroxyl and ester groups introduce polarity and the potential for hydrogen bonding.

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-phase reactions, purifications, and formulations. While specific experimental data for EHC is not widely published, we can infer its likely solubility based on its structure and the properties of analogous compounds. The related compound, ethyl cyclohexanecarboxylate, which lacks the hydroxyl group, is insoluble in water but soluble in organic solvents like hexane, ether, and alcohols[4][5][6][7]. The presence of the hydroxyl group in EHC is expected to increase its polarity and its ability to act as a hydrogen bond donor, thus enhancing its solubility in polar solvents.

Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolModerately to Highly SolubleThe hydroxyl group can participate in hydrogen bonding with protic solvents. The ester group can also act as a hydrogen bond acceptor.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)SolubleThe polar nature of these solvents can effectively solvate the polar functional groups of EHC.
Nonpolar Hexane, Toluene, Diethyl etherSparingly Soluble to InsolubleThe nonpolar cyclohexane backbone may allow for some solubility in nonpolar solvents, but the polar functional groups will limit this.
Experimental Protocol for Solubility Determination

To empirically determine the solubility of EHC, a standardized isothermal equilibrium method is recommended.

Objective: To quantify the solubility of EHC in various solvents at a specified temperature.

Materials:

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (EHC)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of EHC to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Centrifuge the withdrawn sample to remove any suspended solid particles.

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of EHC.

    • Prepare a calibration curve using standard solutions of EHC of known concentrations.

    • Calculate the solubility of EHC in each solvent based on the concentration of the saturated solution.

Self-Validation:

  • The continued presence of excess solid EHC at the end of the experiment confirms that a saturated solution was achieved.

  • Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent concentration values, indicating that equilibrium has been reached.

Stability Profile

The stability of EHC under various conditions is crucial for determining its shelf-life, appropriate storage conditions, and compatibility with other substances. The primary potential degradation pathways for EHC are hydrolysis of the ester linkage and oxidation of the primary alcohol.

Predicted Stability
ConditionPotential Degradation PathwayPredicted Stability
pH Acidic: Acid-catalyzed hydrolysis of the ester. Basic: Base-catalyzed (saponification) of the ester.Unstable at low and high pH. Most stable at a neutral pH (around 6-8).
Temperature Thermal decomposition. The rate of hydrolysis will also increase with temperature.Moderately stable at room temperature. Degradation is expected to increase at elevated temperatures.
Light Photodegradation, potentially leading to radical-mediated reactions.The absence of significant chromophores suggests moderate stability to visible light, but UV light could induce degradation.
Oxidizing Agents Oxidation of the primary alcohol to an aldehyde or carboxylic acid.Susceptible to degradation in the presence of strong oxidizing agents.
Experimental Protocol for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and pathways.

Objective: To evaluate the stability of EHC under various stress conditions.

Materials:

  • EHC

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H2O2) solution

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Test Solutions:

    • Prepare solutions of EHC in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or ethanol to ensure solubility).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Add HCl to the EHC solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Add NaOH to the EHC solution to achieve a final concentration of 0.1 M. Keep at room temperature for a set period.

    • Oxidative Degradation: Add H2O2 (e.g., 3%) to the EHC solution. Keep at room temperature for a set period.

    • Thermal Degradation: Store the EHC solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the EHC solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). A PDA detector can help in assessing peak purity, and an MS detector can aid in the identification of degradation products.

Self-Validation:

  • The stability-indicating method should be validated to demonstrate specificity for EHC in the presence of its degradation products.

  • A mass balance calculation should be performed to account for the amount of degraded EHC and the formed degradation products. A good mass balance (e.g., 95-105%) provides confidence in the analytical results.

Visualizing Experimental Workflows

To aid in the practical application of these protocols, the following diagrams outline the key steps.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantification A Add excess EHC to solvent B Equilibrate in shaker bath (e.g., 25°C, 24-48h) A->B C Settle excess solid B->C D Withdraw supernatant C->D E Centrifuge D->E F Dilute supernatant E->F G HPLC analysis F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Solubility Determination.

Stability_Assessment_Workflow cluster_stress Forced Degradation Conditions A Prepare EHC solution B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, RT) A->C D Oxidation (H2O2, RT) A->D E Thermal (Heat) A->E F Photochemical (Light) A->F G Analyze samples by stability-indicating HPLC-PDA/MS at time points B->G C->G D->G E->G F->G

Caption: Workflow for Stability Assessment.

Conclusion

References

  • ChemBK. Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. [Link]

  • PubChem. Ethyl 1-hydroxycyclohexanecarboxylate. [Link]

  • Solubility of Things. Ethyl cyclohexanecarboxylate. [Link]

  • BuyersGuideChem. Ethyl 1-(hydroxymethyl)cyclohexane carboxylate. [Link]

  • PubChem. Ethyl 1-methylcyclohexane-1-carboxylate. [Link]

  • Organic Syntheses Procedure. Cyclohexaneacetic acid, 1-hydroxy, ethyl ester. [Link]

  • The Good Scents Company. ethyl cyclohexyl carboxylate, 3289-28-9. [Link]

  • Organic Syntheses Procedure. cyclohexylidenecyclohexane. [Link]

  • Organic Syntheses Procedure. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]

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  • PubChem. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. [Link]

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The Strategic Utility of Ethyl 1-(Hydroxymethyl)cyclohexanecarboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a versatile bifunctional building block that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural motif, featuring a quaternary carbon center bearing both an ester and a hydroxymethyl group on a cyclohexane ring, provides a valuable scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, with a particular focus on its role as a starting material for high-value molecules, including spirocyclic lactones and other intricate frameworks relevant to drug discovery and natural product synthesis. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its synthetic potential are presented to empower researchers in leveraging this key intermediate for their scientific endeavors.

Introduction: Unveiling a Versatile Synthetic Intermediate

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, with the CAS number 834914-39-5 and a molecular formula of C10H18O3, is a colorless to pale yellow oil.[1] Its structure is characterized by a cyclohexane ring substituted at the 1-position with both an ethyl ester and a hydroxymethyl group. This arrangement of functional groups offers a rich platform for a diverse array of chemical transformations, making it a valuable precursor for more complex molecules. The presence of a primary alcohol and an ester at a quaternary center allows for selective manipulation and derivatization, opening avenues for the synthesis of a wide range of carbocyclic and heterocyclic systems.

This guide will delve into the primary synthetic routes to access this key intermediate, explore its characteristic chemical reactivity, and showcase its application in the synthesis of more elaborate structures, thereby providing a comprehensive resource for chemists engaged in the design and execution of innovative synthetic strategies.

Synthesis of Ethyl 1-(Hydroxymethyl)cyclohexanecarboxylate: Key Methodologies

The preparation of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be approached through several strategic disconnections. The most common and practical methods involve either the direct hydroxymethylation of a pre-existing ester or the esterification of the corresponding carboxylic acid.

Hydroxymethylation of Ethyl Cyclohexanecarboxylate

A direct and efficient route to the title compound is the base-catalyzed hydroxymethylation of ethyl cyclohexanecarboxylate using formaldehyde or its equivalents, such as paraformaldehyde. This reaction proceeds via the formation of an enolate at the alpha-position of the ester, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

Reaction Workflow:

Hydroxymethylation_Workflow start Ethyl Cyclohexanecarboxylate base Strong Base (e.g., LDA, NaH) start->base Deprotonation formaldehyde Formaldehyde (CH2O) or Paraformaldehyde base->formaldehyde Nucleophilic Attack workup Aqueous Workup formaldehyde->workup product Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate workup->product

Figure 1: Conceptual workflow for the hydroxymethylation of ethyl cyclohexanecarboxylate.

Mechanistic Considerations: The choice of base is critical to the success of this reaction. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically employed to ensure complete and irreversible enolate formation, thereby minimizing side reactions like self-condensation of the ester. The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures to control the reactivity of the enolate and formaldehyde.

Experimental Protocol: Hydroxymethylation of Ethyl Cyclohexanecarboxylate

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of diisopropylamine. The mixture is stirred at -78 °C for 30 minutes to generate LDA. A solution of ethyl cyclohexanecarboxylate in anhydrous THF is then added dropwise, and the resulting mixture is stirred for an additional hour at -78 °C to ensure complete enolate formation.

  • Hydroxymethylation: Freshly depolymerized paraformaldehyde is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Esterification of 1-(Hydroxymethyl)cyclohexanecarboxylic Acid

An alternative and often complementary approach involves the synthesis of the corresponding carboxylic acid, 1-(hydroxymethyl)cyclohexanecarboxylic acid, followed by its esterification.

Synthesis of the Precursor Acid: 1-(Hydroxymethyl)cyclohexanecarboxylic acid can be prepared from cyclohexanone via a two-step sequence involving the formation of a cyanohydrin, followed by hydrolysis and reduction. A more direct method involves the reaction of the lithium enolate of cyclohexanecarboxylic acid with formaldehyde.

Esterification: The subsequent esterification of 1-(hydroxymethyl)cyclohexanecarboxylic acid can be achieved using standard methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

Reaction Workflow:

Esterification_Workflow start 1-(Hydroxymethyl)cyclohexanecarboxylic Acid reagents Ethanol (excess) Acid Catalyst (e.g., H2SO4) start->reagents Fischer Esterification workup Neutralization & Extraction reagents->workup product Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate workup->product Lactonization Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate 1-Oxa-spiro[4.5]decan-2-one 1-Oxa-spiro[4.5]decan-2-one Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate->1-Oxa-spiro[4.5]decan-2-one Acid or Base Catalyst Heat

Figure 3: Lactonization of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

These spirocyclic lactones are prevalent structural motifs in a wide range of natural products and have been identified as privileged scaffolds in drug discovery due to their rigid, three-dimensional structures. [2] Experimental Protocol: Synthesis of 1-Oxa-spiro[4.5]decan-2-one

  • Reaction Setup: A solution of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in a high-boiling point solvent such as toluene or xylene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalysis: A catalytic amount of p-toluenesulfonic acid is added to the solution.

  • Reaction: The mixture is heated to reflux, and the ethanol generated during the cyclization is removed azeotropically. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield 1-oxa-spiro[4.5]decan-2-one.

Elaboration into Other Functionalized Scaffolds

The primary alcohol of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be oxidized to the corresponding aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and Grignard additions. This opens up avenues for the synthesis of more complex side chains at the quaternary center.

Furthermore, the ester functionality can be hydrolyzed to the carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to the diol. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecule.

Relevance in Drug Discovery and Natural Product Synthesis

While direct synthetic routes to blockbuster drugs like gabapentin or pregabalin from ethyl 1-(hydroxymethyl)cyclohexanecarboxylate are not prominently documented, the core structural motif is highly relevant in medicinal chemistry. The introduction of a hydroxymethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility and providing new vectors for interaction with biological targets. [3] The spirocyclic lactones derived from this starting material are of particular interest. Spirocycles are increasingly incorporated into drug candidates to improve their three-dimensionality and explore novel chemical space. [4]The rigid conformation of spirocyclic systems can lead to enhanced binding affinity and selectivity for their biological targets.

Moreover, the cyclohexanecarboxylate framework itself is a common feature in many natural products and bioactive molecules. The ability to introduce functionality at the 1-position with stereocontrol is a key challenge in the synthesis of these complex targets. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate provides a valuable starting point for such endeavors. For instance, related hydroxymethyl-substituted cyclic systems are key intermediates in the synthesis of various natural products. [5][6]

Conclusion and Future Outlook

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate has emerged as a strategically important and versatile building block in modern organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a reliable platform for the construction of complex molecular architectures, most notably spirocyclic lactones. The increasing emphasis on three-dimensional molecular design in drug discovery is likely to further elevate the importance of this and related scaffolds. Future research in this area will likely focus on the development of stereoselective synthetic routes to chiral derivatives of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, which would significantly expand its utility in the synthesis of enantiomerically pure pharmaceuticals and natural products. The continued exploration of the reactivity of this valuable intermediate will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new and innovative molecules with significant biological and material properties.

References

  • Organic Syntheses Procedure for the preparation of a related compound, ethyl 1-hydroxycyclohexylacetate. (Note: This is not a direct synthesis of the topic compound but provides context for related reactions.) Available at: [Link]

  • PubChem entry for Ethyl 1-hydroxycyclohexanecarboxylate, a related compound. National Center for Biotechnology Information. PubChem Compound Database; CID=222089. Available at: [Link] [7]3. PubChem entry for 1-Oxaspiro[4.5]decan-2-one. National Center for Biotechnology Information. PubChem Compound Database; CID=12783. Available at: [Link] [3]4. ChemBK entry for Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. Available at: [Link] [1]5. Wikipedia article on Lactones, providing general information on their formation and reactivity. Available at: [Link] [8]6. Beilstein Journals, Supporting Information for "A general acid-mediated aminolactone formation using unactivated alkenes". (This provides examples of spectroscopic data for related complex molecules). Available at: [Link]

  • YouTube video on structure determination from spectra, offering general guidance on interpreting NMR and IR data. Available at: [Link]

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The Versatile Building Block: A Technical Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review for Medicinal Chemists and Process Development Scientists

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional alicyclic molecule that serves as a valuable intermediate in the synthesis of complex organic structures. Its unique arrangement of a primary alcohol and an ethyl ester on a quaternary carbon center of a cyclohexane ring makes it a versatile scaffold for creating sterically hindered and structurally diverse compounds, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical experimental considerations.

Synthesis: The Art of Selective Reduction

The most direct and efficient synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate involves the selective mono-reduction of a geminal diester, specifically Diethyl 1,1-cyclohexanedicarboxylate. This transformation presents a classic challenge in organic synthesis: how to differentiate between two identical functional groups. The key to success lies in precise control of stoichiometry and reaction conditions.

Causality of Experimental Design

The starting material, Diethyl 1,1-cyclohexanedicarboxylate, is readily prepared via standard malonic ester synthesis protocols. The core of the synthesis of the target molecule is the reduction of one of the two ester groups to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation. However, using an excess of such a reagent would lead to the over-reduction of both ester groups to form 1,1-cyclohexanedimethanol.

Therefore, the strategy hinges on using a limiting amount of the reducing agent. By carefully controlling the stoichiometry, typically employing 0.5 equivalents of LiAlH₄ relative to the diester, it is possible to favor the mono-reduction product. The reaction is generally performed at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions. The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it effectively solubilizes the reactants and the hydride reagent.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step process, starting from cyclohexanone.

SynthesisWorkflow cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Selective Mono-Reduction A Cyclohexanone C Diethyl 1,1-cyclohexanedicarboxylate A->C 1. NaOEt, EtOH 2. Diethyl malonate 3. Alkylation 4. Saponification & Decarboxylation (Simplified representation) B Diethyl malonate D Diethyl 1,1-cyclohexanedicarboxylate E Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate D->E LiAlH4 (0.5 eq) THF, 0 °C to rt

Caption: Synthetic workflow for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the selective mono-reduction of Diethyl 1,1-cyclohexanedicarboxylate.

Materials:

  • Diethyl 1,1-cyclohexanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of Diethyl 1,1-cyclohexanedicarboxylate (1.0 eq) in anhydrous THF.

  • The flask is cooled to 0 °C in an ice-water bath.

  • A solution of LiAlH₄ (0.5 eq) in anhydrous THF is added dropwise to the stirred solution of the diester over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by 1 M HCl until the aqueous layer is acidic.

  • The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Physicochemical and Spectroscopic Properties

The accurate characterization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is essential for its use in subsequent synthetic steps. The following tables summarize its key physical and spectroscopic properties.

PropertyValue
Molecular Formula C₁₀H₁₈O₃[1]
Molar Mass 186.25 g/mol
Appearance Colorless oil
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)

Spectroscopic Data:

Technique Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃) ~4.15 (q, 2H, -OCH₂CH₃), ~3.60 (s, 2H, -CH₂OH), ~2.0-1.2 (m, 10H, cyclohexyl protons), ~1.25 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃) ~176 (-C=O), ~68 (-CH₂OH), ~60 (-OCH₂CH₃), ~45 (quaternary C), ~30-20 (cyclohexyl carbons), ~14 (-OCH₂CH₃)
IR (thin film) ~3400 (br, O-H stretch), ~2930 & 2860 (C-H stretch), ~1725 (C=O stretch), ~1180 (C-O stretch)

Applications in Medicinal Chemistry and Drug Development

The cyclohexane scaffold is a common motif in many biologically active molecules due to its conformational rigidity and lipophilic nature, which can enhance binding to biological targets and improve pharmacokinetic properties. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate provides a unique entry point for the synthesis of complex molecules with a 1,1-disubstituted cyclohexane core.

A Key Intermediate for Gabapentin Analogs

One of the most significant potential applications of this molecule is in the synthesis of analogs of Gabapentin, a widely prescribed anticonvulsant and analgesic drug.[2][3][4] Gabapentin features a 1-(aminomethyl)cyclohexaneacetic acid structure. The hydroxymethyl and ethyl carboxylate groups of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be elaborated through various synthetic transformations to introduce the amino and carboxylic acid functionalities required for Gabapentin-like structures.

Visualizing the Path to Bioactive Molecules

The transformation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate into a Gabapentin-like scaffold involves a series of functional group interconversions.

DrugDev A Ethyl 1-(hydroxymethyl) cyclohexanecarboxylate B Intermediate A (e.g., Mesylate or Tosylate) A->B 1. TsCl, Pyridine (Activation of -OH) C Intermediate B (e.g., Azide or Nitrile) B->C 2. NaCN or NaN3 (Nucleophilic Substitution) D Gabapentin Analog Scaffold C->D 3. Reduction of Nitrile/Azide 4. Hydrolysis of Ester

Caption: Conceptual pathway from the title compound to a Gabapentin analog.

This conceptual pathway highlights the utility of the two distinct functional groups. The primary alcohol can be activated (e.g., by conversion to a tosylate or mesylate) to allow for nucleophilic substitution, introducing a nitrogen-containing group. The ethyl ester can then be hydrolyzed to the corresponding carboxylic acid in a later step. This modular approach allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable and versatile building block in organic synthesis. Its preparation via the selective mono-reduction of a readily available diester demonstrates a key principle of stoichiometric control in chemical reactions. The presence of two orthogonal functional groups on a rigid cyclohexane scaffold provides a powerful platform for the synthesis of complex molecules, particularly in the field of medicinal chemistry. As the demand for novel therapeutics with improved efficacy and pharmacokinetic profiles continues to grow, the strategic use of such well-defined intermediates will remain a cornerstone of modern drug discovery and development.

References

  • A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4][5]decan-3-one). Organic Process Research & Development. Available at: [Link]

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Process Research & Development, Vol. 28, No. 8. ACS Publications. Available at: [Link]

  • Preparation method of gabapentin intermediate. Google Patents.
  • Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. PubChem. Available at: [Link]

  • Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. ChemBK. Available at: [Link]

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Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate: A Technical Guide to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule incorporating both an ester and a primary alcohol within a cyclohexane framework. This unique structural arrangement offers a versatile scaffold for chemical modification, making it a molecule of interest in synthetic organic chemistry and medicinal chemistry. The presence of the hydroxymethyl group can significantly influence the physicochemical properties of the parent cyclohexanecarboxylate structure, potentially enhancing solubility and providing a reactive handle for further derivatization.[1] This guide provides an in-depth look at the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, an analysis of its core chemical features, and a discussion of its potential applications in the field of drug development.

Synthesis and Mechanistic Considerations

Grignard Reaction Approach

A common and reliable method for the synthesis of tertiary alcohols is the Grignard reaction. In the context of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, this would involve the reaction of an appropriate Grignard reagent with a cyclohexanone derivative.

Experimental Protocol: Grignard Synthesis

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of a suitable halo-ester, such as ethyl bromomethanoate, in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Cyclohexanone: Once the Grignard reagent formation is complete, a solution of cyclohexanone in anhydrous diethyl ether is added dropwise at a controlled temperature, typically 0 °C, to mitigate exothermic reactions.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Causality in Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. The use of anhydrous solvents and flame-dried glassware is crucial to prevent the quenching of the Grignard reagent and ensure a high yield of the desired product.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the oxidation of the Grignard reagent by atmospheric oxygen.

  • Controlled Temperature: The addition of cyclohexanone is performed at a low temperature to control the reaction rate and prevent the formation of side products.

Physicochemical Properties and Structural Analysis

The molecular formula of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is C10H18O3, with a molar mass of 186.25 g/mol .[2] The presence of both a hydroxyl group and an ester group imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior.

PropertyValueSource
Molecular FormulaC10H18O3ChemBK[2]
Molar Mass186.25 g/mol ChemBK[2]
CAS Number834914-39-5ChemBK[2]

Applications in Drug Development and Medicinal Chemistry

The hydroxymethyl group is a key structural motif in many pharmaceutical compounds, often introduced to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of a -CH2OH group can lead to changes in physical and chemical properties that may offer therapeutic advantages.[1]

Potential Roles of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in Drug Discovery:

  • Building Block for Novel Scaffolds: The dual functionality of this molecule allows for selective modification at either the ester or the alcohol. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages. This versatility makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

  • Prodrug Design: The hydroxyl group can be derivatized to form prodrugs, which can improve the bioavailability or targeting of a parent drug. For instance, it can be esterified with a drug molecule to create a more lipophilic prodrug that can more easily cross cell membranes.

  • Fragment-Based Drug Discovery: As a small, functionalized cyclic molecule, Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate could be used as a fragment in fragment-based screening to identify new binding motifs for therapeutic targets.

Visualizing Synthetic Pathways

The following diagram illustrates a generalized synthetic workflow for the preparation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Cyclohexanone Cyclohexanone Reaction_Vessel Grignard Reaction (Anhydrous Et2O, 0°C) Cyclohexanone->Reaction_Vessel Grignard_Reagent Ethyl Haloacetate Mg/Ether Grignard_Reagent->Reaction_Vessel Quenching Quench (aq. NH4Cl) Reaction_Vessel->Quenching 1. Extraction Extraction (Et2O) Quenching->Extraction 2. Purification Column Chromatography Extraction->Purification 3. Final_Product Ethyl 1-(hydroxymethyl) cyclohexanecarboxylate Purification->Final_Product Yields

Caption: Generalized workflow for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate represents a valuable, albeit not widely documented, chemical entity with significant potential for applications in synthetic and medicinal chemistry. Its synthesis is achievable through standard organic transformations, and its bifunctional nature provides a platform for the creation of diverse molecular architectures. For researchers in drug development, this compound and its derivatives offer an intriguing starting point for the design of novel therapeutics with potentially enhanced pharmacological profiles. Further investigation into the reactivity and biological activity of this scaffold is warranted to fully explore its utility.

References

  • PubChem. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. [Link]

  • Lima, L. M., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Molecules, 26(11), 3167. [Link]

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An In-depth Technical Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical constants, synthesis, and characterization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a valuable intermediate in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in drug development, emphasizing both theoretical principles and practical applications.

Chemical Identity and Physical Properties

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule featuring both an ester and a primary alcohol. This unique combination makes it a versatile building block for the synthesis of more complex molecules, including spirocyclic compounds and substituted cyclohexanes.

Structure and Identification
  • IUPAC Name: ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate

  • Molecular Formula: C₁₀H₁₈O₃[1]

  • Molecular Weight: 186.25 g/mol [1]

  • CAS Registry Number: 834914-39-5[1][2]

  • InChI Key: CHMBRLRRLJHXRK-UHFFFAOYSA-N[2]

Physical Constants
Physical ConstantValueSource
Molecular Formula C₁₀H₁₈O₃[1]
Molecular Weight 186.25 g/mol [1]
CAS Number 834914-39-5[1][2]
Physical Form Solid or Liquid[2]
Purity 95%[2]
Storage Temperature 2-8°C (Sealed in dry conditions)[2]

Synthesis and Mechanistic Insights

A definitive, peer-reviewed synthesis protocol for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate was not found in the surveyed literature. However, a plausible and efficient two-step synthetic route can be proposed based on well-established organometallic and esterification reactions. This proposed synthesis starts from the readily available cyclohexanecarboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Reduction of the carboxylic acid: The carboxylic acid group of cyclohexanecarboxylic acid is selectively reduced to a primary alcohol to form (1-cyclohexyl)methanol.

  • Esterification: The resulting alcohol is then reacted with ethyl chloroformate to yield the target compound.

Synthetic Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification Cyclohexanecarboxylic_acid Cyclohexanecarboxylic acid Reduction_Reagents 1. LiAlH4 2. H3O+ Cyclohexanecarboxylic_acid->Reduction_Reagents Reduction (1-cyclohexyl)methanol (1-cyclohexyl)methanol Reduction_Reagents->(1-cyclohexyl)methanol Esterification_Reagents Ethyl Chloroformate, Pyridine (1-cyclohexyl)methanol->Esterification_Reagents Esterification Target_Compound Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Esterification_Reagents->Target_Compound

Caption: Proposed two-step synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (1-cyclohexyl)methanol

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water. An acidic workup is necessary to protonate the resulting alkoxide and liberate the alcohol.

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexanecarboxylic acid in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (1-cyclohexyl)methanol.

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

  • Rationale: The esterification of (1-cyclohexyl)methanol with ethyl chloroformate is a standard method for forming the corresponding ethyl carbonate ester. Pyridine is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Procedure:

    • Dissolve (1-cyclohexyl)methanol in anhydrous dichloromethane containing pyridine at 0 °C under an inert atmosphere.

    • Add ethyl chloroformate dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the cyclohexyl ring protons, and the hydroxymethyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2Quartet2H-O-CH₂ -CH₃
~ 3.6Singlet2H-CH₂ -OH
~ 2.5Broad Singlet1H-CH₂-OH
~ 1.2-1.8Multiplet10HCyclohexyl protons
~ 1.2Triplet3H-O-CH₂-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 175C =O (Ester)
~ 68-C H₂-OH
~ 61-O-C H₂-CH₃
~ 45Quaternary cyclohexyl carbon
~ 20-35Cyclohexyl C H₂
~ 14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (alcohol)
2930, 2855StrongC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1250-1000StrongC-O stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to fragmentation of the molecule. Key expected fragments are listed below.

m/zFragment
186[M]⁺ (Molecular ion)
157[M - C₂H₅]⁺
141[M - OC₂H₅]⁺
113[M - COOC₂H₅]⁺
81[C₆H₉]⁺

Safety and Handling

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable chemical intermediate with significant potential in synthetic chemistry. While a comprehensive set of experimentally determined physical data is not yet available in the public domain, this guide provides a thorough overview of its known properties, a plausible synthetic route, and a theoretical framework for its spectroscopic characterization. As research involving this compound continues, a more complete experimental profile is anticipated to emerge.

References

  • ChemBK. Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. [Link]

  • PubChem. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. [Link]

  • PubChem. Ethyl 1-hydroxycyclohexanecarboxylate. [Link]

  • PrepChem.com. Synthesis of ethyl 1-cyclohexene-1-carboxylate. [Link]

  • Organic Syntheses. cyclohexylidenecyclohexane. [Link]

  • ChemBK. Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. [Link]

  • PubChem. 1-(Hydroxymethyl)cyclohexane-1-carboxylic acid. [Link]

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Methodological & Application

Synthetic Protocols for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a primary alcohol and an ethyl ester on a quaternary center of a cyclohexane ring, allows for diverse subsequent chemical modifications. This guide provides detailed synthetic protocols, mechanistic insights, and practical considerations for the preparation of this versatile building block, tailored for researchers and professionals in drug development and chemical synthesis.

The primary and most efficient route to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate involves the selective mono-reduction of a corresponding geminal diester, specifically diethyl 1,1-cyclohexanedicarboxylate. The central challenge and focus of this guide lie in achieving this chemoselectivity, reducing one ester functionality while preserving the other.

Strategic Approach: Selective Mono-Reduction of a Geminal Diester

The synthesis commences with the commercially available and relatively inexpensive starting material, diethyl 1,1-cyclohexanedicarboxylate. The core of the synthetic strategy is the partial reduction of this diester to the desired hydroxy-ester. This transformation requires a careful choice of reducing agent and precise control of reaction conditions to prevent over-reduction to the corresponding diol, 1,1-bis(hydroxymethyl)cyclohexane.

Choosing the Right Tool: A Comparative Analysis of Reducing Agents

The selection of the reducing agent is paramount for the success of this synthesis. While several hydride reagents are capable of reducing esters, their reactivity profiles differ significantly.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful and non-selective reducing agent, LAH readily reduces esters to primary alcohols.[1][2][3][4] The high reactivity of LAH presents a significant challenge in achieving mono-reduction, as it will tend to reduce both ester groups, leading to the diol as the major product.[3]

  • Sodium Borohydride (NaBH₄): A much milder reducing agent, NaBH₄ is typically used for the reduction of aldehydes and ketones.[5][6][7] Under standard conditions, it is generally unreactive towards esters.[5][6][7] While some modified conditions can induce ester reduction with NaBH₄, achieving selective mono-reduction of a diester is often difficult and substrate-dependent.[8]

  • Lithium Borohydride (LiBH₄): This reagent offers an intermediate reactivity that is well-suited for the selective reduction of esters, especially in the presence of other less reactive functional groups.[9] Its reduced reactivity compared to LAH allows for greater control over the reduction process, making it an excellent candidate for the desired mono-reduction.

Based on this analysis, Lithium Borohydride (LiBH₄) is the recommended reagent for the selective mono-reduction of diethyl 1,1-cyclohexanedicarboxylate. Its chemoselectivity provides the highest probability of obtaining the target Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in good yield.

Experimental Protocol: Selective Mono-Reduction with Lithium Borohydride

This protocol details the procedure for the selective mono-reduction of diethyl 1,1-cyclohexanedicarboxylate to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate using lithium borohydride.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplier Recommendation
Diethyl 1,1-cyclohexanedicarboxylateC₁₂H₂₀O₄228.281139-13-5Sigma-Aldrich, TCI
Lithium Borohydride (2.0 M in THF)LiBH₄21.7816949-15-8Sigma-Aldrich, Acros
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9AcroSeal or equivalent
1 M Hydrochloric Acid (HCl)HCl36.467647-01-0Standard laboratory grade
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Standard laboratory grade
Brine (Saturated NaCl solution)NaCl58.447647-14-5Standard laboratory grade
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Standard laboratory grade
Ethyl AcetateC₄H₈O₂88.11141-78-6HPLC grade
HexanesC₆H₁₄86.18110-54-3HPLC grade
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diethyl 1,1-cyclohexanedicarboxylate (10.0 g, 43.8 mmol).

    • Dissolve the starting material in 100 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent:

    • Slowly add a 2.0 M solution of lithium borohydride in THF (21.9 mL, 43.8 mmol, 1.0 equivalent) to the stirred solution of the diester over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C. The stoichiometry is critical to favor mono-reduction.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, being more polar than the starting material, will have a lower Rf value.

  • Work-up and Quenching:

    • Once the reaction is complete (typically after 4-6 hours, as indicated by TLC), cool the reaction mixture back to 0 °C in an ice-water bath.

    • Carefully and slowly quench the reaction by the dropwise addition of 1 M HCl (aq) until the pH of the aqueous layer is approximately 2-3. This will neutralize the excess hydride reagent and the borate salts. Caution: Hydrogen gas evolution will occur.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to yield Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate as a colorless oil.

Reaction Workflow Diagram

reaction_workflow start Start: Diethyl 1,1-cyclohexanedicarboxylate in Anhydrous THF reduction Reduction with LiBH₄ at 0 °C to RT start->reduction 1.0 eq. LiBH₄ monitoring Reaction Monitoring by TLC reduction->monitoring workup Aqueous Work-up (1M HCl) monitoring->workup Reaction Complete extraction Extraction with Ethyl Acetate workup->extraction purification Purification by Column Chromatography extraction->purification product Product: Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate purification->product

Caption: Workflow for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Mechanistic Considerations

The selective mono-reduction of the geminal diester is governed by the stoichiometry of the reducing agent and the relative reactivity of the starting material and the intermediate product.

Reaction Mechanism Diagram

mechanism cluster_step1 Step 1: First Hydride Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Hydride Attack cluster_step4 Step 4: Protonation A Diethyl 1,1-cyclohexanedicarboxylate B Tetrahedral Intermediate A->B + LiBH₄ C Aldehyde Intermediate B->C - EtO⁻ D Alkoxide Intermediate C->D + LiBH₄ E Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate D->E + H₃O⁺ (Work-up)

Caption: Proposed mechanism for the reduction of one ester group.

The reaction proceeds through the nucleophilic attack of a hydride ion from LiBH₄ on one of the electrophilic carbonyl carbons of the diester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide group to form an aldehyde. The aldehyde is subsequently and rapidly reduced by another equivalent of hydride to form an alkoxide, which is then protonated during the acidic workup to yield the final product. The use of one equivalent of the hydride reagent favors the mono-reduction, as the starting diester and the intermediate aldehyde compete for the reducing agent.

Safety and Handling

  • Lithium Borohydride: Is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and under an inert atmosphere.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or commercially available anhydrous solvents.

  • Quenching: The quenching of the reaction with acid is exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.

Conclusion

The selective mono-reduction of diethyl 1,1-cyclohexanedicarboxylate using lithium borohydride provides a reliable and efficient route to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. Careful control of stoichiometry and reaction temperature are crucial for maximizing the yield of the desired product and minimizing the formation of the diol byproduct. This protocol offers a robust method for the synthesis of a valuable intermediate for applications in medicinal chemistry and materials science.

References

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Lithium aluminium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Harvard University. (n.d.). Chem 115 - Andrew G Myers Research Group. Retrieved from [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl cyclohexane-1,1-dicarboxylate. Retrieved from [Link]

  • Química Orgánica. (n.d.). Reduction of esters to alcohols. Retrieved from [Link]

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Application Notes and Protocols for the Quantification of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a compound of interest in pharmaceutical development and chemical synthesis. Recognizing the compound's non-chromophoric and semi-volatile nature, this application note details two robust analytical methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography (HPLC) with universal detection techniques. The protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical justification and practical, step-by-step instructions. Furthermore, this guide outlines a thorough method validation strategy in accordance with international regulatory standards to ensure data integrity and reliability.

Introduction: The Analytical Challenge

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (Molecular Formula: C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol ) is a molecule that presents unique challenges for quantification.[1] Its structure, lacking a significant UV-absorbing chromophore, precludes the use of straightforward UV-based detection methods in HPLC.[2][3] Additionally, the presence of a polar hydroxyl group can lead to poor peak shape and thermal instability in direct gas chromatography analysis. This guide, therefore, explores and provides detailed protocols for two effective analytical strategies tailored to overcome these challenges.

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. This document will provide the necessary framework for developing and validating a suitable quantitative method for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in various contexts.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For a hydroxylated compound like Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, derivatization is a critical step to improve its thermal stability and chromatographic behavior.[4][5][6]

Rationale for Derivatization

The primary purpose of derivatization in this context is to mask the polar hydroxyl group. This is typically achieved by converting the alcohol into a less polar and more volatile silyl ether. This process offers several advantages:

  • Increased Volatility: The silyl ether derivative is more volatile than the parent alcohol, allowing for analysis at lower temperatures and reducing the risk of on-column degradation.

  • Improved Peak Shape: Masking the polar hydroxyl group minimizes peak tailing caused by interactions with active sites on the GC column and liner, resulting in sharper, more symmetrical peaks.[4]

  • Enhanced Thermal Stability: The derivative is more stable at the elevated temperatures of the GC inlet and column.

A common and effective derivatizing agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample containing Analyte Solvent Add Aprotic Solvent (e.g., Dichloromethane) Sample->Solvent Standard Analyte Standard Standard->Solvent Derivatize Add Derivatizing Agent (BSTFA + 1% TMCS) Solvent->Derivatize Heat Heat at 60-70°C for 30 min Derivatize->Heat Injection Inject Derivatized Sample/Standard Heat->Injection Separation GC Separation on Capillary Column Injection->Separation Detection Flame Ionization Detection (FID) Separation->Detection Data Data Acquisition and Processing Detection->Data

Caption: Workflow for GC-FID analysis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Detailed Protocol: GC-FID

2.3.1. Materials and Reagents

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate reference standard (purity >98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Helium (carrier gas), ultra-high purity

  • Hydrogen and Air (for FID), high purity

  • Volumetric flasks, pipettes, and autosampler vials

2.3.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250 µg/mL).

  • Sample Preparation: Depending on the matrix, an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may be required to isolate the analyte. The final extract should be in dichloromethane.

  • Derivatization:

    • Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

2.3.3. GC-FID Instrumentation and Conditions

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides reliable and reproducible performance.
Injector Split/Splitless, 250°CEnsures efficient vaporization of the derivatized analyte. A split ratio of 20:1 is a good starting point.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5ms)A common, robust column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)A starting point for method development; should be optimized to ensure good separation from matrix components.
Detector Flame Ionization Detector (FID), 300°CUniversal detector for organic compounds, providing a robust and linear response.
Injection Volume 1 µLA standard injection volume for capillary GC.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or when derivatization is undesirable, HPLC is the method of choice. The primary challenge for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is its lack of a UV chromophore. Therefore, universal detectors that do not rely on light absorption are necessary.

Rationale for Universal Detectors
  • Refractive Index (RI) Detector: RI detectors measure the change in the refractive index of the mobile phase as the analyte elutes.[8][9][10][11] They are truly universal but are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[12][13][14][15] It is compatible with gradient elution and is more sensitive than RI detection for many compounds.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates analyte particles, but it then charges them and measures the electrical charge.[1][16][17][18] CAD often provides a more consistent response regardless of the analyte's chemical structure and offers high sensitivity.

For this application note, we will focus on a protocol using a Charged Aerosol Detector (CAD) due to its versatility and sensitivity.

Experimental Workflow: HPLC-CAD

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis Sample Sample containing Analyte Solvent Dissolve in Mobile Phase Sample->Solvent Standard Analyte Standard Standard->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Injection Inject Prepared Sample/Standard Filter->Injection Separation Reversed-Phase HPLC Separation Injection->Separation Detection Charged Aerosol Detection (CAD) Separation->Detection Data Data Acquisition and Processing Detection->Data

Caption: Workflow for HPLC-CAD analysis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Detailed Protocol: HPLC-CAD

3.3.1. Materials and Reagents

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate reference standard (purity >98%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic acid (optional, for peak shape improvement)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm, nylon or PTFE)

3.3.2. Standard and Sample Preparation

  • Mobile Phase: Prepare the mobile phase as required by the method (e.g., Acetonitrile:Water, 50:50 v/v). Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. If necessary, use sonication to aid dissolution. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

3.3.3. HPLC-CAD Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II LC System or equivalentA reliable system capable of delivering precise and stable flow.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)A versatile reversed-phase column providing good retention and separation for moderately polar compounds.
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v). Gradient elution can be developed for complex matrices.A simple mobile phase to start method development. The ratio can be adjusted to optimize retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CHelps to ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted to meet sensitivity requirements.
Detector Charged Aerosol Detector (CAD), e.g., Thermo Scientific Vanquish CADProvides universal detection for non-volatile and semi-volatile compounds with high sensitivity.[17]
CAD Nebulizer Temp. 35°CShould be optimized to ensure efficient solvent evaporation without analyte degradation.
CAD Evaporation Temp. 50°CTo be optimized based on mobile phase composition and flow rate.

Method Validation

A comprehensive validation of the chosen analytical method is crucial to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines or equivalent FDA guidance.[19][20][21][22][23][24][25][26][27]

Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[25]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Acceptance Criteria (Example)
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy % Recovery between 98.0% and 102.0%
Precision (RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0%
Robustness System suitability parameters should pass.

Conclusion

The quantification of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate requires analytical strategies that address its non-chromophoric and potentially thermally labile nature. This application note provides two robust and reliable methods: GC-FID with derivatization and HPLC with Charged Aerosol Detection. The detailed protocols and validation guidelines herein serve as a comprehensive resource for scientists in research and development to establish accurate and precise quantitative methods for this compound. The choice of method will be dictated by the specific analytical needs, and both approaches, when properly validated, will yield high-quality, defensible data.

References

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  • Wikipedia. (2023). Evaporative light scattering detector. Retrieved from [Link]

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  • ResearchGate. (2013). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. Retrieved from [Link]

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The Versatile Building Block: Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for structurally complex, three-dimensional molecular scaffolds is insatiable. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional building block, emerges as a pivotal precursor for novel molecular architectures. Its unique arrangement of a primary alcohol and an ethyl ester on a quaternary carbon center of a cyclohexane ring offers a gateway to a diverse range of compounds, most notably spirocyclic systems. This guide provides an in-depth exploration of its synthetic utility, complete with detailed application notes and exemplary protocols, designed for researchers, scientists, and professionals in drug development.

Introduction: A Gateway to Three-Dimensionality

The departure from "flatland" in drug discovery has underscored the importance of molecules with high sp³-carbon content and well-defined three-dimensional geometries.[1] Such structures often exhibit improved physicochemical properties, including enhanced solubility and metabolic stability.[2] Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (Figure 1) is a prime example of a building block that facilitates this leap into three-dimensional chemical space. Its constrained cyclohexane core, substituted with two orthogonal functional groups, allows for the controlled construction of complex and sterically hindered molecules.

Figure 1: Structure of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Caption: Chemical structure of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

This document will detail the synthetic potential of this building block, focusing on its application in the synthesis of spiro-lactones, and further derivatization through oxidation and amidation.

Physicochemical Properties & Handling

A summary of the key properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is provided in Table 1.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number834914-39-5[3]
Molecular FormulaC₁₀H₁₈O₃[3]
Molecular Weight186.25 g/mol [4]
Physical FormSolid or liquid[4]
StorageSealed in dry, 2-8°C[4]

Safety Information: This compound is classified with GHS07 pictograms, indicating it may cause skin and eye irritation (H315, H319).[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are required.

Synthesis of the Building Block

While commercially available, understanding the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate provides context for its purity and potential side products. A common conceptual route involves the reduction of the monoester of cyclohexane-1,1-dicarboxylic acid.

G cluster_0 Synthesis Workflow start Diethyl Cyclohexane-1,1-dicarboxylate step1 Selective Hydrolysis start->step1 KOH, EtOH/H2O step2 Monoacid Monoester step1->step2 step3 Acid Chloride Formation step2->step3 SOCl2 or (COCl)2 step4 Reduction to Alcohol step3->step4 NaBH4, THF/H2O end Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate step4->end

Caption: Conceptual workflow for the synthesis of the title compound.

Application in Spiro-Lactone Synthesis

The geminal substitution pattern of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate makes it an ideal precursor for spiro-lactones, which are prevalent motifs in natural products and pharmaceuticals.[5] The general strategy involves an intramolecular cyclization, where the hydroxyl group displaces the ethoxy group of the ester. This is typically preceded by hydrolysis of the ester to the corresponding carboxylic acid.

Protocol 1: Synthesis of a Spiro-γ-lactone

This protocol describes a general, two-step procedure for the synthesis of the spiro-lactone derivative.

Step 1: Hydrolysis to 1-(Hydroxymethyl)cyclohexanecarboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Saponification: Add potassium hydroxide (1.5 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer with cold 1M HCl to a pH of ~2.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 2: Intramolecular Cyclization (Lactonization)

  • Reaction Setup: Dissolve the crude 1-(hydroxymethyl)cyclohexanecarboxylic acid from Step 1 in a suitable aprotic solvent such as toluene in a flask equipped with a Dean-Stark apparatus.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq.).

  • Azeotropic Water Removal: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

G Start Ethyl 1-(hydroxymethyl) cyclohexanecarboxylate Intermediate 1-(Hydroxymethyl) cyclohexanecarboxylic Acid Start->Intermediate 1. KOH, EtOH/H2O 2. H3O+ Product Spiro-γ-lactone Intermediate->Product p-TsOH, Toluene Reflux (Dean-Stark)

Caption: Reaction scheme for the synthesis of a spiro-γ-lactone.

Further Synthetic Transformations

The bifunctional nature of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate allows for a variety of other synthetic manipulations.

Oxidation of the Hydroxymethyl Group

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, providing access to new building blocks.

Table 2: Oxidation Conditions

Target Functional GroupReagentTypical Conditions
AldehydePCC or Dess-Martin PeriodinaneDCM, Room Temperature
Carboxylic AcidJones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to RT
Protocol 2: Oxidation to Ethyl 1-formylcyclohexanecarboxylate
  • Reaction Setup: To a stirred suspension of Pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM), add a solution of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Amidation of the Ester Group

The ethyl ester can be converted to a wide range of amides, which is a common transformation in the synthesis of bioactive molecules.[6]

Protocol 3: Direct Amidation with a Primary Amine
  • Reaction Setup: In a sealed tube, combine Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) and a primary amine (e.g., benzylamine, 2.0 eq.).

  • Catalysis (Optional): For less reactive amines, a catalyst such as sodium methoxide can be added.

  • Heating: Heat the mixture at an elevated temperature (e.g., 80-100°C) and monitor by TLC.

  • Purification: Cool the reaction mixture and purify directly by column chromatography to isolate the desired amide.

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable and versatile building block for organic synthesis. Its ability to serve as a precursor for spirocyclic systems, coupled with the orthogonal reactivity of its hydroxyl and ester functionalities, provides a robust platform for the creation of novel, three-dimensional molecules. The protocols outlined in this guide, while exemplary, are based on well-established and reliable transformations, offering a solid foundation for further exploration and application in drug discovery and materials science.

References

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The Strategic Application of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer a blend of synthetic accessibility and diverse biological potential is paramount. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate emerges as a compelling building block, strategically positioned at the intersection of these critical attributes. This bifunctional molecule, featuring a sterically encumbered ester and a primary alcohol tethered to a quaternary carbon on a cyclohexane ring, provides a unique three-dimensional scaffold. The cyclohexane core is a well-established motif in numerous bioactive compounds, prized for its ability to orient substituents in precise spatial arrangements, thereby influencing interactions with biological targets.[1][2] The introduction of the hydroxymethyl group further enhances its utility, offering a handle for a multitude of chemical transformations while potentially improving physicochemical properties such as solubility and metabolic stability.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the strategic applications of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. We will delve into its synthetic utility, provide detailed, field-proven protocols for its key transformations, and explore its potential in the synthesis of medicinally relevant compounds, including key intermediates for anticonvulsant agents like Gabapentin.[5][6]

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate are summarized below.

PropertyValueSource
CAS Number 834914-39-5N/A
Molecular Formula C₁₀H₁₈O₃[7]
Molecular Weight 186.25 g/mol [7]
Appearance Colorless liquid or solidN/A
Storage 2-8°C, sealed in a dry environmentN/A

The 1,1-disubstituted nature of the cyclohexane ring locks the substituents into specific conformational orientations, which can be exploited in rational drug design to achieve optimal binding to target proteins.[8][9] The primary alcohol provides a site for introducing diversity through oxidation, substitution, or conjugation, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.

Strategic Importance in Medicinal Chemistry: A Multifaceted Building Block

The true value of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate lies in its capacity to serve as a central hub for the synthesis of a diverse array of complex molecules. The cyclohexane scaffold is a recurring feature in drugs targeting a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.[10][11]

The Role of the Hydroxymethyl Group: A Gateway to Enhanced Bioactivity

The hydroxymethyl group is not merely a synthetic handle; its incorporation into a lead compound can profoundly influence its pharmacodynamic and pharmacokinetic profile.[3] It can introduce a hydrogen bond donor/acceptor site, potentially enhancing binding affinity to a biological target.[12] Furthermore, hydroxymethylated derivatives often exhibit increased water solubility and can serve as intermediates for the synthesis of more complex functionalities.[3]

A Key Intermediate in the Synthesis of Gabapentin Analogues

Gabapentin, a widely prescribed anticonvulsant, features a 1-(aminomethyl)cyclohexaneacetic acid core. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a strategic precursor for the synthesis of this crucial pharmacophore. The protocols detailed in this guide will demonstrate the conversion of the hydroxymethyl group to the required aminomethyl functionality, highlighting the compound's direct relevance in the synthesis of established and novel therapeutics.[13][14]

Experimental Protocols: From Building Block to Bioactive Scaffolds

The following protocols are designed to be robust and reproducible, providing a clear pathway for the key transformations of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. The rationale behind critical steps is explained to empower the researcher with a deeper understanding of the chemistry at play.

Protocol 1: Synthesis of 1-(Hydroxymethyl)cyclohexanecarboxylic Acid via Ester Hydrolysis

This protocol details the saponification of the sterically hindered ethyl ester. The use of a co-solvent system is crucial to ensure miscibility and promote an efficient reaction.[15][16]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate186.2510.0 g0.0537
Sodium Hydroxide (NaOH)40.004.30 g0.1074
Methanol (MeOH)32.0450 mL-
Dichloromethane (DCM)84.9350 mL-
2M Hydrochloric Acid (HCl)36.46As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--
Diethyl Ether74.12--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0537 mol) of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in 100 mL of a 1:1 mixture of methanol and dichloromethane.

  • Saponification: Add 4.30 g (0.1074 mol) of sodium hydroxide. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting solid residue in 100 mL of water. Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl with vigorous stirring. A white precipitate should form.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-(hydroxymethyl)cyclohexanecarboxylic acid.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol utilizes Pyridinium Chlorochromate (PCC), a mild oxidizing agent, to selectively convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.[17][18]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate186.255.0 g0.0268
Pyridinium Chlorochromate (PCC)215.568.68 g0.0403
Dichloromethane (DCM), anhydrous84.93100 mL-
Celite®-10 g-
Diethyl Ether74.12--

Procedure:

  • Reaction Setup: To a stirred suspension of 8.68 g (0.0403 mol) of PCC and 10 g of Celite® in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask, add a solution of 5.0 g (0.0268 mol) of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in 20 mL of anhydrous dichloromethane dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica gel. Wash the filter cake thoroughly with diethyl ether.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure Ethyl 1-formylcyclohexanecarboxylate.

Protocol 3: Synthesis of Ethyl 1-(aminomethyl)cyclohexanecarboxylate Hydrochloride

This multi-step protocol converts the primary alcohol into a primary amine, a key transformation for synthesizing Gabapentin analogues.

Reaction Scheme:

Step A: Mesylation

C₁₁H₂₀O₅S + NaN₃ → C₁₀H₁₇N₃O₂ (Ethyl 1-(azidomethyl)cyclohexanecarboxylate)

C₁₀H₁₇N₃O₂ + H₂/Pd-C → C₁₀H₁₉NO₂ (Ethyl 1-(aminomethyl)cyclohexanecarboxylate)

C₁₀H₁₉NO₂ + HCl → C₁₀H₂₀ClNO₂ (Ethyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate186.255.0 g0.0268
Triethylamine (TEA)101.194.1 mL0.0295
Methanesulfonyl Chloride (MsCl)114.552.3 mL0.0295
Dichloromethane (DCM), anhydrous84.93100 mL-
Sodium Azide (NaN₃)65.012.61 g0.0402
Dimethylformamide (DMF), anhydrous73.0950 mL-
Palladium on Carbon (10% Pd)-0.5 g-
Methanol (MeOH)32.04100 mL-
Hydrochloric Acid in Dioxane (4M)-As needed-

Procedure:

  • Step A: Mesylation: Dissolve 5.0 g (0.0268 mol) of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in 100 mL of anhydrous dichloromethane and cool to 0°C in an ice bath. Add 4.1 mL (0.0295 mol) of triethylamine, followed by the dropwise addition of 2.3 mL (0.0295 mol) of methanesulfonyl chloride. Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude mesylate, which is used in the next step without further purification.

  • Step B: Azide Displacement: Dissolve the crude mesylate in 50 mL of anhydrous DMF. Add 2.61 g (0.0402 mol) of sodium azide and heat the mixture to 80°C for 4-6 hours. Cool the reaction to room temperature and pour into 200 mL of water. Extract with diethyl ether (3 x 100 mL). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude azide.

  • Step C: Reduction to Amine: Dissolve the crude azide in 100 mL of methanol. Add 0.5 g of 10% Pd/C. Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Step D: Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath. Add 4M HCl in dioxane dropwise until no further precipitation is observed. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford Ethyl 1-(aminomethyl)cyclohexanecarboxylate hydrochloride.

Visualizing the Synthetic Pathways

The following diagrams illustrate the central role of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate as a synthetic intermediate and the workflow for its conversion to a key aminomethyl derivative.

G main Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate acid 1-(Hydroxymethyl)cyclohexanecarboxylic Acid main->acid Hydrolysis aldehyde Ethyl 1-formylcyclohexanecarboxylate main->aldehyde Oxidation (PCC) aminomethyl Ethyl 1-(aminomethyl)cyclohexanecarboxylate main->aminomethyl Mesylation, Azidation, Reduction

Caption: Synthetic utility of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

G start Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate mesylate Mesylated Intermediate start->mesylate MsCl, TEA azide Azide Intermediate mesylate->azide NaN₃, DMF amine Amine Product azide->amine H₂, Pd/C salt Hydrochloride Salt amine->salt HCl in Dioxane

Caption: Workflow for the synthesis of the aminomethyl derivative.

Conclusion and Future Outlook

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a strategically valuable building block for medicinal chemists. Its unique combination of a conformationally restricted cyclohexane scaffold, a versatile primary alcohol, and a modifiable ester group provides a powerful platform for the synthesis of novel and established therapeutic agents. The protocols detailed herein offer a practical guide to unlocking the synthetic potential of this compound, enabling the exploration of new chemical space and the efficient construction of complex molecular targets. As the demand for innovative drug candidates continues to grow, the judicious application of such versatile intermediates will undoubtedly play a pivotal role in the future of drug discovery.

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Application Notes & Protocols: Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate as a versatile building block in the synthesis of pharmaceutical intermediates. This document outlines the synthesis of the title compound, its physicochemical properties, and detailed protocols for its application in constructing key structural motifs found in active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of the Cyclohexane Scaffold

The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can effectively mimic the conformation of natural substrates and bind to biological targets with high affinity and specificity. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional building block that combines the conformational rigidity of the cyclohexane ring with two distinct reactive handles: a primary hydroxyl group and an ethyl ester. This unique combination allows for sequential and selective chemical modifications, making it a valuable starting material for the synthesis of a diverse range of complex molecules, including pharmaceutical intermediates.[1] The strategic introduction of the hydroxymethyl group provides a key site for functional group interconversion, enabling the incorporation of amine, azide, or other functionalities crucial for biological activity.[2][3]

Physicochemical & Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 834914-39-5[4]
Molecular Formula C10H18O3[4]
Molecular Weight 186.25 g/mol [3]
Appearance Solid or liquid[3]
Storage Sealed in dry, 2-8°C[3]
Purity Typically ≥95%[3]
InChI Key CHMBRLRRLJHXRK-UHFFFAOYSA-N[3]

Table 2: Safety Information

Hazard StatementPrecautionary CodesSignal WordPictogram
H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364WarningGHS07 (Exclamation mark)
H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313WarningGHS07 (Exclamation mark)

Note: This data is compiled from supplier safety data sheets and should be supplemented by a comprehensive, institution-specific risk assessment before handling.[3][5]

Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

The most common and efficient laboratory-scale synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate involves the selective reduction of the corresponding diester, Diethyl 1,1-cyclohexanedicarboxylate.

Workflow for Synthesis

Synthesis_Workflow Start Diethyl 1,1-cyclohexanedicarboxylate Reaction Selective Reduction Start->Reaction Reagent Reducing Agent (e.g., LiAlH4 or NaBH4/LiCl) Reagent->Reaction Solvent Anhydrous Solvent (e.g., THF, Ethanol) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Purification->Product caption Synthesis Workflow

Caption: A generalized workflow for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Protocol: Selective Reduction of Diethyl 1,1-cyclohexanedicarboxylate

This protocol is adapted from established procedures for the selective reduction of diesters.

Materials:

  • Diethyl 1,1-cyclohexanedicarboxylate

  • Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) and Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Diester: Dissolve Diethyl 1,1-cyclohexanedicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Rationale: The use of a less reactive hydride reagent or careful control of stoichiometry and temperature with a powerful reducing agent like LiAlH4 allows for the selective reduction of one ester group to the corresponding alcohol while leaving the other ester intact.

Application in the Synthesis of Gabapentin Intermediate

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant and analgesic. Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a key precursor for the synthesis of this important pharmaceutical.

Synthetic Pathway to Gabapentin Intermediate

Gabapentin_Intermediate_Synthesis Start Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Step1 Activation of Hydroxyl (e.g., Mesylation, Tosylation) Start->Step1 Intermediate1 Ethyl 1-(mesyloxymethyl)cyclohexanecarboxylate Step1->Intermediate1 Step2 Nucleophilic Substitution with Azide (e.g., NaN3) Intermediate1->Step2 Intermediate2 Ethyl 1-(azidomethyl)cyclohexanecarboxylate Step2->Intermediate2 Step3 Reduction of Azide (e.g., H2/Pd-C or LiAlH4) Intermediate2->Step3 Product Ethyl 1-(aminomethyl)cyclohexanecarboxylate Step3->Product caption Pathway to Gabapentin Intermediate

Caption: A plausible synthetic pathway from Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate to a key Gabapentin intermediate.

Protocol: Conversion to Ethyl 1-(aminomethyl)cyclohexanecarboxylate

This multi-step protocol outlines the conversion of the hydroxyl group to an amino group.

Part A: Mesylation of the Hydroxyl Group

  • Dissolve Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Wash the reaction mixture with cold 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Part B: Azide Substitution

  • Dissolve the crude mesylate from Part A in dimethylformamide (DMF).

  • Add sodium azide (NaN3, 1.5 eq) and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO4, and concentrate to give Ethyl 1-(azidomethyl)cyclohexanecarboxylate.

Part C: Reduction of the Azide

  • Dissolve the azide from Part B in ethanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain Ethyl 1-(aminomethyl)cyclohexanecarboxylate. This intermediate can then be hydrolyzed to Gabapentin.[6]

Potential Applications in Other Pharmaceutical Intermediate Syntheses

The versatile nature of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate allows for its potential application in the synthesis of other pharmaceutical intermediates.

  • Tramadol Analogues: The cyclohexanol core is a key feature of the analgesic Tramadol.[5][7] The hydroxyl and ester groups on our starting material could be elaborated through various synthetic steps to construct analogues of Tramadol for structure-activity relationship (SAR) studies.

  • Milnacipran Precursors: Milnacipran, a serotonin-norepinephrine reuptake inhibitor, features a cyclopropane ring. However, the functionalized cyclohexane ring could serve as a starting point for ring-contraction strategies or as a scaffold for related cyclic antidepressants.[8]

  • Spirocyclic Compounds: The geminal substitution pattern of the ester and hydroxymethyl groups makes this molecule an interesting precursor for the synthesis of spirocyclic compounds, which are of increasing interest in drug discovery. For instance, intramolecular cyclization reactions could lead to the formation of spiro-lactones.

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for a wide range of chemical transformations, providing access to complex molecular architectures. The detailed protocols provided herein for its synthesis and its application in the preparation of a key Gabapentin intermediate serve as a practical guide for researchers in the field of medicinal chemistry and drug development. Further exploration of its reactivity will undoubtedly lead to its application in the synthesis of a broader range of bioactive molecules.

References

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Application Note: Chromatographic Separation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust methodologies for the analytical and preparative-scale separation of cis and trans diastereomers of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. Due to their similar physicochemical properties, the separation of these geometric isomers can be challenging.[1] We provide detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), enabling researchers, scientists, and drug development professionals to achieve baseline resolution and accurate quantification. The causality behind experimental choices, such as stationary phase selection and mobile phase optimization, is discussed to provide a framework for method development and troubleshooting.

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a key intermediate in the synthesis of various biologically active molecules and fine chemicals. The cyclohexane ring in this compound is substituted with an ethyl carboxylate group and a hydroxymethyl group at the same carbon atom. The spatial orientation of these substituents relative to the ring gives rise to cis and trans diastereomers. The biological activity and pharmacokinetic profiles of these isomers can differ significantly, making their separation and characterization a critical step in research and development.

The subtle differences in the three-dimensional structures of cis and trans isomers necessitate high-resolution chromatographic techniques for their separation.[1] This guide provides two validated approaches to address this analytical challenge.

Understanding the Isomers and Separation Principles

The core challenge in separating the cis and trans isomers of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate lies in their identical molecular weights and functional groups.[1] The separation, therefore, relies on exploiting subtle differences in their spatial arrangement. The trans isomer is typically more linear and rigid, while the cis isomer has a more compact, less linear conformation. These conformational differences can lead to differential interactions with the stationary phase in a chromatographic system.

For HPLC, reversed-phase chromatography is a powerful technique where separation is primarily driven by hydrophobic interactions. The more linear trans isomer may have a larger accessible hydrophobic surface area, leading to stronger retention on a non-polar stationary phase like C18 compared to the cis isomer. In Gas Chromatography, separation is based on the compound's volatility and interaction with the stationary phase. The choice of a suitable capillary column with a phase that can discriminate based on the subtle differences in isomer shape is crucial.[2][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly effective technique for the separation of geometric isomers, offering high resolving power at an analytical and semi-preparative scale.[1][4]

Rationale for Method Development

A reversed-phase C18 column is selected as the initial stationary phase due to its wide applicability and ability to separate compounds based on hydrophobicity. A mobile phase consisting of acetonitrile and water is chosen for its low UV cutoff and miscibility. The gradient elution is designed to ensure adequate retention and separation of the isomers while minimizing run time. A UV detector is suitable for this compound due to the presence of the ester chromophore.

Experimental Protocol: HPLC Separation

Sample Preparation:

  • Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase (50:50 acetonitrile:water).

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.[1]

HPLC System and Conditions:

ParameterCondition
HPLC System Standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm
Expected Results

Under these conditions, baseline separation of the cis and trans isomers is expected. The trans isomer, with its more linear structure, is anticipated to have a longer retention time due to stronger interaction with the C18 stationary phase.

Parametercis-isomertrans-isomer
Retention Time (min) ~8.5~9.2
Resolution (Rs) > 2.0
Tailing Factor < 1.2< 1.2
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Isomer Mixture (1 mg/mL in Mobile Phase) prep2 Dilute to 100 µg/mL prep1->prep2 prep3 Filter (0.45 µm PTFE) prep2->prep3 hplc_inj Inject 10 µL prep3->hplc_inj hplc_sep C18 Column Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_quant Quantify Isomers data_int->data_quant GC_Logic cluster_params Key Chromatographic Parameters cluster_optimization Optimization Loop start Goal: Separate cis/trans Isomers col_phase Stationary Phase (Column Chemistry) start->col_phase Selectivity temp_prog Temperature Program (Oven Ramp) start->temp_prog Retention carrier_gas Carrier Gas Flow Rate start->carrier_gas Efficiency outcome Outcome: Resolution & Peak Shape col_phase->outcome temp_prog->outcome carrier_gas->outcome eval_res Evaluate Resolution (Rs) outcome->eval_res eval_res->start Rs > 1.5 (Method Finalized) adjust_params Adjust Parameters eval_res->adjust_params Rs < 1.5 adjust_params->col_phase Change Phase adjust_params->temp_prog Modify Ramp adjust_params->carrier_gas Optimize Flow

Sources

Application Notes and Protocols for the Derivatization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 834914-39-5)[1]. This bifunctional molecule, featuring a primary alcohol and an ethyl ester, is a valuable synthetic intermediate in medicinal chemistry and drug development, notably in the synthesis of conformationally restricted Gabapentin analogues[2][3]. The protocols herein focus on the selective transformation of the primary hydroxyl group, a critical step for introducing diverse functional moieties. We will explore key derivatization strategies including acylation, conversion to alkyl halides, formation of sulfonate esters, and the Mitsunobu reaction. The causality behind experimental choices, step-by-step methodologies, and process optimization are discussed to provide researchers with a robust framework for their synthetic applications.

Introduction: A Versatile Synthetic Building Block

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a cycloaliphatic compound possessing two key functional groups: a primary hydroxyl (-CH₂OH) group and an ethyl ester (-COOEt) group. Its rigid cyclohexane core makes it an attractive scaffold for creating structurally defined molecules, particularly in the development of therapeutics targeting the central nervous system, such as Gabapentinoids[2][4][5].

The primary alcohol is the most accessible site for chemical modification. However, the hydroxyl group is a notoriously poor leaving group in nucleophilic substitution reactions because hydroxide (HO⁻) is a strong base[6][7]. Therefore, effective derivatization hinges on a two-stage conceptual framework: activation of the hydroxyl group, followed by substitution with a desired nucleophile. This guide details reliable methods to achieve these transformations.

G cluster_0 Core Derivatization Strategy SM Ethyl 1-(hydroxymethyl) cyclohexanecarboxylate (Poor Leaving Group: -OH) AI Activated Intermediate (Good Leaving Group, e.g., -OTs, -OMs, -Br) SM->AI Activation (e.g., SOCl₂, TsCl) DP Derivatized Product (e.g., Ether, Azide, Thioether) AI->DP Sₙ2 Substitution NUC Nucleophile (Nu:⁻) NUC->AI

Figure 1: General workflow for derivatizing the hydroxyl group.

Derivatization via Acylation: Ester Formation

Acylation is a fundamental transformation that converts the hydroxyl group into an ester. This is often used as a protecting group strategy or to synthesize ester-based prodrugs[8][9]. The reaction with an acid anhydride, such as acetic anhydride, is a common and efficient method, often catalyzed by a base or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP)[10]. Mild conditions using sodium bicarbonate have also proven effective for primary alcohols[11].

Protocol 2.1: Base-Catalyzed Acetylation with Acetic Anhydride

This protocol describes the efficient conversion of the primary alcohol to an acetate ester using acetic anhydride and a mild base.

Causality of Component Selection:

  • Acetic Anhydride (Ac₂O): A highly reactive and readily available acylating agent.

  • Sodium Bicarbonate (NaHCO₃): A mild, inexpensive, and solid base that neutralizes the acetic acid byproduct, driving the reaction forward without causing hydrolysis of the ethyl ester on the starting material[11].

  • Ethyl Acetate (EtOAc): A suitable solvent that is relatively non-polar and easy to remove during work-up. Anhydrous conditions are preferred to prevent the competing hydrolysis of acetic anhydride[11].

ParameterRecommended Value/ConditionRationale
Stoichiometry
Substrate1.0 equivLimiting Reagent
Acetic Anhydride1.5 - 2.0 equivEnsures complete consumption of the alcohol.
Sodium Bicarbonate2.0 - 2.5 equivSufficient to neutralize the generated acetic acid.
Reaction Conditions
SolventAnhydrous Ethyl Acetate or CH₂Cl₂Good solubility for reactants; minimizes side reactions.
TemperatureRoom Temperature (20-25 °C)Sufficient for primary alcohol acylation; avoids degradation.
Reaction Time2 - 6 hoursMonitor by TLC for completion.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.0 mmol, 186.25 mg).

  • Add anhydrous ethyl acetate (10 mL) and stir until the substrate is fully dissolved.

  • Add solid sodium bicarbonate (2.0 mmol, 168 mg).

  • Add acetic anhydride (1.5 mmol, 142 µL) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) to neutralize any remaining acetic anhydride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Ethyl 1-(acetoxymethyl)cyclohexanecarboxylate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Conversion to Halides and Sulfonates: Creating an Activated Intermediate

For many synthetic applications, particularly those involving the formation of carbon-carbon or carbon-heteroatom bonds, the hydroxyl group must first be converted into a better leaving group[12][13]. Halides (chlorides, bromides) and sulfonate esters (tosylates, mesylates) are excellent choices as they are readily displaced by a wide range of nucleophiles in SN2 reactions[7][14].

G cluster_1 Activation Pathways SM Ethyl 1-(hydroxymethyl) cyclohexanecarboxylate CHLORIDE Ethyl 1-(chloromethyl) cyclohexanecarboxylate SM->CHLORIDE SOCl₂ Pyridine TOSYLATE Ethyl 1-(tosyloxymethyl) cyclohexanecarboxylate SM->TOSYLATE TsCl Pyridine or Et₃N

Sources

Experimental setup for "Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Reactivity of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate for Pharmaceutical and Chemical Research

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable bifunctional molecule serving as a versatile intermediate in organic synthesis. Its structure, featuring a primary alcohol and an ethyl ester on a quaternary center of a cyclohexane ring, offers two distinct points for chemical modification. This makes it a strategic building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and specialty chemicals where the rigid cyclohexane scaffold can impart desirable pharmacokinetic or material properties. This guide provides a detailed exploration of its synthesis, key reactions, and the underlying chemical principles that govern its utility.

The molecule's full chemical name is Ethyl 1-(hydroxymethyl)cyclohexane-1-carboxylate. It possesses the linear formula C10H18O3 and a molecular weight of 186.25 g/mol .[1]

Core Safety & Handling

As a prerequisite to any experimental work, a thorough understanding of the compound's safety profile is essential. This substance should be handled in accordance with good industrial hygiene and safety practices.[2]

Hazard Profile:

  • While not classified as hazardous under OSHA 2012 standards, it may cause skin, eye, and respiratory irritation.[3]

  • It may be harmful if swallowed.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles conforming to European standard EN 166.[2]

  • Hand Protection: Use chemically resistant, protective gloves. Always inspect gloves before use.[2]

  • Skin and Body Protection: Wear long-sleeved clothing to prevent skin contact.[2][4]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, no special respiratory protection is typically required.[4]

Handling and Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Avoid contact with strong oxidizing agents.[4]

  • Do not eat, drink, or smoke when using this product.[2]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2][4]

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[2][4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[2][4]

Property Value Source
Molecular FormulaC10H18O3[1]
Molecular Weight186.25 g/mol
Physical StateLiquid[4]
AppearanceColorless[4]
Boiling Point194 - 196 °C[4]

Protocol 1: Synthesis via Aldol-Type Reaction

The most direct synthesis of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate involves the reaction of the enolate of ethyl cyclohexanecarboxylate with formaldehyde. This is a classic base-mediated C-C bond formation. The base, typically a strong, non-nucleophilic one like lithium diisopropylamide (LDA), deprotonates the α-carbon of the ester, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of formaldehyde, and a subsequent aqueous workup protonates the resulting alkoxide to yield the final product.

Causality and Experimental Choices:
  • Base Selection: LDA is used because it is a very strong base, ensuring complete and rapid enolate formation, but it is sterically hindered, which minimizes side reactions like nucleophilic attack on the ester carbonyl.

  • Temperature Control: The reaction is conducted at a very low temperature (-78 °C) to prevent self-condensation of the ester enolate (Claisen condensation) and other side reactions. The stability of the enolate is greatly increased at these temperatures.

  • Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde. It is used as a convenient and less hazardous source of anhydrous formaldehyde, which is generated in situ by heating or acid/base catalysis.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Diisopropylamine101.191.54 mL11.0Freshly distilled
n-Butyllithium64.064.4 mL11.02.5 M solution in hexanes
Ethyl cyclohexanecarboxylate156.221.56 g10.0Anhydrous
Paraformaldehyde30.03 (as CH2O)0.33 g11.0Dried under vacuum
Tetrahydrofuran (THF)72.1150 mL-Anhydrous
Saturated NH4Cl (aq)53.4920 mL-For workup
Diethyl ether74.12100 mL-For extraction
Anhydrous MgSO4120.37As needed-For drying
Step-by-Step Protocol
  • LDA Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.54 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution) dropwise. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Re-cool the LDA solution to -78 °C. In a separate flask, dissolve ethyl cyclohexanecarboxylate (1.56 g) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Reaction with Formaldehyde: Add dried paraformaldehyde (0.33 g) to the reaction mixture in one portion. Stir vigorously at -78 °C for 2 hours.

  • Quenching and Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Synthesis Workflow

G cluster_setup Flask Setup (N2 atm) cluster_reaction Core Reaction cluster_workup Purification A 1. Prepare LDA: Diisopropylamine + n-BuLi in THF (-78°C to 0°C) B 2. Add Ethyl Cyclohexanecarboxylate in THF at -78°C (Forms Enolate) A->B C 3. Add Paraformaldehyde at -78°C B->C D 4. Quench with NH4Cl (aq) C->D E 5. Extract with Diethyl Ether D->E F 6. Dry (MgSO4) & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: Workflow for the synthesis of the target compound.

Protocol 2: Key Reactions and Transformations

The bifunctional nature of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate allows for selective modification of either the hydroxyl or ester group.

Oxidation of the Hydroxyl Group to an Aldehyde

Mild oxidation converts the primary alcohol to an aldehyde without affecting the ester. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation. The reaction is performed in an anhydrous solvent to prevent over-oxidation to the carboxylic acid.

  • Setup: To a dry flask under nitrogen, add anhydrous dichloromethane (DCM, 30 mL) and pyridinium chlorochromate (PCC, 3.23 g, 15.0 mmol).

  • Addition of Alcohol: Dissolve ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.86 g, 10.0 mmol) in anhydrous DCM (10 mL) and add it to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filter cake thoroughly with diethyl ether. Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography.

Esterification of the Hydroxyl Group (Acylation)

The hydroxyl group can be readily acylated to form a new ester. This is typically achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the HCl byproduct.

  • Setup: Dissolve ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (1.86 g, 10.0 mmol) in anhydrous DCM (20 mL) in a flask under nitrogen. Add pyridine (1.21 mL, 15.0 mmol).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (0.85 mL, 12.0 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water (20 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO3 solution (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the acylated product.

Reaction Pathways Diagram

G Start Ethyl 1-(hydroxymethyl) cyclohexanecarboxylate Oxidation Oxidation (PCC, DCM) Start->Oxidation Esterification Esterification (Acetyl Chloride, Pyridine) Start->Esterification Product_Aldehyde Ethyl 1-formyl cyclohexanecarboxylate Oxidation->Product_Aldehyde Product_Diester Ethyl 1-(acetoxymethyl) cyclohexanecarboxylate Esterification->Product_Diester

Caption: Key transformations of the title compound.

Relevance to Prins Reaction Chemistry

While not a direct synthesis of the title compound, the Prins reaction is a fundamentally important reaction in the synthesis of related structures and merits discussion. The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene, catalyzed by a Brønsted or Lewis acid.[5][6] The reaction intermediate is a carbocation that can be trapped by a nucleophile.

The accepted mechanism involves the activation of a carbonyl compound by an acid, followed by the addition of an alkene to form a cationic intermediate.[7] Depending on the reaction conditions, this intermediate can lead to various products, including 1,3-diols, allylic alcohols, or cyclic ethers like tetrahydropyrans.[5][7] The formation of tetrahydropyran rings via Prins cyclization is a powerful strategy in the synthesis of complex natural products.[7][8] Understanding these principles allows researchers to design synthetic routes to a wide array of substituted cyclohexyl derivatives, highlighting the broader context in which ethyl 1-(hydroxymethyl)cyclohexanecarboxylate serves as a key structural motif.

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a highly adaptable synthetic intermediate. The protocols detailed herein provide robust methods for its synthesis and subsequent functionalization through common and reliable organic transformations. The ability to selectively manipulate the alcohol and ester functionalities makes this compound a valuable asset for medicinal chemists and materials scientists in the construction of novel molecular architectures. A firm grasp of the underlying principles of reactivity and safety is paramount to leveraging its full synthetic potential.

References

  • Vertex AI Search. (n.d.). Ethyl 1-(hydroxymethyl)
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  • Wikipedia. (n.d.). Prins reaction. Retrieved January 21, 2026, from [Link]

  • CymitQuimica. (2025, December 24).
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  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, 1-hydroxy-, ethyl ester. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Ethyl cyclohexanoate. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved January 21, 2026.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved January 21, 2026.
  • Organic Syntheses. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved January 21, 2026.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide. Retrieved January 21, 2026.
  • National Institutes of Health. (n.d.). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Retrieved January 21, 2026, from [Link]

  • The Dong Group. (n.d.).
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  • PubChem. (n.d.). Ethyl 4-(hydroxymethyl)
  • PubChem. (n.d.). Ethyl 4,4-bis(hydroxymethyl)
  • The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate, 3289-28-9. Retrieved January 21, 2026.
  • ResearchGate. (n.d.). Various types of Prins cyclization reactions. Retrieved January 21, 2026.
  • PubChem. (n.d.).
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  • ResearchGate. (n.d.). Mechanism of initiation of the radical chain oxidation by molecular oxygen of hydroxymethylferrocene and its ethyl ether in organic solvents. Retrieved January 21, 2026.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable bifunctional molecule with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Its structure, featuring both an ester and a primary alcohol on a cyclohexane scaffold, allows for diverse subsequent chemical modifications. As demand for this intermediate grows, robust and safe scale-up procedures are essential for transitioning its synthesis from the laboratory bench to pilot and production scales.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a scalable synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. The proposed route involves a Grignard reaction, a powerful C-C bond-forming reaction, followed by hydroxymethylation. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations inherent in scaling up organometallic reactions.

Synthetic Strategy and Mechanism

The most direct and industrially viable approach to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a two-step process. The first step involves the formation of a Grignard reagent from a suitable starting material, followed by its reaction with an appropriate electrophile to introduce the hydroxymethyl group. A plausible and efficient pathway is the reaction of the Reformatsky reagent derived from ethyl bromocyclohexanecarboxylate with paraformaldehyde.

Reaction Scheme:

The mechanism involves the oxidative addition of zinc to the carbon-bromine bond of ethyl bromocyclohexanecarboxylate, forming the organozinc intermediate known as a Reformatsky reagent. This nucleophilic species then attacks the electrophilic carbon of formaldehyde, which is generated in situ from the depolymerization of paraformaldehyde.[1] A subsequent aqueous workup protonates the resulting alkoxide to yield the final product.

Process Safety Management and Hazard Analysis

Scaling up organometallic reactions, such as the one described, introduces significant safety challenges that must be rigorously addressed.[2][3] The primary hazards are associated with the exothermic nature of the reaction and the handling of reactive intermediates.[4][5][6]

Key Hazards:

  • Thermal Runaway: The formation of the Reformatsky reagent and its subsequent reaction with formaldehyde are highly exothermic.[7][8] Inadequate heat removal can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[2][3]

  • Flammable Solvents: The use of ethereal solvents like tetrahydrofuran (THF) or diethyl ether is common in such reactions. These solvents are highly flammable and can form explosive peroxides upon storage.[9]

  • Reagent Reactivity: Organozinc reagents are moisture-sensitive and can react violently with water.[8][10]

Mitigation Strategies:

  • Reaction Calorimetry: Prior to scale-up, reaction calorimetry should be performed to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[6][7] This data is crucial for designing an adequate cooling system.

  • Semi-Batch Process: The addition of the alkyl halide to the zinc suspension should be controlled via a semi-batch process (i.e., slow addition). This allows for better management of the heat evolution and prevents the accumulation of unreacted starting material.[2][5]

  • Inert Atmosphere: The entire process must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the organozinc intermediate with atmospheric oxygen and moisture.[3]

  • Emergency Preparedness: An emergency plan should be in place, including access to a quenching agent (e.g., a non-protic solvent to dilute the reaction) and appropriate fire suppression equipment.[2]

Visualizing the Scale-Up Workflow

The following diagram outlines the critical stages of the scale-up synthesis process, from raw material handling to final product isolation.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Raw_Material_QC Raw Material QC Reactor_Prep Reactor Preparation (Dry & Inert) Raw_Material_QC->Reactor_Prep Zn_Activation Zinc Activation Reactor_Prep->Zn_Activation Reagent_Formation Reformatsky Reagent Formation (Semi-Batch) Zn_Activation->Reagent_Formation Formaldehyde_Addition Paraformaldehyde Slurry Addition Reagent_Formation->Formaldehyde_Addition Reaction_Monitoring In-Process Monitoring (Temp, Conversion) Formaldehyde_Addition->Reaction_Monitoring Quenching Aqueous Quench Reaction_Monitoring->Quenching Phase_Separation Phase Separation Quenching->Phase_Separation Solvent_Removal Solvent Removal (Distillation) Phase_Separation->Solvent_Removal Purification Final Purification (e.g., Fractional Distillation) Solvent_Removal->Purification Final_Product_QC Final Product QC Purification->Final_Product_QC Packaging Packaging Final_Product_QC->Packaging

Caption: High-level workflow for the scale-up synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Detailed Experimental Protocol

This protocol is designed for a 10 L scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay, and personnel must wear all required personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves.[11]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles
Ethyl bromocyclohexanecarboxylate61742-83-2235.121.18 kg5.0
Zinc dust (<10 micron, activated)7440-66-665.38360 g5.5
Paraformaldehyde30525-89-4(30.03)n165 g5.5
Anhydrous Tetrahydrofuran (THF)109-99-972.115.0 L-
Iodine (for activation)7553-56-2253.81~1 g-
Saturated Ammonium Chloride Solution12125-02-953.492.0 L-
Diethyl Ether60-29-774.122.0 L-
Anhydrous Magnesium Sulfate7487-88-9120.37200 g-
Equipment
  • 10 L jacketed glass reactor with overhead stirring, a reflux condenser, a thermocouple, a nitrogen inlet, and a controlled addition funnel.

  • Heating/cooling circulator for the reactor jacket.

  • Inert gas manifold (Nitrogen or Argon).

  • Large separatory funnel (10 L).

  • Rotary evaporator with a suitable sized flask.

  • Vacuum distillation apparatus.

Procedure

Part 1: Reactor Setup and Reagent Preparation

  • Reactor Preparation: Ensure the 10 L reactor is clean, dry, and has been purged with nitrogen for at least one hour. Maintain a positive nitrogen pressure throughout the reaction.

  • Zinc Activation: Charge the reactor with zinc dust (360 g) and anhydrous THF (1.0 L). Add a single crystal of iodine. Gently heat the mixture to 40-45 °C with stirring. The disappearance of the iodine color indicates activation. Cool the mixture to 25 °C.

  • Paraformaldehyde Slurry: In a separate flask, prepare a slurry of paraformaldehyde (165 g) in anhydrous THF (0.5 L).

Part 2: Reformatsky Reaction and Hydroxymethylation

  • Initiation: Add approximately 50 mL of the ethyl bromocyclohexanecarboxylate to the activated zinc suspension. A gentle exotherm should be observed, raising the temperature by a few degrees. If no initiation is observed, gentle heating to 35-40 °C may be required.

  • Controlled Addition: Once the reaction has initiated, add the remaining ethyl bromocyclohexanecarboxylate dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature between 40-45 °C using the cooling circulator. A steady reflux should be observed.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 40-45 °C for an additional hour to ensure complete formation of the Reformatsky reagent.

  • Hydroxymethylation: Cool the reaction mixture to 10-15 °C. Slowly add the paraformaldehyde slurry over 1-1.5 hours, ensuring the temperature does not exceed 25 °C.

  • Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully add 2.0 L of saturated aqueous ammonium chloride solution. A biphasic mixture will form.

  • Extraction: Transfer the mixture to a 10 L separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 1.0 L).

  • Washing: Combine the organic layers and wash with brine (1.0 L).

  • Drying: Dry the combined organic phase over anhydrous magnesium sulfate, then filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

  • Purification: Purify the crude product by vacuum distillation to obtain Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate as a clear, colorless oil.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, a series of analytical tests should be performed.[12][13][14]

ParameterMethodSpecification
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the structure of the target molecule
Purity Gas Chromatography (GC)≥ 97%
Residual Solvents Headspace GC-MSTHF: < 720 ppm, Diethyl Ether: < 5000 ppm
Water Content Karl Fischer Titration≤ 0.1%

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the formation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Reaction_Mechanism Start Ethyl bromocyclohexanecarboxylate + Zn Reformat Reformatsky Reagent (BrZn-C₆H₁₀-COOEt) Start->Reformat Oxidative Addition Paraform Paraformaldehyde (CH₂O)n Alkoxide Zinc Alkoxide Intermediate Paraform->Alkoxide Reformat->Alkoxide Nucleophilic Attack Product Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Alkoxide->Product Aqueous Workup (H⁺)

Caption: Simplified reaction mechanism for the synthesis.

Conclusion

The scale-up synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate via a Reformatsky reaction with paraformaldehyde is a viable and efficient method. Success at a larger scale is contingent upon a thorough understanding of the reaction thermochemistry and the implementation of robust process safety controls. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and production chemists can safely and effectively produce this important chemical intermediate in the quantities required for further development and manufacturing.

References

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]

  • J. C. Lewis, Inc. (n.d.). Understanding Paraformaldehyde's Role in Chemical Synthesis. Retrieved from [Link]

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  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings. Retrieved from [Link]

  • Mitchell, A. G., & Fray, M. J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1188, 1-23. [Link]

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  • Becker, R. S., Bercovici, T., & Hong, K. (1974). New reactions of paraformaldehyde and formaldehyde with inorganic compounds. Journal of Molecular Evolution, 4(2), 143-150. [Link]

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  • ResearchGate. (n.d.). Heat release rates of isothermal Grignard reactions with different water concentrations. Retrieved from [Link]

  • Beller, M., et al. (2025). Formaldehyde and its surrogates as a C1 platform for defossilised modern societies. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Paraformaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

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  • ChemBK. (n.d.). Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. Retrieved from [Link]

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Application Notes and Protocols: Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Cycloaliphatic Building Block

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional cycloaliphatic molecule possessing both a primary hydroxyl group and an ethyl ester. This unique structure makes it a promising candidate for various applications in materials science, particularly in the synthesis of advanced polymers. The rigid and bulky cyclohexyl ring can impart enhanced thermal stability, weatherability, and mechanical properties to polymer backbones, while the reactive hydroxyl and ester functionalities offer versatile pathways for polymerization and modification.

This guide provides an in-depth exploration of the potential applications of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, complete with detailed experimental protocols for its utilization as a monomer in polyester and polyurethane synthesis, and as a reactive modifier in acrylic and epoxy resin systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is crucial for its effective application.

PropertyValueSource
Molecular Formula C10H18O3[1]
Molecular Weight 186.25 g/mol [1]
Appearance Solid or liquid
Purity Typically >95%
Storage Sealed in a dry environment at 2-8°C

Application I: Monomer for High-Performance Polyesters

Causality Behind Experimental Choices: The presence of both a hydroxyl and an ester group allows Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate to act as an AB-type monomer for self-polycondensation, or as a co-monomer in polycondensation reactions with other diols and diacids. The cycloaliphatic nature of the monomer is expected to produce polyesters with higher glass transition temperatures (Tg) and improved thermal stability compared to their linear aliphatic counterparts.[2]

Protocol 1: Self-Polycondensation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

This protocol outlines the synthesis of a homopolyester via self-polycondensation. The reaction proceeds through transesterification, where the hydroxyl group of one monomer attacks the ester group of another, eliminating ethanol.

Materials:

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (EHC)

  • Titanium(IV) butoxide (Ti(OBu)4) or other suitable transesterification catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Anhydrous toluene

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a collection flask.

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Charge the reactor with Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and a catalytic amount of Titanium(IV) butoxide (e.g., 200-500 ppm). Add a small amount of antioxidant (e.g., 0.1 wt%).

  • Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • First Stage (Transesterification): Heat the mixture to 180-200°C with constant stirring. Ethanol will be generated as a byproduct and should be collected in the distillation flask. Monitor the reaction progress by measuring the amount of ethanol collected. This stage is typically continued for 2-4 hours.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C. This will facilitate the removal of the remaining ethanol and drive the polymerization towards higher molecular weight.

  • Completion: Continue the reaction under high vacuum and elevated temperature for another 3-5 hours, or until the desired melt viscosity is achieved.

  • Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be extruded and pelletized.

Expected Outcomes & Characterization:

  • Polyester Characterization: The synthesized polyester is expected to be a rigid, amorphous, or semi-crystalline solid.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.[3][4] Thermogravimetric Analysis (TGA) will provide information on the thermal stability and decomposition temperature of the polymer.[3][5]

  • Molecular Weight: Size Exclusion Chromatography (SEC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

Diagram of the Polyester Synthesis Workflow:

G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_recovery Product Recovery & Analysis charge_reactor Charge Reactor with EHC, Catalyst, Antioxidant purge_n2 Purge with Nitrogen charge_reactor->purge_n2 transesterification First Stage: Transesterification (180-200°C) Collect Ethanol purge_n2->transesterification polycondensation Second Stage: Polycondensation (220-240°C, <1 mbar) Remove Residual Ethanol transesterification->polycondensation cool_down Cool Reactor under Nitrogen polycondensation->cool_down extrude Extrude and Pelletize cool_down->extrude characterize Characterize Polymer (DSC, TGA, SEC) extrude->characterize G cluster_reactants Reactants cluster_process Synthesis Process polyol Polyol (e.g., PTMG) prepolymer Prepolymer Formation (Polyol + Diisocyanate) polyol->prepolymer diisocyanate Diisocyanate (e.g., MDI) diisocyanate->prepolymer ehc EHC (Chain Extender) chain_extension Chain Extension (Prepolymer + EHC) ehc->chain_extension prepolymer->chain_extension curing Curing chain_extension->curing product Modified Polyurethane curing->product

Caption: Logical flow of polyurethane synthesis.

Application III: Reactive Diluent in Epoxy and Acrylic Resins

Causality Behind Experimental Choices: The hydroxyl group of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can act as a reactive site in certain resin formulations. In epoxy systems cured with anhydrides, the hydroxyl group can initiate the ring-opening of the anhydride, accelerating the cure. [6]In acrylic resin synthesis, it can be incorporated as a co-monomer to introduce hydroxyl functionality for subsequent crosslinking. [7]Its relatively low molecular weight and potential for low viscosity make it a candidate for a reactive diluent, which reduces the viscosity of the resin system for better processing while becoming part of the final cured network. [8][9][10][11]

Protocol 3: Evaluation as a Reactive Diluent in an Epoxy Coating

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Anhydride curing agent (e.g., Hexahydrophthalic anhydride, HHPA)

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (EHC)

  • Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

Equipment:

  • Cone and plate viscometer [12][13]* Differential Scanning Calorimeter (DSC)

  • Hot plate with magnetic stirring

  • Thin film applicator

Procedure:

  • Formulation Preparation: Prepare a series of formulations with varying amounts of EHC (e.g., 0, 5, 10, 15 wt% replacing a portion of the epoxy resin).

  • Viscosity Measurement:

    • Preheat the epoxy resin and EHC to a specified temperature (e.g., 25°C).

    • Blend the epoxy resin and EHC thoroughly.

    • Measure the initial viscosity of the blends using a cone and plate viscometer. [14]3. Curing and Analysis:

    • Add the stoichiometric amount of anhydride curing agent and the accelerator to each blend and mix thoroughly.

    • Perform a DSC scan on a small sample of each formulation to determine the curing exotherm and the glass transition temperature (Tg) of the cured material.

    • Apply a thin film of each formulation onto a substrate using a film applicator.

    • Cure the films in an oven following a defined schedule (e.g., 2 hours at 100°C followed by 2 hours at 150°C).

  • Property Evaluation:

    • Measure the Shore D hardness of the cured films (ASTM D2240).

    • Evaluate the solvent resistance by rubbing with a cloth soaked in methyl ethyl ketone (MEK).

Expected Outcomes & Characterization:

  • Viscosity Reduction: A clear trend of decreasing viscosity with increasing EHC content is expected.

  • Curing Behavior: The DSC analysis may show a change in the onset and peak of the curing exotherm, indicating an influence on the curing kinetics. [15][16]* Final Properties: The incorporation of EHC is likely to affect the Tg and hardness of the cured epoxy. A moderate increase in flexibility might be observed at higher concentrations.

EHC Content (wt%)Expected Viscosity ChangeExpected Tg ChangeExpected Hardness Change
0-BaselineBaseline
5DecreaseMinimal ChangeMinimal Change
10Significant DecreaseSlight DecreaseSlight Decrease
15Major DecreaseModerate DecreaseModerate Decrease

Conclusion

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate stands out as a versatile and valuable building block for the synthesis of advanced polymers. Its unique bifunctional nature, combined with the inherent properties of the cycloaliphatic ring, opens up possibilities for creating polyesters, polyurethanes, and modified resin systems with tailored properties. The protocols detailed in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising compound in the ever-evolving field of materials science.

References

  • ASTM International. (n.d.). ASTM D2240 - 15(2021) Standard Test Method for Rubber Property—Durometer Hardness.
  • A. A. G. Shaikh, S. Sivaram. (1996).
  • ASTM International. (n.d.). ASTM D638 - 14 Standard Test Method for Tensile Properties of Plastics.
  • Organic Syntheses. (n.d.). Cyclohexylidenecyclohexane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, 1-hydroxy-, ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

  • Shimadzu. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Analysis of Plastics. Retrieved from [Link]

  • VTechWorks. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of cycloaliphatic compounds on the properties of polyurethane coatings.
  • ResearchGate. (n.d.). Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols.
  • ResearchGate. (n.d.). TGA and DSC Analysis of the Polyesters.
  • DTIC. (n.d.). Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applications. Retrieved from [Link]

  • ATAC Group. (2024). Epoxy Resin Viscosity. Retrieved from [Link]

  • PubMed. (2023). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Retrieved from [Link]

  • MDPI. (n.d.). Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Crosslinking of acrylic latex coatings with cycloaliphatic diepoxide.
  • ResearchGate. (n.d.). Structure of polycondensates from hydroxymethylphenols.
  • YouTube. (2025). How Do You Measure The Viscosity Of Epoxy Resin?. Retrieved from [Link]

  • CKN Knowledge in Practice Centre. (2021). Viscosity (resin). Retrieved from [Link]

  • RSC Publishing. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Retrieved from [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

  • Google Patents. (n.d.). US7348392B2 - Silicone modified acrylics and epoxies.
  • Google Patents. (n.d.). WO2009015281A2 - Epoxy and hydroxy-functional acrylic resins for use in coating applications.
  • ResearchGate. (n.d.). Synthesis of high-solid, low-viscosity hydroxy acrylic resin modified with TBCHA.
  • Google Patents. (n.d.). US5077354A - Acrylic modified silicone resin.
  • ChemBK. (n.d.). Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. Retrieved from [Link]

  • Google Patents. (n.d.). CN102037086B - Epoxy resin reactive diluent composition.
  • Google Patents. (n.d.). US8318834B2 - Epoxy resin reactive diluent compositions.
  • Ipox Chemicals. (n.d.). Reactive diluents. Retrieved from [Link]

  • PMC - NIH. (2023). Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning. Retrieved from [Link]

  • PMC - NIH. (n.d.). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide advanced, field-tested solutions to improve the yield and purity of this valuable intermediate. The primary synthetic route involves the selective mono-reduction of Diethyl 1,1-cyclohexanedicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate consistently low?

Low yields in this synthesis typically stem from three primary issues: incomplete reaction, over-reduction to the diol byproduct, or product loss during workup and purification.

Analysis: The target transformation is a selective mono-reduction of a geminal diester. This requires a reducing agent with the right level of reactivity to reduce one ester group while leaving the second untouched. The choice of reagent and strict control over reaction conditions are paramount.

Troubleshooting Steps:

  • Reagent Selection: Standard sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently under mild conditions[1][2]. Conversely, lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that will readily convert both ester groups to alcohols, leading to the diol byproduct, 1,1-cyclohexanedimethanol[1][3][4]. The reagent of choice is often Lithium borohydride (LiBH₄) , which is stronger than NaBH₄ but milder and more selective than LiAlH₄, making it well-suited for reducing esters to alcohols[5].

  • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions (dry solvent, inert atmosphere). Any moisture will quench the hydride reagent and can lead to side reactions. Temperature control is also critical; running the reaction at 0 °C or room temperature is common, but optimization may be required.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate. You should be able to visualize the consumption of the starting diester and the formation of the mono-alcohol product and the diol byproduct. If the starting material persists after an extended period, it may indicate insufficient reagent or low reactivity.

Q2: I'm observing a significant amount of 1,1-cyclohexanedimethanol in my product mixture. How can I prevent this over-reduction?

Analysis: The formation of 1,1-cyclohexanedimethanol is a classic sign of over-reduction. This occurs when the reducing agent is too powerful or used in excess, or when the reaction temperature is too high, providing enough energy to reduce the second, less reactive ester group.

Preventative Measures:

  • Control Stoichiometry: Carefully control the stoichiometry of the reducing agent. While a slight excess is needed to drive the reaction to completion, a large excess will promote the formation of the diol. Start with approximately 1.0-1.2 equivalents of LiBH₄ per equivalent of the diester.

  • Temperature Management: Perform the reaction at a controlled, lower temperature (e.g., 0 °C). Adding the reducing agent slowly to a cooled solution of the diester helps to dissipate heat and maintain control over the reaction's exothermicity.

  • Alternative Reagents: If over-reduction remains a problem even with LiBH₄, consider more sterically hindered or electronically deactivated hydride reagents. Diisobutylaluminum hydride (DIBAL-H) can be used for the partial reduction of esters, though it often requires cryogenic temperatures (-78 °C) to stop the reaction at the aldehyde stage, which can then be worked up to the alcohol[6][7].

Table 1: Comparison of Common Hydride Reducing Agents for Ester Reduction

ReagentFormulaTypical Reactivity with EstersSelectivity (Diester → Hydroxy Ester)Key Considerations
Sodium BorohydrideNaBH₄Very slow to unreactive[1]High (if reaction occurs)Generally requires harsh conditions or catalysts (e.g., CaCl₂, LiCl) to be effective[2][8].
Lithium BorohydrideLiBH₄Moderate to high[5]Good to ExcellentThe reagent of choice for this transformation. Highly soluble in ethers. Reactivity is enhanced by the Lewis acidic Li⁺ ion coordinating to the carbonyl[5].
Lithium Aluminum HydrideLiAlH₄Very HighPoorHighly reactive and non-selective; readily reduces both esters to the diol[3][4]. Reacts violently with water.
Diisobutylaluminum HydrideDIBAL-HHighGood (at low temp)Can be selective for mono-reduction, often to the aldehyde at -78°C[6][7]. Requires strict temperature control.
Q3: My reaction is incomplete, and I'm recovering a lot of starting material (Diethyl 1,1-cyclohexanedicarboxylate). What should I check?

Analysis: Recovering the starting material points to insufficient reactivity. This can be caused by a deactivated reagent, suboptimal solvent choice, or insufficient reaction time/temperature.

Corrective Actions:

  • Reagent Quality: Hydride reagents are sensitive to moisture. Ensure your LiBH₄ is fresh and has been stored under anhydrous conditions. It's good practice to titrate or test the activity of a new bottle of reagent.

  • Solvent Choice: The reactivity of LiBH₄ is solvent-dependent, following the general order: Diethyl Ether > Tetrahydrofuran (THF) > Isopropanol[3]. Ethereal solvents like THF are preferred because they dissolve the reagent well and the lithium cation is readily available to coordinate with the ester's carbonyl group, which is a key step in the reduction mechanism[3][5].

  • Reaction Time & Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and stir for several hours or overnight. Monitor by TLC to determine the optimal reaction time. A gentle reflux in THF can be attempted if room temperature is ineffective, but this increases the risk of over-reduction.

Optimized Experimental Protocol

This protocol provides a robust starting point for the selective mono-reduction of Diethyl 1,1-cyclohexanedicarboxylate.

Materials & Reagents:
  • Diethyl 1,1-cyclohexanedicarboxylate

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add Diethyl 1,1-cyclohexanedicarboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the diester in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve Lithium borohydride (1.1 eq) in anhydrous THF and add it to the dropping funnel. Add the LiBH₄ solution dropwise to the stirred diester solution over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-16 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete (starting material is consumed), cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize excess hydride and hydrolyze the borate-ester complexes. Be aware of hydrogen gas evolution.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired product from any unreacted starting material and the diol byproduct.

Visual Guides & Diagrams

Reaction Scheme

The following diagram illustrates the desired selective reduction pathway versus the potential over-reduction side reaction.

ReactionScheme cluster_reagents SM Diethyl 1,1-cyclohexanedicarboxylate P1 Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (Desired Product) SM->P1 Selective Reduction Reagent1 1. LiBH₄ (1.1 eq), THF, 0°C to RT 2. H₃O⁺ workup P2 1,1-Cyclohexanedimethanol (Over-reduction Product) P1->P2 Further Reduction Reagent2 Excess LiBH₄ or High Temperature

Caption: Desired vs. undesired reduction pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis analyze Analyze Crude Product (TLC, NMR, GC-MS) start->analyze check_yield Is Yield Low? incomplete Incomplete Reaction? (High SM) check_yield->incomplete Yes success Yield Improved check_yield->success No analyze->check_yield over_reduction Over-reduction? (High Diol) incomplete->over_reduction No fix_incomplete Action: 1. Check Reagent Quality 2. Increase Temp/Time 3. Check Solvent incomplete->fix_incomplete Yes fix_over Action: 1. Reduce Reagent Stoichiometry 2. Lower Reaction Temperature 3. Slow Reagent Addition over_reduction->fix_over Yes optimize_workup Review Workup & Purification: - Check pH during quench - Ensure complete extraction - Optimize chromatography over_reduction->optimize_workup No fix_incomplete->start Re-run fix_over->start Re-run optimize_workup->start Re-run

Caption: A logical workflow for troubleshooting low yields.

References

  • Myers, A. G. Summary of Reagents for Reductive Functional Group Interconversions. Harvard University. [Link]

  • Wikipedia. Lithium borohydride. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]

  • ResearchGate. Why some esters can be reduced by sodium borohydride?[Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Journal of the American Chemical Society. Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. [Link]

  • Brainly. Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?[Link]

  • Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?[Link]

  • ResearchGate. Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. [Link]

  • Molecules. Regioselective Reduction of 1H-1,2,3-Triazole Diesters. [Link]

  • ResearchGate. An Efficient Partial Reduction of alpha,beta-Unsaturated Esters Using DIBAL-H in Flow. [Link]

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Technical Support Center: Purification of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this valuable synthetic intermediate. Our guidance is grounded in established chemical principles to help you navigate common challenges and achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific, practical problems that researchers may encounter during the purification process. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific rationale behind it.

Q1: My overall yield is very low after the initial aqueous workup. Where could my product have gone?

A1: Low yield after an aqueous extraction is a common issue, often attributable to the physicochemical properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. The molecule possesses both a non-polar cyclohexyl ring and two polar functional groups (an ester and a hydroxyl group), giving it moderate water solubility.

Possible Causes and Solutions:

  • Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of a stable emulsion during extraction, trapping the product in the interfacial layer.

    • Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, making the organic product less soluble and promoting phase separation.

  • Insufficient Extraction: Your product may have significant solubility in the aqueous layer, leading to losses if not extracted thoroughly.

    • Solution: Increase the number of extractions with your organic solvent. Instead of one large-volume extraction, perform three to four smaller-volume extractions. This is a more efficient method for recovering compounds with partial aqueous solubility. Ensure you are using a suitable organic solvent like ethyl acetate or dichloromethane.

  • Hydrolysis of the Ester: If your workup conditions are too acidic or basic, especially at elevated temperatures, the ester can hydrolyze to the corresponding carboxylic acid. This acid is more water-soluble, particularly in its deprotonated (salt) form under basic conditions.

    • Solution: Use mild workup conditions. Neutralize the reaction mixture carefully with a weak base like sodium bicarbonate (NaHCO₃) rather than strong bases like NaOH.[1] Keep the temperature low (e.g., using an ice bath) during neutralization.

Q2: TLC analysis shows my crude product is contaminated with unreacted starting material. How do I remove it?

A2: The optimal removal strategy depends on the identity of the starting material. Assuming a common synthesis route, such as a Reformatsky-type reaction, the key starting material to remove is cyclohexanone.[2]

Strategy: Column Chromatography

Flash column chromatography is the most effective method for this separation. The polarity difference between the non-polar cyclohexanone and the significantly more polar product, Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, allows for a straightforward separation.

  • Stationary Phase: Standard silica gel (SiO₂) is appropriate.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate (EtOAc) in hexanes is ideal.[3]

    • Start with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) to elute the non-polar cyclohexanone.

    • Gradually increase the polarity (e.g., to 20-40% EtOAc in hexanes) to elute your desired product.

    • Monitor the separation using TLC to determine the optimal solvent gradient. An ideal starting Rf for the product on TLC is ~0.2-0.3.[4]

CompoundPolarityTypical Elution Order (Normal Phase)
Hexanes (Solvent)Low1 (Solvent Front)
Cyclohexanone (Starting Material)Medium2
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate High3
Q3: My product is streaking badly on the silica TLC plate and won't move from the baseline, even in 100% ethyl acetate. What's happening?

A3: This behavior indicates a very strong interaction between your compound and the stationary phase (silica gel). This is a classic issue for highly polar compounds or molecules that can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[5]

Causality & Troubleshooting Steps:

  • Strong Polar Interactions: The free hydroxyl group on your molecule can form strong hydrogen bonds with the silanol groups of the silica gel, causing poor mobility and streaking.

    • Solution 1: Increase Eluent Polarity. Add a small amount of a more polar solvent to your eluent. A common choice is methanol (MeOH). A mobile phase of 5-10% MeOH in dichloromethane (DCM) is often effective for eluting very polar compounds.[3] Caution: Using more than 10% methanol can risk dissolving the silica gel.[3]

    • Solution 2: Deactivate the Silica. The acidity of silica gel can be problematic. You can neutralize the active sites by flushing the column with a solvent system containing a small amount of a base, such as 1% triethylamine (TEA) in your chosen eluent, before loading your sample.[4]

  • Presence of Carboxylic Acid: If some of your ester has hydrolyzed to the carboxylic acid impurity, this highly polar and acidic compound will streak severely.

    • Solution: Add a small amount of acetic acid (e.g., 1%) to your mobile phase. This protonates the carboxylic acid impurity, making it less polar and reducing its interaction with the silica, often resulting in a well-defined spot.

Troubleshooting Workflow for Chromatography

chromatography_troubleshooting cluster_solutions Potential Solutions start TLC Analysis streaking Problem: Streaking or Rf=0 start->streaking good_rf Good Separation (Rf ~0.3) streaking->good_rf Solution Applied sol1 Increase Eluent Polarity (e.g., add MeOH to DCM) streaking->sol1 Is compound very polar? sol2 Deactivate Silica (add TEA to eluent) streaking->sol2 Is compound sensitive to acid? sol3 Modify Analyte (add Acetic Acid to eluent) streaking->sol3 Is acid impurity suspected? sol1->good_rf sol2->good_rf sol3->good_rf

Caption: Decision-making workflow for troubleshooting poor TLC/column chromatography performance.

Q4: My product seems to be decomposing on the silica gel column. How can I purify it without degradation?

A4: Degradation on silica gel is typically due to the acidic nature of the stationary phase.[5][6] The combination of a hydroxyl group and an ester makes your molecule potentially susceptible to acid-catalyzed elimination (dehydration) or other rearrangements.

Alternative Purification Strategies:

  • Use a Deactivated or Alternative Stationary Phase:

    • Neutral Alumina: Alumina can be used as an alternative to silica gel. It is available in acidic, neutral, and basic forms. For your compound, neutral or basic alumina would be a safer choice to prevent acid-catalyzed degradation.[4]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography (using a C18-bonded silica stationary phase) is an excellent alternative. The elution order is inverted, with non-polar compounds retained more strongly.

  • Non-Chromatographic Methods:

    • Vacuum Distillation: If your product is a liquid and thermally stable, high-vacuum distillation can be a very effective, scalable purification method that avoids contact with stationary phases.[2][7]

    • Recrystallization: If your product is a solid or can be induced to crystallize, this is one of the best methods for achieving high purity.[8] You would need to perform a solvent screen to find a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold).

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate?

A1: A multi-step strategy is generally most effective.

purification_workflow cluster_purification Final Purification reaction Crude Reaction Mixture workup Aqueous Workup (Dilute NaHCO3, Brine) reaction->workup drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Concentrated Crude Product concentration->crude_product chromatography Flash Column Chromatography crude_product->chromatography distillation Vacuum Distillation (if liquid & stable) crude_product->distillation pure_product Pure Product chromatography->pure_product distillation->pure_product

Caption: General purification workflow for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

  • Aqueous Workup: Begin by neutralizing the reaction mixture and performing an aqueous wash to remove water-soluble salts and impurities.[7][9]

  • Drying and Concentration: Thoroughly dry the organic layer and remove the solvent under reduced pressure.

  • Final Purification: The choice of the final step depends on the nature of the remaining impurities and the physical state of your product.

    • For most lab-scale syntheses with closely related impurities, flash column chromatography is the method of choice.

    • For larger scales where the product is a thermally stable liquid, vacuum distillation is highly efficient.[2]

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot. Run the sample in multiple solvent systems to be confident.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and assessing purity. The presence of impurity peaks can be quantified by integration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for volatile compounds. It can separate the product from residual impurities and provide a mass spectrum to confirm the molecular weight (186.25 g/mol ).

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, including a broad O-H stretch (~3400 cm⁻¹) for the alcohol and a strong C=O stretch (~1730 cm⁻¹) for the ester.

Q3: What are the recommended storage conditions for the purified product?

A3: Based on typical safety data for similar compounds, Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate should be stored in a tightly sealed container in a dry, well-ventilated place.[10] For long-term stability, especially to prevent potential hydrolysis or degradation, refrigeration (2-8°C) is recommended. The compound is listed as stable under normal conditions.[10]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase (RP) chromatography is a viable option, particularly if the compound is unstable on silica. In RP chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

  • Elution Order: The elution order will be inverted compared to normal phase. Non-polar impurities will be retained more strongly, and your polar product will elute earlier.

  • When to Use It: Consider RP-HPLC for high-purity analytical separations or preparative RP flash chromatography if normal-phase methods fail due to compound degradation or poor separation from very polar impurities.[4][11]

References

  • Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Koglin, A. (1985). Process for the purification of esters. U.S. Patent No. 4,521,595. Google Patents.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • HSC Chemistry. (2021, May 6). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from [Link]

  • Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Reddit r/chemistry community. (2018). What are your tips and tricks for purifying ionic/very polar compounds?. Reddit. Retrieved from [Link]

  • Rathke, M. W. (1973). β-HYDROXY ESTERS FROM ETHYL ACETATE AND ALDEHYDES OR KETONES: ETHYL 1-HYDROXYCYCLOHEXYLACETATE. Organic Syntheses, 53, 66. Retrieved from [Link]

  • Turro, N. J., Leermakers, P. A., & Vesley, G. F. (1966). CYCLOHEXYLIDENECYCLOHEXANE. Organic Syntheses, 47, 34. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Tamao, K., Ishida, N., Tanaka, T., & Kumada, M. (1983). NUCLEOPHILIC HYDROXYMETHYLATION BY THE (ISOPROPOXYDIMETHYLSILYL)METHYL GRIGNARD REAGENT: 1-(HYDROXYMETHYL)CYCLOHEXANOL FROM CYCLOHEXANONE. Organic Syntheses, 69, 96. Retrieved from [Link]

  • Grewe, R., & Heinke, B. (1955). CYCLOHEXANECARBOXYLIC ACID, 3,4,5-TRIHYDROXY- (HEXAHYDROGALLIC ACID). Organic Syntheses, 35, 61. Retrieved from [Link]

  • Supporting Information for an unspecified article. (n.d.). Provided search result snippet.
  • ChemBK. (n.d.). Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. Retrieved from [Link]

  • Cason, J., & Way, R. L. (1950). CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 30, 20. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • International Agency for Research on Cancer. (2007). ETHYL CARBAMATE 1. EXPOSURE DATA. IARC Publications. Retrieved from [Link]

  • Reddit r/chemistry community. (2024). Recrystallization. Reddit. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl cyclopentanecarboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit r/chemistry community. (2025). How do I recrystallize this product?. Reddit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl cyclohexanoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Thompson, R. L., et al. (2019). In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. Journal of Chemical Technology & Biotechnology, 94(11), 3565-3574. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-ethyl-1-hydroxycyclohexane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

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"Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate" side product formation and identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, focusing on the prevalent issue of side product formation and identification. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and what are the primary challenges?

A common and practical approach is the selective mono-reduction of a dialkyl pimelate, typically diethyl pimelate. This method is favored for its atom economy and relatively straightforward execution. The primary challenge lies in achieving high selectivity for the reduction of only one of the two ester groups. Over-reduction to the corresponding diol and incomplete reaction are the most frequently encountered issues that diminish the yield and purity of the desired product.

Q2: I am observing a significant amount of a more polar spot on my TLC plate than my desired product. What is it likely to be?

A more polar spot, often with a lower Rf value than the target mono-alcohol, is highly indicative of the over-reduction product, 1,7-heptanediol . This occurs when the reducing agent is too reactive or used in excess, leading to the reduction of both ester functionalities of the starting diethyl pimelate.

Q3: My NMR spectrum shows signals that suggest the presence of an aldehyde. How could this have formed?

The presence of an aldehyde, likely Ethyl 7-oxoheptanoate , indicates a stalled reduction of one of the ester groups. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters all the way to the primary alcohol through a transient aldehyde intermediate. However, if a less reactive hydride source is used, or if the reaction is quenched prematurely, this intermediate can be isolated as a significant side product.

Q4: After my reaction, I have a significant amount of a less polar impurity that is difficult to separate from my product. What could it be?

A less polar impurity is often the unreacted starting material, diethyl pimelate . This suggests an incomplete reaction, which could be due to insufficient reducing agent, low reaction temperature, or a deactivated reagent.

Q5: Can the reaction conditions lead to cyclic side products?

Yes, under certain conditions, particularly if basic reagents are used or generated during the work-up, the starting diethyl pimelate can undergo an intramolecular Dieckmann condensation . This reaction forms a cyclic β-keto ester, Ethyl 2-oxocyclohexanecarboxylate , which is a common impurity in reactions involving 1,7-diesters.[1]

Troubleshooting Guide: Side Product Formation

This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate via the selective reduction of diethyl pimelate.

Observed Problem Probable Cause(s) Suggested Solutions & Rationale
High concentration of 1,7-heptanediol (over-reduction) 1. Excess of strong reducing agent (e.g., LiAlH₄): Using more than the stoichiometric amount needed for mono-reduction. 2. High reaction temperature: Increased temperature enhances the rate of the second reduction. 3. Prolonged reaction time: Allowing the reaction to proceed long after the formation of the desired product.1. Careful control of stoichiometry: Use precisely 0.5 equivalents of LiAlH₄ or a milder reducing agent like sodium borohydride in the presence of a Lewis acid to modulate reactivity. 2. Lower reaction temperature: Conduct the reaction at a lower temperature (e.g., -20 °C to 0 °C) to favor the mono-reduction. 3. Reaction monitoring: Closely monitor the reaction progress by TLC or GC-MS and quench it as soon as the starting material is consumed and the desired product is maximized.
Significant amount of unreacted diethyl pimelate 1. Insufficient reducing agent: Undercharging the reducing agent. 2. Deactivated reducing agent: LiAlH₄ and other hydrides are sensitive to moisture. 3. Low reaction temperature: The reaction may be too slow at very low temperatures.1. Verify stoichiometry: Ensure accurate measurement of the reducing agent. 2. Use fresh or titrated reagent: Employ freshly opened or recently titrated hydride reagents. Ensure all glassware is rigorously dried. 3. Optimize temperature: Gradually warm the reaction from a low temperature to a point where the reaction proceeds at a reasonable rate without promoting over-reduction.
Presence of Ethyl 7-oxoheptanoate (aldehyde-ester) 1. Use of a sterically hindered or less reactive hydride: Reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can favor aldehyde formation.[2] 2. Premature quenching of the reaction. 1. Reagent selection: If the alcohol is the desired product, use a less hindered and more reactive hydride source or adjust the reaction conditions (e.g., temperature) to favor complete reduction. 2. Allow for complete reaction: Ensure the reaction is allowed to proceed to completion by monitoring for the disappearance of the aldehyde intermediate.
Formation of Ethyl 2-oxocyclohexanecarboxylate 1. Basic conditions: The presence of a base (e.g., from the work-up or as a contaminant) can catalyze the Dieckmann condensation.1. Neutral or acidic work-up: Employ a careful work-up procedure that avoids strongly basic conditions. A mild acidic quench is often preferred. 2. Use of aprotic solvents: Conduct the reaction in anhydrous aprotic solvents to minimize side reactions.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation of common side products.

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Diethyl Pimelate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; OverReduction [label="1,7-Heptanediol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="Ethyl 7-oxoheptanoate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dieckmann [label="Ethyl 2-oxocyclohexanecarboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Product [label="Selective Mono-Reduction\n(e.g., 0.5 eq. LiAlH4)"]; Start -> OverReduction [label="Over-reduction\n(e.g., >0.5 eq. LiAlH4)"]; Product -> OverReduction [label="Further Reduction"]; Start -> Aldehyde [label="Incomplete Reduction\n(e.g., DIBAL-H, -78°C)"]; Start -> Dieckmann [label="Dieckmann Condensation\n(Basic Conditions)"]; }

Caption: Synthetic pathways in the preparation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Materials:

  • Diethyl pimelate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • 1 M Hydrochloric acid

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diethyl pimelate (1 equivalent) in anhydrous diethyl ether.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: A 1.0 M solution of LiAlH₄ in diethyl ether (0.5 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-2 hours).

  • Quenching: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate. This is followed by the addition of water.

  • Work-up: The resulting mixture is stirred vigorously until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Protocol 2: Identification of Side Products by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent).

Sample Preparation:

  • A small aliquot of the crude reaction mixture is diluted with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min).

  • Carrier Gas: Helium

  • MS Scan Range: 40-400 m/z

Expected Elution Order and Key Mass Fragments:

Compound Expected Retention Time (Relative) Key Mass Fragments (m/z)
Diethyl pimelateEarly216 (M+), 171, 143, 125, 97
Ethyl 2-oxocyclohexanecarboxylateIntermediate170 (M+), 142, 125, 97, 69
Ethyl 7-oxoheptanoateIntermediate172 (M+), 144, 127, 99
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Target 186 (M+), 168, 141, 113, 81
1,7-HeptanediolLate132 (M+), 114, 96, 81, 68

References

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Technical Support Center: Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical, field-tested advice.

Section 1: Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, primarily focusing on the common route of selective reduction of diethyl 1,1-cyclohexanedicarboxylate.

Question 1: My reaction with Lithium Aluminum Hydride (LiAlH4) is producing a significant amount of 1,1-bis(hydroxymethyl)cyclohexane instead of the desired mono-reduced product. How can I improve the selectivity?

Answer: This is the most prevalent challenge in this synthesis, stemming from the high reactivity of LiAlH4.[1][2] Over-reduction to the diol is a common outcome if the reaction conditions are not meticulously controlled. Here’s a breakdown of the causative factors and actionable solutions:

Root Cause Analysis:

  • Reagent Stoichiometry: LiAlH4 is a potent hydride donor, and even a slight excess can lead to the reduction of both ester groups. The second ester reduction may occur rapidly after the first, especially at elevated temperatures.

  • Reaction Temperature: The reduction of esters with LiAlH4 is highly exothermic.[3] An initial low temperature is crucial, but as the reaction proceeds, localized warming can accelerate the rate of the second reduction.

  • Reverse Addition: Adding the LiAlH4 solution to the diester (standard addition) creates a temporary localized excess of the reducing agent, which can lead to over-reduction of the initial product formed.

Troubleshooting Protocol & Optimization:

  • Inverse Addition (Substrate to Reductant):

    • Rationale: This is the most effective method to maintain a low concentration of the reducing agent relative to the substrate. By adding the diester solution dropwise to a cooled slurry of LiAlH4, the initially formed mono-reduced product is in an environment with a large excess of unreacted diester, making it statistically less likely to be reduced further.

    • Step-by-Step Protocol:

      • Prepare a slurry of a carefully weighed, stoichiometric amount (or even a slight deficit, e.g., 0.45-0.5 equivalents) of LiAlH4 in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

      • Cool the LiAlH4 slurry to -78 °C using a dry ice/acetone bath.

      • Dissolve the diethyl 1,1-cyclohexanedicarboxylate in the same anhydrous solvent and add it dropwise to the cooled LiAlH4 slurry over a prolonged period (e.g., 1-2 hours) with vigorous stirring.

      • Maintain the temperature at -78 °C for the duration of the addition and for a short period afterward (e.g., 30 minutes) before slowly warming to 0 °C.

      • Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).

  • Use of Milder Reducing Agents:

    • Rationale: While LiAlH4 is common, other reagents offer better selectivity for partial ester reduction.

    • Alternatives:

      • Diisobutylaluminium hydride (DIBAL-H): Can often selectively reduce esters to aldehydes at low temperatures, and with careful control of stoichiometry, may be stopped at the alcohol stage for one of the ester groups.

      • Sodium borohydride (NaBH4) in combination with a Lewis acid or in specific solvent systems: NaBH4 alone is generally unreactive towards esters, but its reactivity can be modulated. This approach requires significant optimization.[1]

Data Summary for Reagent Selection:

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
LiAlH4 Anhydrous Ether/THF, -78 °C to 0 °CHigh reactivity, readily availableLow selectivity, risk of over-reduction
DIBAL-H Anhydrous Toluene/Hexane, -78 °CHigher selectivity than LiAlH4Can be more expensive, sensitive to moisture
NaBH4/Lewis Acid Varies (e.g., THF, EtOH)Milder, potentially more selectiveRequires careful optimization of conditions
Question 2: I am observing a significant amount of unreacted starting material (diethyl 1,1-cyclohexanedicarboxylate) even after a prolonged reaction time. What could be the issue?

Answer: Incomplete conversion can be as frustrating as over-reduction. The root causes often relate to reagent deactivation or insufficient reaction conditions.

Troubleshooting Checklist:

  • Moisture Contamination: LiAlH4 reacts violently with protic solvents, including trace amounts of water in your reaction solvent or on your glassware.[2] This will consume the reagent before it can react with the ester.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Reagent Quality: LiAlH4 can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of LiAlH4 or titrate an older bottle to determine its active hydride content.

  • Insufficient Temperature/Time: While starting at a low temperature is crucial for selectivity, the reaction may need to be warmed to proceed to completion.

    • Solution: After the initial low-temperature addition, allow the reaction to warm slowly to 0 °C or even room temperature while monitoring by TLC. If the reaction stalls, a slight increase in temperature might be necessary.

  • Poor Solubility: The starting diester or the intermediate aluminate salt may have limited solubility at very low temperatures, hindering the reaction.

    • Solution: Ensure the concentration of your starting material is not too high. If solubility is an issue, consider a co-solvent system, but ensure it is anhydrous and unreactive towards LiAlH4.

Question 3: The purification of my crude product by column chromatography is difficult. The desired product and the diol by-product have very similar polarities.

Answer: This is a common downstream challenge. The structural similarity between the desired mono-ol and the diol by-product makes them difficult to separate.

Strategies for Improved Purification:

  • Optimize Chromatography Conditions:

    • Solvent System: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is crucial. Start with a very low percentage of the polar solvent and increase it very slowly.

    • Column Size and Packing: Use a long, narrow column for better resolution. Ensure the silica gel is packed uniformly.

    • Sample Loading: Load the crude product in a minimal amount of solvent to ensure a narrow starting band.

  • Derivatization:

    • Rationale: Temporarily converting the hydroxyl groups into less polar protecting groups can significantly alter their retention factors (Rf) on silica gel.

    • Example Workflow:

      • Protect the crude mixture (containing the mono-ol and diol) with a bulky protecting group like tert-butyldimethylsilyl chloride (TBDMSCl). The diol will now have two silyl ether groups, making it much less polar than the mono-protected desired product.

      • Separate the mono-silylated and di-silylated compounds by column chromatography, which should now be much easier.

      • Deprotect the purified mono-silylated compound using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the pure desired product.

Visualizing the Purification Challenge and Solution:

G cluster_0 Direct Chromatography cluster_1 Derivatization Strategy Crude Product Crude Product Difficult Separation Difficult Separation Crude Product->Difficult Separation Similar Polarity Impure Product Impure Product Difficult Separation->Impure Product Crude Product_2 Crude Product Protection (TBDMSCl) Protection (TBDMSCl) Crude Product_2->Protection (TBDMSCl) Easy Separation Easy Separation Protection (TBDMSCl)->Easy Separation Different Polarity Deprotection (TBAF) Deprotection (TBAF) Easy Separation->Deprotection (TBAF) Pure Product Pure Product Deprotection (TBAF)->Pure Product

Caption: Troubleshooting workflow for purification.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Are there alternative synthetic routes to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate that avoid the use of LiAlH4?

Answer: Yes, several other strategies can be employed, each with its own set of challenges.

  • Reformatsky Reaction: The classical Reformatsky reaction using ethyl bromoacetate and cyclohexanone yields ethyl 1-hydroxycyclohexylacetate, an isomer of the target molecule.[4][5][6] To obtain the desired product, one would need to start with a different set of reagents, which may not be commercially available.

  • Grignard Reaction with Formaldehyde: A potential route involves forming a Grignard reagent from ethyl 1-bromocyclohexanecarboxylate and reacting it with formaldehyde. However, the Grignard reagent would likely be unstable and could react with the ester group of another molecule. A more plausible, though challenging, approach is the reaction of a cyclohexyl Grignard reagent with diethyl carbonate to form ethyl cyclohexanecarboxylate, followed by hydroxymethylation. The challenge lies in the controlled delivery of gaseous formaldehyde, which tends to polymerize.[7][8]

  • Cannizzaro-Tishchenko Reaction: A crossed Cannizzaro-Tishchenko reaction between an aldehyde and formaldehyde can be used to synthesize hydroxymethyl esters.[9][10] This would require the synthesis of ethyl 1-formylcyclohexanecarboxylate as a precursor, which adds extra steps to the synthesis.

FAQ 2: How can I confirm the structure of my final product and assess its purity?

Answer: A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic signals of the ethyl ester (a quartet around 4.2 ppm and a triplet around 1.2 ppm), the singlet for the hydroxymethyl protons (CH₂OH), and the multiplets for the cyclohexyl ring protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Expect to see signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for determining the purity of your final product.

FAQ 3: What are the key safety precautions when working with LiAlH4?

Answer: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that demands strict safety protocols.

  • Inert Atmosphere: Always handle LiAlH4 under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

  • Anhydrous Conditions: As mentioned, it reacts violently with water and other protic solvents. Ensure all equipment and reagents are scrupulously dry.[2]

  • Quenching Procedure: The quenching of a LiAlH4 reaction must be done carefully and at a low temperature (typically 0 °C). A common and safe method is the Fieser workup: sequential, dropwise addition of water, then 15% aqueous NaOH, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

Visualizing the LAH Reduction Mechanism and the Over-reduction Problem:

G Diester Diethyl 1,1-cyclohexanedicarboxylate LAH_1 1. LiAlH4 (0.5 eq) 2. H3O+ Diester->LAH_1 Mono-ol Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (Desired Product) LAH_2 Excess LiAlH4 Mono-ol->LAH_2 Diol 1,1-bis(hydroxymethyl)cyclohexane (By-product) LAH_1->Mono-ol LAH_2->Diol

Caption: Reaction pathway showing desired mono-reduction and potential over-reduction.

References

  • Organic Syntheses Procedure for cyclohexylidenecyclohexane. While not directly the target molecule, it describes related chemistries involving cyclohexyl derivatives. Available at: [Link]

  • Organic Syntheses Procedure for Ethyl 1-hydroxycyclohexylacetate. This procedure details a Reformatsky reaction, a relevant alternative synthesis. Available at: [Link]

  • Wikipedia article on the Reformatsky reaction. Provides mechanistic details. Available at: [Link]

  • PubChem entry for Diethyl cyclohexane-1,1-dicarboxylate. Provides properties of the starting material. Available at: [Link]

  • Master Organic Chemistry article on Reactions of Grignard Reagents. Explains the reactivity of Grignards with esters. Available at: [Link]

  • Master Organic Chemistry article on Lithium Aluminum Hydride (LiAlH4) For Reduction. Details the mechanism of ester reduction. Available at: [Link]

  • Leah4sci video on LiAlH4 Reduction. Provides a visual explanation of the reduction mechanism. Available at: [Link]

  • PubChem entry for Ethyl 1-hydroxycyclohexanecarboxylate. Provides properties of a related isomer. Available at: [Link]

  • Organic Syntheses Procedure for cyclohexylcarbinol. Details a Grignard reaction with paraformaldehyde. Available at: [Link]

  • Sciencemadness.org discussion on the use of formaldehyde in Grignard reactions. Offers practical insights. Available at: [Link]

  • Google Patents entry EP3337780B1. Describes related synthetic transformations.
  • Organic Chemistry Portal page on the Reformatsky Reaction. Provides recent literature and variations. Available at: [Link]

  • Grokipedia article on the Tishchenko reaction. Explains the mechanism and variants. Available at: [Link]

  • Chemistry Steps article on LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Provides detailed mechanisms and safety information. Available at: [Link]

  • Pharmd Guru explanation of the Reformatsky Reaction. Offers a simplified overview and applications. Available at: [Link]

  • Denmark Group presentation on The Tishchenko Reaction. Discusses recent advances and modifications. Available at: [Link]

  • Chegg.com question on Grignard reaction with formaldehyde. A basic overview of the transformation. Available at: [Link]

  • NIH article on the Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Discusses challenges in creating tertiary alcohols. Available at: [Link]

  • Journal of the American Chemical Society article on the Reduction of Organic Compounds by Lithium Aluminum Hydride. A foundational paper on the topic. Available at: [Link]

  • ResearchGate article on The Tishchenko Reaction. A review of the reaction and its applications. Available at: [Link]

  • Google Patents entry US2858344A. Describes related chemical processes.
  • Quora discussion on the mechanism of Grignard reactions. Provides a general overview. Available at: [Link]

  • NIH article on a Reformatsky analogous reaction. Shows extensions of the classical reaction. Available at: [Link]

  • SATHEE resource on the Chemistry of the Reformatsky Reaction. A basic educational overview. Available at: [Link]

  • Aaltodoc publication on The Tishchenko reaction and its modifications. A detailed review of the reaction. Available at: [Link]

  • Google Patents entry US6740765B1. Method for preparing cyclohexane carboxylic acids.
  • PubChem entry for 1,2-Diethyl 1,2-cyclohexanedicarboxylate. Provides properties of a related diester. Available at: [Link]

  • Organic Syntheses Procedure for nucleophilic hydroxymethylation. Describes an alternative route to a related diol. Available at: [Link]

  • YouTube video on the Tishchenko Reaction. A short lecture on the topic. Available at: [Link]

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Technical Support Center: Optimization of Reaction Parameters for the Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the successful optimization of your reaction parameters.

Introduction to Synthetic Strategies

The synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a valuable building block, can be approached through several strategic pathways. The most common and logical approaches involve either the chemoselective reduction of a diester precursor or a nucleophilic addition to a ketoester. This guide will primarily focus on troubleshooting two main synthetic routes:

  • Chemoselective Reduction of Diethyl 1,1-cyclohexanedicarboxylate.

  • Nucleophilic Hydroxymethylation of Ethyl 1-oxocyclohexanecarboxylate.

Each pathway presents a unique set of challenges and optimization parameters. This guide is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Section 1: Chemoselective Reduction Pathway

This pathway involves the selective reduction of one ester group of diethyl 1,1-cyclohexanedicarboxylate to a primary alcohol. The key challenge lies in achieving high chemoselectivity to avoid over-reduction or reaction at the wrong ester.

Frequently Asked Questions (FAQs)

Q1: My reduction of diethyl 1,1-cyclohexanedicarboxylate is resulting in a mixture of starting material, the desired product, and the diol. How can I improve the selectivity for the mono-alcohol?

A1: This is a classic chemoselectivity problem. The choice of reducing agent and the precise control of reaction conditions are paramount.

  • Expertise & Experience: Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LAH) are likely to reduce both ester groups, especially if used in excess or at elevated temperatures.[1][2] A milder, more sterically hindered, or electronically nuanced reducing agent is required.

  • Recommended Solution:

    • Choice of Reducing Agent: Lithium borohydride (LiBH₄) is an excellent starting point as it is less reactive than LAH and often shows better selectivity for esters in the presence of other functional groups.[1] The reactivity of LiBH₄ is solvent-dependent, being more reactive in ethereal solvents like THF compared to alcohols.[1]

    • Stoichiometry is Key: Carefully control the stoichiometry of the reducing agent. Begin with 1.0 to 1.2 equivalents of LiBH₄. Titrate your reducing agent solution prior to use to ensure accurate molarity.

    • Temperature Control: Perform the reaction at low temperatures. Start the addition of the reducing agent at 0°C and let the reaction slowly warm to room temperature. Low temperatures temper the reactivity of the reducing agent, enhancing selectivity.

  • Troubleshooting Flowchart:

    G start Low Selectivity Issue: Mixture of Products reagent Analyze Reducing Agent start->reagent conditions Evaluate Reaction Conditions start->conditions lah Using LAH? reagent->lah stoich Check Stoichiometry reagent->stoich temp Review Temperature Profile conditions->temp switch_libh4 Switch to LiBH₄ for better selectivity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEafenZQNmHcA6eZ1j_A3w4h9SS_BQklxTxBwRcdD2gv6mYB6GtCi9R6udVn6OWWAteF6CuHCbeJ8hep23asBO4RdTuEdcvkzLttqwKJvN93T4Zbg76Qh9zoAqyVYWgRZzcZNHLD9aU_P7u7qu3MocD690e)] lah->switch_libh4 Yes adjust_stoich Use 1.0-1.2 eq. Titrate reagent before use. stoich->adjust_stoich low_temp Maintain low temp (0°C). Slow addition of reagent. temp->low_temp

    Caption: Troubleshooting low selectivity in the reduction reaction.

Q2: I am observing the formation of a significant amount of byproducts that are difficult to separate from my desired product. What are these byproducts and how can I minimize them?

A2: Byproduct formation often stems from side reactions of the starting materials or intermediates.

  • Plausible Side Reactions:

    • Transesterification: If using an alcohol as a solvent with a reducing agent like NaBH₄, transesterification can occur. It is advisable to use ethereal solvents like THF or diethyl ether.

    • Claisen Condensation: Under basic conditions (which can be generated during workup), residual starting material could potentially undergo a Claisen condensation, although this is less likely to be the major issue.

  • Minimization Strategy:

    • Solvent Choice: Utilize anhydrous aprotic solvents such as THF or Diethyl Ether. Ensure they are thoroughly dried before use.

    • Careful Workup: Quench the reaction at low temperatures by slowly adding a saturated solution of ammonium chloride or Rochelle's salt. This will minimize base-catalyzed side reactions.

    • Purification: Employ column chromatography with a gradient elution of ethyl acetate in hexanes to separate the desired mono-alcohol from the non-polar starting material and the more polar diol.

Optimized Protocol: Chemoselective Reduction
ParameterRecommended ConditionRationale
Starting Material Diethyl 1,1-cyclohexanedicarboxylateCommercially available.
Reducing Agent Lithium Borohydride (LiBH₄)Offers better chemoselectivity than LAH.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, enhances LiBH₄ reactivity.[1]
Stoichiometry 1.1 equivalents of LiBH₄Minimizes over-reduction.
Temperature 0°C to Room TemperatureControls reactivity and improves selectivity.
Reaction Time 2-4 hours (monitor by TLC)Avoids prolonged reaction times that can lead to byproducts.
Workup Saturated aq. NH₄Cl or Rochelle's SaltGentle quench to neutralize the reaction.

Section 2: Nucleophilic Addition Pathway

This approach typically involves the reaction of a hydroxymethyl anion equivalent with Ethyl 1-oxocyclohexanecarboxylate. A common method is a Grignard-type reaction.

Frequently Asked Questions (FAQs)

Q3: My Grignard reaction with formaldehyde and ethyl 1-oxocyclohexanecarboxylate is giving very low yields. What could be the issue?

A3: Grignard reactions are notoriously sensitive to reaction conditions.[3][4] Low yields often point to issues with the Grignard reagent itself or with the reaction setup.

  • Expertise & Experience: The most common failure points in a Grignard reaction are the presence of moisture or other acidic protons, and the quality of the magnesium.

  • Troubleshooting Checklist:

    • Anhydrous Conditions: All glassware must be oven- or flame-dried under vacuum and the reaction conducted under an inert atmosphere (Nitrogen or Argon). All solvents and reagents must be rigorously dried.[4]

    • Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating. Activate the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing it in a dry environment.[3]

    • Reagent Quality: Ensure the halide used to form the Grignard reagent is pure and dry. The ketone substrate must also be free of water.

Q4: I am observing the formation of a tertiary alcohol from the addition of two Grignard reagents to the ester, instead of the desired hydroxymethyl product. How can I prevent this?

A4: This is a common issue when using Grignard reagents with esters. The initially formed ketone is often more reactive than the starting ester, leading to a second addition.[5][6]

  • Mechanistic Insight: The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate.[5] This ketone will readily react with another equivalent of the Grignard reagent.

  • Strategic Re-evaluation: A direct Grignard addition to the ester functionality is not the ideal route. A more controlled approach is necessary:

    • Use of a Hydroxymethyl Anion Synthon: Instead of generating a Grignard reagent that adds to the ketone, consider a reagent that acts as a hydroxymethyl anion equivalent. One such approach is the use of (isopropoxydimethylsilyl)methyl Grignard reagent followed by oxidation.[7]

    • Reformatsky Reaction: While not a Grignard reaction, the Reformatsky reaction, using zinc and an alpha-halo ester with the ketone, can yield a related beta-hydroxy ester.[8]

  • Alternative Pathway Visualization:

    G cluster_0 Recommended Approach start Goal: Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate start_ketone Ethyl 1-oxocyclohexanecarboxylate reagent (Isopropoxydimethylsilyl)methyl Magnesium Chloride[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1EaPXJjJk24Oi5keVWt8iqjO1ur8fOMvdEpWdlZ6RZi00A9cFCdmUgpq3pDCk8JgotvCFfU65ZQAvdTowyevNpRn0dzn6kD0WNTU64m7hND8TtZ5biVCLL_ljsNAl4qER--Ow)] start_ketone->reagent 1. Nucleophilic Addition intermediate Silyl-protected Intermediate start_ketone->intermediate oxidation Tamao-Fleming Oxidation (H₂O₂, KF, KHCO₃)[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1EaPXJjJk24Oi5keVWt8iqjO1ur8fOMvdEpWdlZ6RZi00A9cFCdmUgpq3pDCk8JgotvCFfU65ZQAvdTowyevNpRn0dzn6kD0WNTU64m7hND8TtZ5biVCLL_ljsNAl4qER--Ow)] intermediate->oxidation 2. Oxidative Cleavage product Desired Product oxidation->product

    Caption: A more controlled synthetic route using a hydroxymethyl anion synthon.

Key Experimental Considerations for Nucleophilic Addition
ParameterRecommended ConditionRationale
Substrate Ethyl 1-oxocyclohexanecarboxylateThe keto-ester allows for targeted addition at the ketone.
Reagent (Isopropoxydimethylsilyl)methyl Magnesium ChlorideActs as a stable and effective hydroxymethyl anion equivalent.[7]
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for Grignard-type reactions.
Temperature 0°C for additionControls the exothermic reaction and minimizes side products.
Oxidation H₂O₂, KF, KHCO₃ in THF/MeOHStandard conditions for Tamao-Fleming oxidation to unmask the alcohol.[7]
Atmosphere Inert (Nitrogen or Argon)Crucial for the success of the organometallic addition step.

Summary of Key Recommendations

  • For Chemoselective Reduction: Prioritize milder reducing agents like Lithium Borohydride and maintain strict control over stoichiometry and temperature .

  • For Nucleophilic Addition: Avoid direct Grignard reactions on the ester. Utilize a hydroxymethyl anion synthon with a keto-ester precursor under rigorously anhydrous and inert conditions .

  • General Tip: Always monitor your reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.

This guide provides a framework for troubleshooting and optimizing the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. By understanding the underlying chemical principles and potential pitfalls, you can systematically refine your experimental parameters to achieve high yields and purity.

References

  • Myers, A. G. Chem 115. Harvard University. [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Földesi, T., et al. (2021). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2021, July 8). Chemoselective Reduction. YouTube. [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. [Link]

  • Organic Syntheses. Ethyl 1-hydroxycyclohexylacetate. [Link]

  • Organic Syntheses. cyclohexylidenecyclohexane. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. [Link]

  • Organic Syntheses. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]

  • Kappe, C. O., et al. (2020). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development. [Link]

  • PubChem. Ethyl cyclohexanoate. [Link]

  • Ma, C., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. [Link]

  • PrepChem.com. Synthesis of ethyl 1-cyclohexene-1-carboxylate. [Link]

  • ChemBK. Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. [Link]

  • PubChem. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. [Link]

  • ResearchGate. Optimization of the Grignard reagent formation. [Link]

  • ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021, March 20). 182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols. YouTube. [Link]

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"Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 834914-39-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this molecule, offering troubleshooting advice and practical experimental protocols. Our goal is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate?

A1: The chemical structure of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate contains two principal functional groups susceptible to degradation under common laboratory conditions: an ethyl ester and a primary hydroxymethyl group .

  • Hydrolysis: The ester linkage is the most significant liability. It is susceptible to cleavage by both acid- and base-catalyzed hydrolysis.[1][2] This reaction splits the molecule into 1-(hydroxymethyl)cyclohexanecarboxylic acid and ethanol. Alkaline hydrolysis is particularly effective and generally irreversible, as the resulting carboxylate salt is resistant to re-esterification.[3][4]

  • Oxidation: The primary alcohol (hydroxymethyl group) is prone to oxidation.[5] Depending on the strength of the oxidizing agent and reaction conditions, it can be converted first to an aldehyde (Ethyl 1-formylcyclohexanecarboxylate) and subsequently to a carboxylic acid.

Given these liabilities, exposure to acidic or basic aqueous solutions, strong oxidizing agents, and even ambient moisture over extended periods can compromise sample purity.

Q2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after my sample was stored in a non-anhydrous solvent. What is the likely identity of this impurity?

A2: The most probable identity of this new, more polar peak is the hydrolysis product: 1-(hydroxymethyl)cyclohexanecarboxylic acid .

  • Causality: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds primarily based on polarity. The carboxylic acid degradant is significantly more polar than the parent ester due to the free carboxyl group, which is more capable of hydrogen bonding with the aqueous mobile phase. Consequently, it will have a shorter retention time and elute earlier from the nonpolar stationary phase. The presence of trace amounts of acid or base can catalyze this degradation, even in seemingly neutral solutions.

Q3: How should I properly store Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate to ensure its long-term stability?

A3: Based on supplier recommendations and the molecule's chemical nature, optimal storage conditions are critical. To minimize degradation via hydrolysis and other potential pathways, the compound should be stored at 2-8°C, sealed tightly in a container under a dry, inert atmosphere (e.g., argon or nitrogen) . This prevents exposure to atmospheric moisture and minimizes thermal energy that could accelerate degradation reactions.

Q4: Could the hydroxymethyl group undergo intramolecular cyclization with the ester?

A4: While intramolecular reactions are possible, the formation of a lactone from this specific structure is sterically hindered and thermodynamically unfavorable. The reaction would require the hydroxymethyl group's oxygen to attack the ester's carbonyl carbon. This would result in the formation of a highly strained four-membered oxetanone ring, which is energetically disfavored. Therefore, intermolecular degradation pathways like hydrolysis and oxidation are the dominant stability concerns.

Troubleshooting Guide: Investigating Sample Degradation

This section addresses common issues encountered during the handling and analysis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Issue: Progressive loss of purity in working solutions.
  • Probable Cause: Hydrolysis due to moisture or pH extremes in the solvent or on glassware.

  • Troubleshooting Steps:

    • Solvent Check: Always use fresh, anhydrous, HPLC-grade solvents for preparing stock and working solutions. Avoid using solvents from bottles that have been open for extended periods.

    • pH Control: If using a buffered mobile phase or preparing aqueous solutions, ensure the pH is maintained in the neutral range (pH 6-8) to minimize both acid and base-catalyzed hydrolysis.

    • Glassware Preparation: Ensure all glassware is scrupulously clean and dry. Residual acidic or basic cleaning agents can initiate degradation.

    • Confirmation: To confirm hydrolysis, spike a sample of your degraded solution with a synthesized or purchased standard of 1-(hydroxymethyl)cyclohexanecarboxylic acid. Co-elution of the impurity peak with the standard in your HPLC system provides strong evidence.

Issue: Appearance of multiple new peaks during a forced degradation study.
  • Probable Cause: Simultaneous or sequential degradation pathways are occurring under the stress conditions. For example, under oxidative stress (e.g., H₂O₂), you may observe both the aldehyde and carboxylic acid oxidation products. Under harsh hydrolytic conditions, the primary hydrolysis product might undergo further reactions.

  • Troubleshooting Steps:

    • Time-Point Analysis: Analyze samples at multiple time points during the forced degradation study (e.g., 2, 4, 8, 24 hours). This helps to distinguish primary degradants from secondary ones that form later.

    • Mass Spectrometry: Utilize HPLC-MS to obtain mass-to-charge (m/z) data for the unknown peaks. This is the most effective method for proposing structures for the degradation products based on their molecular weights and fragmentation patterns.

    • Moderate Stress Conditions: If degradation is too extensive (e.g., >20% loss of parent compound), reduce the severity of the stress (e.g., lower temperature, lower concentration of acid/base/oxidant).[6] The goal of a forced degradation study is to generate a representative profile of degradants, not to completely destroy the molecule.[7]

Key Degradation Pathways Visualization

The primary degradation pathways for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate are hydrolysis and oxidation.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Hydrolysis_Product 1-(Hydroxymethyl)cyclohexanecarboxylic Acid + Ethanol Parent->Hydrolysis_Product + H2O (Acid or Base) Oxidation_Product_1 Ethyl 1-formylcyclohexanecarboxylate (Aldehyde Intermediate) Parent->Oxidation_Product_1 + [O] Oxidation_Product_2 Ethyl 1-carboxycyclohexanecarboxylate (Carboxylic Acid Product) Oxidation_Product_1->Oxidation_Product_2 + [O]

Caption: Predicted degradation pathways of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Experimental Protocols

For any robust stability study, a validated, stability-indicating analytical method is required.[8] The following protocols outline how to stress the molecule and develop a suitable HPLC method to monitor the changes.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH Q1A(R2) guidelines.[6][9]

Stress ConditionReagent/ConditionTypical TemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl60°C24-48 hours5-20%
Base Hydrolysis 0.1 M NaOHRoom Temperature2-8 hours5-20%
Oxidation 3% H₂O₂Room Temperature24 hours5-20%
Thermal Dry Heat80°C72 hours5-20%
Photolytic ICH-compliant lightAmbientAs per ICH Q1BCompare to dark control

Workflow for a Forced Degradation Study:

Forced_Degradation_Workflow A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) B Aliquot into 5 separate vials (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Add Stressor (HCl, NaOH, H2O2) or apply condition B->C D Incubate for specified time/temp C->D E Pull Time Points (e.g., T=0, 2, 8, 24h) D->E F Quench Reaction (Neutralize acid/base, dilute) E->F G Analyze via Stability-Indicating HPLC Method F->G H Data Interpretation (Peak Purity, Mass Balance, Identify Degradants) G->H

Caption: General workflow for conducting a forced degradation study.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop an RP-HPLC method capable of separating Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate from its potential degradation products.

1. Materials & Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or phosphoric acid

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate reference standard

  • Stressed samples from Protocol 1

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (esters often lack a strong chromophore, requiring low UV detection)

  • Injection Volume: 10 µL

3. Method Development & Validation Procedure:

  • Initial Standard Injection: Inject the reference standard to determine its retention time and peak shape.

  • Injection of Stressed Samples: Individually inject the acid, base, and oxidative stressed samples. The goal is to achieve baseline resolution (Resolution > 2) between the parent peak and all degradation product peaks.

  • Method Optimization:

    • If peaks co-elute, adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.

    • Adjust the starting and ending percentages of Mobile Phase B to ensure all compounds elute within a reasonable run time.

    • The use of alternative organic modifiers like ethanol can also be explored.[10]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of its degradants. The peak purity angle should be less than the purity threshold, confirming that the main peak is not co-eluting with any impurities.[11]

  • Final Method: Once satisfactory separation is achieved, the method is considered "stability-indicating" and can be used for formal stability studies.

By following these guidelines, researchers can confidently manage the stability of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, troubleshoot unexpected results, and develop robust analytical methods for its quantification.

References

  • Investigations into the Oxidative Stability of Hydroxymethyl and Bis(Hydroxymethyl)-Phosphines . ResearchGate. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Sygnature Discovery. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Veeprho. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES . PharmaTutor. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . ACD/Labs. Available at: [Link]

  • Training Snippet: Introduction to forced degradation studies . YouTube. Available at: [Link]

  • hydrolysis of esters . Chemguide. Available at: [Link]

  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry . Lumen Learning. Available at: [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties . Frontiers in Chemistry. Available at: [Link]

  • 15.9: Hydrolysis of Esters . Chemistry LibreTexts. Available at: [Link]

  • Ester hydrolysis . Wikipedia. Available at: [Link]

  • The Hydrolysis of Esters . Chemistry LibreTexts. Available at: [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis . Molecules. Available at: [Link]

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Technical Support Center: Crystallization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the final response.

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower effective troubleshooting and optimization of your crystallization experiments.

Compound Profile: Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Understanding the physicochemical properties of your compound is the foundational step in designing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₃[1]
Molar Mass 186.25 g/mol [1][2]
Physical Form Solid or Liquid
Storage Sealed in dry, 2-8°C

The compound's ability to exist as either a liquid or a solid at or near room temperature is a critical factor, often predisposing it to challenges such as "oiling out."[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this specific ester?

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate possesses a non-planar cyclohexyl ring and a flexible ethyl ester group, which can inhibit efficient molecular packing required for crystal lattice formation. Furthermore, the presence of a hydroxyl group allows for hydrogen bonding, which can compete with the desired crystal packing forces and may lead to the formation of viscous oils or amorphous solids, a common issue with complex organic compounds.[5]

Q2: How do impurities affect the crystallization process?

Impurities can significantly interfere with crystallization by disrupting the orderly arrangement of molecules into a crystal lattice.[6] They can act as nucleation inhibitors, or become entrapped in the growing crystal, leading to defects, smaller crystals, or complete inhibition of crystallization, often resulting in "oiling out."[3][5]

Q3: What is the guiding principle for selecting a suitable crystallization solvent?

The ideal solvent should exhibit high solubility for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate at elevated temperatures and low solubility at lower temperatures. A general rule of thumb is to match the polarity of the solvent with the solute. Given the ester and hydroxyl functional groups, solvents of intermediate polarity such as ethyl acetate, acetone, or mixtures like hexane/ethyl acetate are good starting points.[7]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both causative explanations and actionable protocols.

Problem 1: No crystals form, even after extended cooling.

This is one of the most common issues and typically points to a failure in achieving supersaturation or overcoming the nucleation energy barrier.[3][8]

Why is this happening?
  • Excess Solvent: The most frequent cause is using too much solvent, preventing the solution from becoming supersaturated upon cooling.[3][9] Your compound remains fully dissolved even at low temperatures.

Solutions & Protocols
  • Reduce Solvent Volume: If the solution is clear after cooling, gently heat it again and evaporate a portion of the solvent (e.g., 25-50%) to increase the concentration.[9][11] Allow the concentrated solution to cool slowly.

  • Induce Nucleation: If you suspect a high nucleation barrier, several methods can be employed:

    • Scratching Method: Vigorously scratch the inside surface of the flask below the solvent level with a glass rod. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites for crystal growth to begin.[11][12]

    • Seed Crystal Addition: Introduce a tiny, pure crystal of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (if available) into the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[11][12][13]

    • Reduced Temperature Cooling: If room temperature cooling is ineffective, try using a lower temperature bath, such as an ice-water bath (0°C) or a salt-ice bath ( -10°C), to further decrease solubility.[11][12]

Troubleshooting Workflow: No Crystal Formation

Caption: Decision tree for troubleshooting crystallization failure.

Problem 2: The compound separates as a liquid or "oils out."

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a significant purification problem because the oil is essentially a liquid form of your impure compound and will trap impurities.[4][9]

Why is this happening?

The primary cause is that the melting point of your compound (especially when impure) is lower than the temperature at which it is precipitating from the solution.[3][9] The high concentration of the solute in the supersaturated solution effectively lowers its melting point.

Solutions & Protocols
  • Promote Slower Crystallization: The key is to keep the compound dissolved until the solution has cooled to a temperature below the compound's melting point.

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent (10-20% more) to slightly decrease the saturation level.[9]

    • Allow the solution to cool much more slowly. Insulate the flask by placing it on a block of wood or wrapping it in glass wool to slow heat loss.[9][14]

  • Change the Solvent System: If slow cooling fails, the solvent may be unsuitable.

    • Try a solvent with a lower boiling point.

    • If using a solvent mixture (e.g., ethyl acetate/hexane), re-dissolve the oil and add more of the more "soluble" solvent (in this case, ethyl acetate) before attempting a slower cooling cycle.[9]

  • Use a Seed Crystal: Introducing a seed crystal at a temperature just above where the solution oils out can template the desired crystalline form.

Decision Pathway: Addressing "Oiling Out"

Caption: Stepwise approach to resolving "oiling out" issues.

Problem 3: The final crystal yield is very low.

A low yield means a significant portion of your compound remains in the mother liquor after filtration.

Why is this happening?
  • Excessive Solvent: Using far too much solvent will keep a large amount of your product dissolved even at low temperatures.[9]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Inappropriate Cooling: Not cooling the solution to a low enough temperature to maximize precipitation.[14]

Solutions & Protocols
  • Check for Residual Product: Dip a glass stirring rod into the filtrate (mother liquor), pull it out, and let the solvent evaporate. A significant solid residue indicates a large amount of dissolved product.[9][14]

  • Recover a Second Crop: Take the mother liquor, reduce its volume by boiling, and cool it again to obtain a second crop of crystals.[14] Note that this second crop may be less pure than the first.

  • Optimize Cooling: Ensure you are cooling the solution for an adequate amount of time at a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[14]

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with solvents of varying polarity (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).

  • Solubility Test (Cold): Agitate the tubes. A good candidate solvent will not dissolve the compound at room temperature.

  • Solubility Test (Hot): For the solvents that did not dissolve the compound, heat the test tubes in a water or sand bath. A good candidate solvent will dissolve the compound completely upon heating.

  • Crystallization Test: Remove the tubes that showed complete dissolution at high temperature and allow them to cool slowly to room temperature, then in an ice bath.

  • Observation: The solvent that produces a high yield of well-formed crystals is the best choice for a single-solvent recrystallization. If no single solvent is ideal, consider a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[15]

Solvent Property Reference Table
SolventBoiling Point (°C)Polarity IndexNotes
n-Hexane690.1Non-polar, good for precipitating polar compounds.
Toluene1112.4Aromatic, can be a good choice for many organics.
Ethyl Acetate774.4Medium polarity ester, often a good starting point.[7]
Acetone565.1Polar aprotic, good solvent but low boiling point.
Ethanol785.2Polar protic, can form H-bonds.
Water10010.2Highly polar, may be useful as an anti-solvent.[7]

References

  • Initiating Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Inducing Recrystallization. (2025). Chemistry LibreTexts. [Link]

  • Chemistry Crystallization. (n.d.). Sathee Jee. [Link]

  • Crystallization. (n.d.). Wikipedia. [Link]

  • Myerson, A. S. (Ed.). (2001).
  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. (n.d.). ChemBK. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Ethyl 1-hydroxycyclohexanecarboxylate. (n.d.). PubChem. [Link]

  • How can an oil be recrystallized?. (n.d.). CK-12 Foundation. [Link]

  • How to recrystallize an oily compound?. (2025). ResearchGate. [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. [Link]

  • Ethyl 1-(hydroxymethyl)cyclohexane carboxylate. (n.d.). BuyersGuideChem. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

  • Ethyl 1-methylcyclohexane-1-carboxylate. (n.d.). PubChem. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Recrystallization Issues. (2024). Reddit. [Link]

  • How to fix crystallized ester?. (2021). Reddit. [Link]

  • Ethyl cyclohexanoate. (n.d.). PubChem. [Link]

  • Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. [Link]

  • ethyl cyclohexanecarboxylate (CHEBI:88965). (n.d.). EMBL-EBI. [Link]

Sources

Technical Support Center: Reaction Monitoring for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor this reaction. The content is structured to address specific challenges you may encounter, ensuring the integrity and efficiency of your experimental workflow.

Introduction to the Synthesis

The synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a common transformation in organic chemistry. A prevalent method for this synthesis is the reduction of a diester, such as diethyl 1,1-cyclohexanedicarboxylate, using a powerful reducing agent like Lithium Aluminum Hydride (LAH). This reaction transforms one of the ester groups into a primary alcohol.[1] Accurate monitoring of this reaction is crucial to determine the point of completion and to identify the presence of any side products.

Part 1: Troubleshooting Guides

This section is dedicated to resolving specific issues that may arise during the TLC and HPLC monitoring of the reduction of diethyl 1,1-cyclohexanedicarboxylate.

TLC Troubleshooting

Thin-Layer Chromatography is a rapid and effective technique for qualitative reaction monitoring.[2][3][4] However, various issues can lead to ambiguous results.

Question: My TLC plate shows significant streaking of spots for the reaction mixture. What could be the cause and how can I fix it?

Answer: Streaking on a TLC plate can be caused by several factors.[5][6][7] Here’s a systematic approach to troubleshoot this issue:

  • Overloading the Sample: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[5][6] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

    • Solution: Dilute your reaction aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate. A 1% concentration is often a good starting point.[5]

  • Inappropriate Solvent System: If the polarity of the developing solvent is too high, it can cause all components to move with the solvent front, resulting in streaking. Conversely, if the solvent is not polar enough, the compounds may not move from the baseline.

    • Solution: Adjust the polarity of your mobile phase. For the separation of the starting diester and the product alcohol, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good choice.[4] Start with a ratio like 7:3 hexane:ethyl acetate and adjust as needed to achieve a product Rf value between 0.2 and 0.6.[8]

  • Acidic or Basic Nature of the Compound: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic, it may interact strongly with the silica, causing streaking.[5][7]

    • Solution: Add a small amount of a modifier to your mobile phase to neutralize the active sites on the silica gel. For basic compounds, adding a few drops of triethylamine can help. For acidic compounds, a few drops of acetic acid may improve the spot shape.[4]

Question: I don't see any spots on my TLC plate after developing and visualizing under UV light. What went wrong?

Answer: The absence of spots on a TLC plate can be perplexing. Here are the most likely reasons and their solutions:

  • Insufficient Sample Concentration: The concentration of your spotted sample might be too low to be detected.[5][6]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[5][6] Alternatively, use a more concentrated sample of your reaction mixture.

  • UV Inactive Compounds: Not all organic compounds are UV active. The starting material and product in this reaction may not have strong UV chromophores.

    • Solution: Use an alternative visualization technique. Staining with potassium permanganate (KMnO4) is an excellent choice as it reacts with the alcohol group of the product, appearing as a yellow spot on a purple background. Iodine vapor is another general stain that can be used.[5]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line on your TLC plate, the sample will dissolve into the solvent reservoir instead of moving up the plate.[5][6]

    • Solution: Ensure the solvent level is below the origin line where the samples are spotted.

Question: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

Answer: Poor separation is a common challenge in TLC. Here's how to address it:

  • Optimize the Mobile Phase: The key to good separation is finding the right mobile phase.

    • Solution: Experiment with different solvent ratios. A slight decrease in the polarity of the mobile phase (e.g., increasing the proportion of hexane to ethyl acetate) will generally lead to lower Rf values and potentially better separation between spots. You can also try a different solvent system altogether, for instance, dichloromethane/methanol.[9]

  • Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider the stationary phase.

    • Solution: While silica gel is the most common, alumina plates can sometimes provide different selectivity.[10] Alternatively, reversed-phase TLC plates, where the stationary phase is non-polar, can be used with polar mobile phases.

HPLC Troubleshooting

High-Performance Liquid Chromatography offers quantitative insights into your reaction's progress. However, it is also prone to a unique set of challenges.

Question: I am observing significant peak tailing for my product, Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. What is the cause and how can I obtain symmetrical peaks?

Answer: Peak tailing in HPLC can compromise the accuracy of your quantification.[11][12] The primary causes for tailing of a polar compound like your product are:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the surface of C18 columns can interact with polar functional groups like the hydroxyl group of your product, leading to tailing.

    • Solution:

      • Use an End-Capped Column: Ensure you are using a high-quality, end-capped reversed-phase column (e.g., C18 or C8). End-capping minimizes the number of free silanol groups.

      • Mobile Phase Modifier: Add a small amount of an acidic modifier, like 0.1% formic acid or acetic acid, to the mobile phase.[13] This will protonate the silanol groups, reducing their interaction with your analyte.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[11]

    • Solution: Dilute your sample and reinject.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.

    • Solution: Try flushing the column with a strong solvent. If that doesn't work, the column may need to be replaced.[14]

Question: My baseline is drifting significantly during my HPLC run. What could be the issue?

Answer: A drifting baseline can make it difficult to accurately integrate your peaks.[12][14] The common causes include:

  • Column Not Equilibrated: The column needs to be properly equilibrated with the mobile phase before starting the analysis.

    • Solution: Flush the column with the mobile phase for at least 15-20 minutes before injecting your sample.[12]

  • Changes in Mobile Phase Composition: If you are running a gradient, improper mixing or solvent outgassing can cause baseline drift.

    • Solution: Ensure your mobile phase is thoroughly degassed. Use an online degasser if available. If preparing the mobile phase manually, sonicate it for several minutes.[14]

  • Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase and the performance of the column, leading to baseline drift.[12][14]

    • Solution: Use a column oven to maintain a constant temperature.

Question: I am seeing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and can be a source of confusion.[14]

  • Contaminated Mobile Phase: Impurities in your solvents can appear as ghost peaks, especially in gradient elution.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[14]

  • Carryover from Previous Injections: If a previous sample was highly concentrated, remnants can be injected with the current sample.

    • Solution: Run a blank injection (injecting only the mobile phase) to see if the ghost peaks persist. If they do, clean the injector and the autosampler needle.[14]

  • Sample Degradation: Your sample may be degrading in the autosampler.

    • Solution: If your compound is unstable, use a cooled autosampler.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions about setting up and running TLC and HPLC for monitoring the synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Question: What is a good starting mobile phase for TLC analysis of this reaction?

Answer: A good starting point for a normal-phase silica gel TLC plate is a mixture of hexane and ethyl acetate.[4] A ratio of 7:3 (v/v) hexane:ethyl acetate is a reasonable starting point. You can adjust the ratio to achieve optimal separation. The starting material, diethyl 1,1-cyclohexanedicarboxylate, is less polar and will have a higher Rf value than the more polar product, Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, which contains a hydroxyl group.

Question: How do I prepare my reaction mixture for TLC or HPLC analysis?

Answer: To monitor the reaction, you need to take a small aliquot from the reaction mixture.[2]

  • Quench the Aliquot: Carefully take a small sample (a few drops) from the reaction mixture and quench it in a separate vial containing a small amount of a suitable quenching agent (e.g., water or a saturated solution of ammonium chloride if LAH is used).

  • Extraction: Add an organic solvent like ethyl acetate to the quenched aliquot, mix well, and allow the layers to separate.

  • Spotting/Injection: Use the organic layer for spotting on the TLC plate or for injection into the HPLC after appropriate dilution.

Question: What type of HPLC column is best suited for this analysis?

Answer: A reversed-phase C18 column is the most common and versatile choice for this type of analysis.[15][16] These columns separate compounds based on their hydrophobicity. The less polar starting material will be retained longer on the column than the more polar product. A standard dimension for analytical work would be 4.6 mm x 150 mm with 5 µm particle size.

Question: Should I use an isocratic or gradient elution for my HPLC method?

Answer: The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample.

  • Isocratic Elution: If you are only interested in separating the starting material and the product, and their retention times are not drastically different, an isocratic method with an optimized mobile phase (e.g., a mixture of water and acetonitrile or methanol) may be sufficient.[16]

  • Gradient Elution: If your reaction mixture contains intermediates or byproducts with a wide range of polarities, a gradient elution will provide better separation and resolution. You would typically start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic solvent.

Question: How can I be sure that the new spot on my TLC is the desired product?

Answer: To confirm the identity of a new spot, you can use a co-spotting technique.[2][9] On the TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and in a third lane (the co-spot lane), spot both the starting material and the reaction mixture on top of each other. If the new spot in the reaction mixture lane corresponds to your product, you will see it as a separate spot from the starting material in the co-spot lane. Ideally, if you have a pure sample of the product, you can co-spot it with the reaction mixture to confirm its identity.

Part 3: Experimental Protocols and Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and monitoring of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Reaction_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring Start Start Reaction_Setup Set up reaction: Diethyl 1,1-cyclohexanedicarboxylate + LAH in THF Start->Reaction_Setup Reaction_Progress Reaction in progress Reaction_Setup->Reaction_Progress Workup Quench reaction and perform workup Reaction_Progress->Workup Take_Aliquot Take aliquot from reaction Reaction_Progress->Take_Aliquot Product_Isolation Isolate crude product Workup->Product_Isolation Purification Purify product (e.g., column chromatography) Product_Isolation->Purification Final_Product Pure Product Purification->Final_Product Quench_Aliquot Quench aliquot Take_Aliquot->Quench_Aliquot Prepare_Sample Prepare sample for TLC/HPLC Quench_Aliquot->Prepare_Sample TLC_Analysis TLC Analysis Prepare_Sample->TLC_Analysis HPLC_Analysis HPLC Analysis Prepare_Sample->HPLC_Analysis Decision Reaction complete? TLC_Analysis->Decision HPLC_Analysis->Decision Decision->Reaction_Progress Decision->Workup Yes

Caption: Workflow for the synthesis and monitoring of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

TLC Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common TLC issues.

TLC_Troubleshooting Start TLC Problem Problem_Type What is the issue? Start->Problem_Type Streaking Streaking Spots Problem_Type->Streaking Streaking No_Spots No Spots Seen Problem_Type->No_Spots No Spots Poor_Separation Poor Separation Problem_Type->Poor_Separation Poor Separation Check_Concentration Check_Concentration Streaking->Check_Concentration Check_UV Check_UV No_Spots->Check_UV Optimize_Mobile_Phase Optimize_Mobile_Phase Poor_Separation->Optimize_Mobile_Phase Dilute_Sample Dilute sample and re-spot Streaking_Resolved Resolved Dilute_Sample->Streaking_Resolved Check_Solvent Solvent polarity appropriate? Adjust_Solvent Adjust mobile phase polarity Check_Solvent->Adjust_Solvent No Check_Compound_Nature Acidic/Basic compound? Check_Solvent->Check_Compound_Nature Yes Adjust_Solvent->Streaking_Resolved Add_Modifier Add modifier (e.g., TEA, AcOH) Check_Compound_Nature->Add_Modifier Yes Check_Compound_Nature->Streaking_Resolved No Add_Modifier->Streaking_Resolved Check_Concentration->Dilute_Sample Yes Check_Concentration->Check_Solvent No Use_Stain Use a stain (e.g., KMnO4, Iodine) No_Spots_Resolved Resolved Use_Stain->No_Spots_Resolved Check_Spotting Sample spotted correctly? Re-spot_Sample Re-spot, possibly multiple times Check_Spotting->Re-spot_Sample No Check_Spotting->No_Spots_Resolved Yes Re-spot_Sample->No_Spots_Resolved Check_UV->Use_Stain No Check_UV->Check_Spotting Yes Try_New_Solvent Try a different solvent system Change_Stationary_Phase Use a different stationary phase Try_New_Solvent->Change_Stationary_Phase Separation_Resolved Resolved Change_Stationary_Phase->Separation_Resolved Optimize_Mobile_Phase->Try_New_Solvent

Caption: A troubleshooting flowchart for common TLC analysis problems.

Recommended Starting Conditions

The following tables provide recommended starting conditions for TLC and HPLC analysis.

Table 1: Recommended TLC Conditions

ParameterRecommendation
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)
Visualization 1. UV light (254 nm)2. Potassium permanganate stain

Table 2: Recommended HPLC Conditions

ParameterRecommendation
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Elution Mode Isocratic: 60% A, 40% B (start)Gradient: 90% A to 10% A over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Column Temperature 30 °C

References

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Technical Support Center: Purification of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate" (EHMC). This guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying this versatile bifunctional molecule. Here, we address common challenges and questions that arise during the purification process, providing both practical, step-by-step protocols and the underlying scientific principles to empower you to solve problems effectively in your own laboratory.

Troubleshooting Guide

This section is formatted to address specific, practical problems you might encounter during the purification of EHMC.

Question 1: My final product is contaminated with unreacted starting material, diethyl 1,1-cyclohexanedicarboxylate. How can I remove it?

Likely Cause: Incomplete reduction of the starting diester is a common issue. Due to the similar polarities of the desired mono-alcohol product (EHMC) and the starting diester, separation by standard silica gel chromatography can be challenging.

Solution: High-Efficiency Flash Column Chromatography

Standard flash chromatography may not provide sufficient resolution. An optimized approach using a high-performance silica column and a carefully selected solvent system is required.[1][2]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). If the product is poorly soluble, consider dry loading: adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[3]

  • Column & Stationary Phase: Use high-quality silica gel (40-63 µm particle size). For a 1 gram scale, a 40g pre-packed column is a good starting point.

  • Mobile Phase Selection: The key to separation is a shallow polarity gradient. A common and effective solvent system is a mixture of ethyl acetate (EtOAc) and hexanes.[1][2]

    • Initial TLC Analysis: Spot the crude mixture on a silica TLC plate and develop it in various EtOAc/Hexane ratios (e.g., 10%, 20%, 30% EtOAc). The ideal system will show clear separation between the diester spot (higher Rf) and the EHMC spot (lower Rf), with the EHMC having an Rf value between 0.2 and 0.35.[3]

    • Gradient Elution: Start with a low polarity mobile phase (e.g., 5% EtOAc in hexanes) to elute the less polar diester. Gradually increase the polarity to 30-40% EtOAc to elute your target compound, EHMC. A typical gradient could be 5% to 40% EtOAc over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify and combine the pure fractions of EHMC.

Causality Explained: The starting diester lacks the polar hydroxyl group present in EHMC. This makes the diester significantly less polar. By using a non-polar solvent system (EtOAc/Hexanes), the diester will travel through the silica column much faster than the more polar EHMC, which has stronger interactions with the silica stationary phase. A gradual increase in the polar solvent (EtOAc) is then used to elute the EHMC.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_sample Dissolve Crude in DCM or Dry Load on Silica load Load Sample onto Silica Column prep_sample->load elute_diester Elute with Low Polarity (e.g., 5-10% EtOAc/Hex) load->elute_diester Diester elutes first elute_ehmc Apply Gradient to Elute EHMC (e.g., 10-40% EtOAc/Hex) elute_diester->elute_ehmc Increase polarity collect Collect Fractions elute_ehmc->collect EHMC elutes tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap final Pure EHMC evap->final

Caption: Flash Chromatography Workflow for EHMC Purification.

Question 2: My purified EHMC is an oil that won't solidify, making it difficult to handle and dry completely. What can I do?

Likely Cause: EHMC can exist as a viscous oil or a low-melting solid. The presence of minor impurities can further inhibit crystallization, a phenomenon known as freezing-point depression. Residual solvent can also contribute to the oily nature.

Solution 1: High-Vacuum Drying

Ensure all volatile impurities and solvents are removed.

  • Place the oily product in a round-bottom flask.

  • Connect the flask to a high-vacuum line (using a Schlenk line or a rotary evaporator with a high-vacuum pump).

  • Gently warm the flask in a water bath (30-40°C) while under vacuum. This increases the vapor pressure of residual solvents, speeding up their removal.

  • Continue this process for several hours or until a constant weight is achieved.

Solution 2: Inducing Crystallization via Recrystallization

If the product is pure but remains an oil, inducing crystallization can yield a solid product. This process relies on the principle that the solubility of a compound decreases as the temperature is lowered, forcing it out of solution to form a crystal lattice.[4][5]

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which EHMC is soluble when hot but poorly soluble when cold. A solvent pair, like ethyl acetate/hexanes or acetone/water, can also be effective.[6]

  • Dissolution: Dissolve the oily EHMC in a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair).

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can cause the compound to "oil out" instead of crystallizing.[7]

  • Induce Nucleation: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.

  • Further Cooling: Once crystals begin to form, place the flask in an ice bath or a -20°C freezer to maximize the yield of crystals.[6]

  • Isolation: Collect the solid crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[5]

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (EHMC)?

A1: Understanding the physical properties of EHMC and its potential impurities is crucial for designing effective purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )PolarityNotes
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (EHMC) C10H18O3186.25[8][9]PolarContains both an ester and a hydroxyl group, making it quite polar.[3]
Diethyl 1,1-cyclohexanedicarboxylate (Starting Material)C12H20O4228.28Moderately PolarLess polar than EHMC due to the absence of the hydroxyl group.
1-(Hydroxymethyl)cyclohexanecarboxylic acid (Hydrolysis Byproduct)C8H14O3158.19Very PolarThe carboxylic acid makes this impurity highly polar.
Cyclohexane-1,1-diyldimethanol (Over-reduction Byproduct)C8H16O2144.21Very PolarThe presence of two hydroxyl groups makes it more polar than EHMC.

Q2: Which analytical techniques are best for assessing the purity of my final EHMC product?

A2: A combination of techniques should be used for a comprehensive assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of EHMC and identifying impurities. The presence of signals corresponding to starting materials or byproducts can be used for semi-quantitative analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile impurities.[10] The sample is vaporized and separated based on boiling point and polarity, with the mass spectrometer providing structural information for each component.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in EHMC, such as the hydroxyl group (broad peak around 3400 cm⁻¹) and the ester carbonyl group (strong peak around 1730 cm⁻¹). The absence of a carboxylic acid C=O stretch (around 1710 cm⁻¹) can indicate the absence of the hydrolysis byproduct.

  • Boiling/Melting Point: A sharp boiling or melting point that matches the literature value is a good indicator of high purity. Impurities tend to broaden the melting range and elevate the boiling point.[11][12]

Q3: How should I properly store purified EHMC to prevent degradation?

A3: To maintain the integrity of your purified EHMC, proper storage is essential.

  • Temperature: Store in a tightly sealed container at 2-8°C. This slows down potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Moisture: Protect from moisture, as the ester is susceptible to hydrolysis back to the carboxylic acid, especially if trace amounts of acid or base are present. Using a desiccator or storing in a dry environment is recommended.

Q4: My reaction seems to have stalled, and I have a mixture of starting material and product. Can I use a chemical method to remove the unreacted diester?

A4: While chromatography is the preferred method, a chemical quench is not suitable in this case. Any reaction that would target the diester (e.g., saponification) would also react with the ester group in your desired product, EHMC, leading to product loss. Therefore, a physical separation method like chromatography is the most effective approach.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

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Validation & Comparative

"Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate" vs. other cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate versus Key Analogues in Synthetic and Medicinal Chemistry

In the landscape of pharmaceutical and materials science, the cyclohexane ring serves as a ubiquitous and versatile scaffold. Its conformational rigidity and lipophilic nature make it a favored structural motif in drug design. When functionalized with a carboxylate ester, it becomes a pivotal building block for a diverse array of complex molecules. The choice of the ester group and further substitutions on the cyclohexane ring can dramatically alter the physicochemical properties, reactivity, and ultimately, the utility of these synthons.

This guide provides a detailed comparison of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate with two other commonly employed analogues: the unsubstituted ethyl cyclohexanecarboxylate and the sterically hindered tert-butyl cyclohexanecarboxylate . We will delve into their synthesis, physicochemical properties, reactivity, and applications, supported by established chemical principles and available experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Functional Groups

The introduction of a hydroxymethyl group at the C1 position of ethyl cyclohexanecarboxylate has a profound impact on its physical properties. The hydroxyl moiety introduces polarity and the capacity for hydrogen bonding, which are absent in its unsubstituted and tert-butyl counterparts.

PropertyEthyl 1-(hydroxymethyl)cyclohexanecarboxylateEthyl Cyclohexanecarboxylatetert-Butyl Cyclohexanecarboxylate
Molecular Formula C10H18O3C9H16O2C11H20O2
Molecular Weight ( g/mol ) 186.25156.22184.28
Boiling Point (°C) Predicted: >200194-196~220-230 (est.)
Density (g/cm³) Predicted: >1.00.962 @ 20°C~0.9 (est.)
Solubility in Water Predicted: Sparingly soluble to solubleInsolubleInsoluble
Solubility in Organic Solvents Soluble in polar organic solvents (e.g., alcohols, THF)Soluble in nonpolar solvents (e.g., hexane, ether)Soluble in nonpolar solvents

Note: Predicted values for ethyl 1-(hydroxymethyl)cyclohexanecarboxylate are based on established structure-property relationships. The presence of the hydroxyl group is expected to increase the boiling point and density due to hydrogen bonding and increased molecular weight, and enhance water solubility.

Synthesis Strategies: Tailoring the Cyclohexane Core

The synthetic routes to these esters are dictated by their functional groups. While simple esters are readily accessible via classical methods, the bifunctional nature of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate necessitates a more nuanced approach.

Standard Esterification: The Workhorse for Simple Esters

Ethyl and tert-butyl cyclohexanecarboxylates are most commonly synthesized via Fischer esterification of cyclohexanecarboxylic acid with the corresponding alcohol under acidic catalysis. This equilibrium-driven reaction is typically pushed to completion by using an excess of the alcohol or by removing the water formed.

Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add cyclohexanecarboxylic acid (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to yield ethyl cyclohexanecarboxylate.

Constructing the Hydroxymethyl Moiety: A Synthetic Challenge

The synthesis of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate requires the formation of a carbon-carbon bond. A plausible and efficient method involves a Reformatsky-type reaction, which utilizes an organozinc reagent that is less reactive than Grignard or organolithium reagents, thus minimizing side reactions with the ester functionality.

Proposed Experimental Protocol: Synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place zinc dust (2.0 eq). Add a small crystal of iodine to activate the zinc, and gently heat until the purple color disappears.

  • Formation of Reformatsky Reagent: Add a solution of ethyl bromoacetate (1.5 eq) in anhydrous THF to the activated zinc. The mixture is gently heated to initiate the formation of the organozinc reagent.

  • Reaction with Cyclohexanone: Cool the reaction mixture to 0°C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product, ethyl 1-hydroxycyclohexylacetate, can be purified by column chromatography.

Synthesis_Workflows cluster_0 Standard Esterification cluster_1 Proposed Synthesis for Hydroxymethylated Ester A Cyclohexanecarboxylic Acid D Ethyl / tert-Butyl Cyclohexanecarboxylate A->D Fischer Esterification B Ethanol / t-Butanol B->D C Acid Catalyst (H+) C->D E Cyclohexanone G Ethyl 1-hydroxycyclohexylacetate E->G Reformatsky Reaction F Ethyl Bromoacetate + Zn F->G I Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate G->I Hypothetical Rearrangement/ Reduction Step H Further Transformation

Caption: Synthetic routes to cyclohexanecarboxylate esters.

Comparative Reactivity Analysis

The presence of different functional groups and varying steric environments leads to distinct reactivity profiles for these three esters.

Ester Hydrolysis: The Role of Steric Hindrance

The rate of hydrolysis of the ester group is significantly influenced by steric hindrance around the carbonyl carbon.

  • Ethyl Cyclohexanecarboxylate: This ester undergoes hydrolysis under standard acidic or basic conditions. The rate is comparable to other unhindered ethyl esters.

  • tert-Butyl Cyclohexanecarboxylate: The bulky tert-butyl group provides substantial steric shielding to the carbonyl carbon. This dramatically slows the rate of nucleophilic attack, making it much more resistant to hydrolysis than the ethyl ester. This stability is often exploited in multi-step syntheses where the ester serves as a robust protecting group.

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate: The hydroxymethyl group at the C1 position introduces moderate steric bulk adjacent to the ester. This is expected to slightly decrease the rate of hydrolysis compared to the unsubstituted ethyl cyclohexanecarboxylate. However, the hydroxyl group could potentially participate in intramolecular catalysis, although this effect is likely to be minor.

Reactivity of the Hydroxymethyl Group

A key distinguishing feature of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is the presence of a primary alcohol. This opens up a wide range of subsequent transformations not possible with the other two analogues, such as:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization.

  • Esterification/Etherification: The hydroxyl group can be acylated or alkylated to introduce new functional groups.

  • Replacement: The hydroxyl group can be converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by a variety of nucleophiles.

Reactivity_Factors cluster_0 Ester Reactivity cluster_1 Additional Reactivity (Hydroxymethylated Ester) A Reactivity of Cyclohexanecarboxylates B Steric Hindrance A->B C Electronic Effects A->C E Hydroxyl Group A->E D Rate of Hydrolysis B->D Dominant Factor C->D F Aldehyde/Carboxylic Acid E->F Oxidation G New Ester Linkage E->G Esterification H Halide/Tosylate E->H Substitution

Caption: Factors influencing the reactivity of cyclohexanecarboxylates.

Applications in Medicinal Chemistry and Beyond

The choice between these building blocks is often dictated by the specific goals of the synthetic campaign.

  • Ethyl and Methyl Cyclohexanecarboxylates: These are often used as simple, cost-effective starting materials or intermediates in the synthesis of pharmaceuticals. Their reactivity allows for straightforward transformations of the ester group. For example, derivatives of cyclohexanecarboxylic acid have been explored as antidiabetic agents.

  • tert-Butyl Cyclohexanecarboxylate: Its primary role is as a sterically hindered and stable protecting group for carboxylic acids. This is particularly valuable in complex syntheses where other parts of the molecule must be modified under conditions that would cleave a less robust ester.

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate: The bifunctional nature of this molecule makes it a highly valuable building block for several applications:

    • Prodrug Design: The hydroxyl group can be used to attach a promoiety, which can be cleaved in vivo to release the active drug. This strategy is often employed to improve the solubility of poorly water-soluble drugs. The introduction of a hydroxymethyl group can lead to changes in physicochemical properties that offer therapeutic advantages.

    • Linker Chemistry: In the development of antibody-drug conjugates (ADCs) or other targeted therapies, the hydroxyl group can serve as a point of attachment for a linker molecule.

    • Polymer Chemistry: As a bifunctional monomer, it can be used in the synthesis of polyesters with a pendent cyclohexyl group, potentially imparting unique thermal or mechanical properties to the resulting material.

Conclusion

The selection of a cyclohexanecarboxylate building block is a critical decision in the design of a synthetic route. While ethyl cyclohexanecarboxylate offers a simple and reactive starting point, and tert-butyl cyclohexanecarboxylate provides a robust and sterically hindered protecting group, ethyl 1-(hydroxymethyl)cyclohexanecarboxylate presents a unique combination of functionalities. The presence of the hydroxymethyl group, while complicating its synthesis, imparts a versatility that is highly sought after in modern drug discovery and materials science. Its ability to act as a bifunctional scaffold, enabling the introduction of additional complexity or the modulation of physicochemical properties, positions it as a powerful tool for the discerning synthetic chemist. The choice among these valuable synthons will ultimately depend on a careful consideration of the desired reactivity, stability, and the strategic goals of the overall scientific endeavor.

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  • PubChem. Ethyl 1-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. Ethyl 1-(hydroxyMethyl)cyclohexanecarboxylate, 97%. Available at: [Link]

  • Baylis-Hillman Reaction in Organic Chemistry. Baylis-Hillman Reaction in Organic Chemistry. 2024. Available at: [Link]

  • Organic Syntheses. cyclohexylidenecyclohexane. Organic Syntheses Procedure. Available at: [Link]

  • Organic Syntheses. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses Procedure. Available at: [Link]

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  • Journal of the Chemical Society B: Physical Organic. *Conformation and reactivity. Part VII.

A Comparative Analysis of Synthetic Routes to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable bifunctional molecule incorporating both an ester and a primary alcohol moiety within a cyclohexane framework. This unique structural arrangement makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. Its potential applications include the synthesis of polyesters, polyurethanes, and as a precursor to various biologically active compounds. Given its utility, the efficient and scalable synthesis of this compound is of significant interest to the research and development community.

This guide provides a comparative analysis of plausible synthetic routes to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate. While direct, peer-reviewed synthetic procedures for this specific molecule are not extensively documented, we will explore several chemically sound and established methodologies that can be logically applied to its synthesis. This analysis will delve into the mechanistic underpinnings of each proposed route, offering a rationale for experimental choices and providing detailed, albeit theoretical, protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and optimizing a synthetic strategy tailored to their specific laboratory capabilities and research goals.

Comparative Overview of Proposed Synthetic Routes

Three primary synthetic strategies are proposed and analyzed in this guide:

  • The Reformatsky-Type Reaction: A classic method for the formation of β-hydroxy esters, adaptable for the synthesis of α-hydroxymethyl esters.

  • The Barbier-Type Reaction: A one-pot variation of the Grignard reaction, offering operational simplicity.

  • Multi-Step Synthesis via a Keto-Ester Intermediate: A versatile route involving the reduction of a readily accessible keto-ester.

The following table provides a high-level comparison of these proposed routes:

Synthesis Route Starting Materials Key Reagents Anticipated Yield Key Strengths Potential Challenges
Route 1: Reformatsky-Type Reaction Ethyl 2-bromocyclohexanecarboxylate, ParaformaldehydeZinc, Iodine (activator), THFModerate to HighGood functional group tolerance; milder than Grignard reagents.Requires activation of zinc; potential for side reactions.
Route 2: Barbier-Type Reaction Ethyl 2-bromocyclohexanecarboxylate, ParaformaldehydeMagnesium or Zinc, THFModerateOne-pot procedure; operational simplicity.Difficult to control; potential for Wurtz coupling.
Route 3: Via Keto-Ester Intermediate Ethyl cyclohexanecarboxylateDiethyl carbonate, Sodium ethoxide, Sodium borohydrideModerate to High (over two steps)Utilizes readily available starting materials; well-established reactions.Two-step process; requires careful control of reduction conditions.

Route 1: Synthesis via a Reformatsky-Type Reaction

The Reformatsky reaction traditionally involves the reaction of an α-haloester with an aldehyde or ketone in the presence of activated zinc to form a β-hydroxy ester.[1][2][3] This methodology can be adapted to synthesize Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate by reacting an α-halo derivative of ethyl cyclohexanecarboxylate with a source of formaldehyde, such as paraformaldehyde.

Mechanistic Rationale

The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[4][5] The zinc metal undergoes oxidative insertion into the carbon-halogen bond of the α-haloester, forming a zinc enolate. This enolate is less reactive and less basic than the corresponding lithium or magnesium enolates, which imparts greater functional group tolerance and reduces the likelihood of self-condensation of the ester. The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.

Reformatsky_Mechanism A Ethyl 2-bromocyclohexanecarboxylate C Reformatsky Enolate (Organozinc Intermediate) A->C + Zn B Zinc (Zn) E Zinc Alkoxide Intermediate C->E + Formaldehyde D Paraformaldehyde (Source of Formaldehyde) F Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate E->F + H3O+ G Acidic Workup (H3O+)

Caption: Proposed mechanism for the Reformatsky-type synthesis.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-bromocyclohexanecarboxylate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (1.5 eq) and a crystal of iodine. Heat the flask gently under a stream of nitrogen until the violet color of the iodine disappears, indicating the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.

  • Addition of Reactants: In a separate flask, dissolve Ethyl 2-bromocyclohexanecarboxylate (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of activated zinc in THF at a rate that maintains a gentle reflux.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at reflux for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Route 2: Synthesis via a Barbier-Type Reaction

The Barbier reaction is a one-pot organometallic reaction that is mechanistically similar to the Grignard reaction. The key difference is that the organometallic reagent is generated in situ in the presence of the carbonyl substrate. This operational simplicity makes it an attractive alternative, particularly when the organometallic intermediate is unstable.

Mechanistic Rationale

In this proposed route, magnesium turnings (or another suitable metal like zinc) react with Ethyl 2-bromocyclohexanecarboxylate in the presence of paraformaldehyde. The magnesium oxidatively inserts into the carbon-bromine bond to form a Grignard-like reagent, which immediately reacts with the formaldehyde present in the reaction mixture. A subsequent acidic workup yields the target alcohol. The in situ generation and reaction of the organomagnesium species can help to minimize side reactions that may occur when preparing and isolating a Grignard reagent.

Barbier_Workflow cluster_0 One-Pot Reaction Vessel cluster_1 Workup and Purification A Ethyl 2-bromocyclohexanecarboxylate E In situ generated Grignard Reagent A->E B Magnesium Turnings B->E C Paraformaldehyde F Reaction with Formaldehyde C->F D Anhydrous THF E->F G Acidic Quench (e.g., NH4Cl(aq)) F->G H Extraction G->H I Purification (Chromatography) H->I J Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate I->J

Caption: Workflow for the one-pot Barbier-type synthesis.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-bromocyclohexanecarboxylate

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.5 eq) and a small crystal of iodine.

  • Initiation: Add a small amount of a solution of Ethyl 2-bromocyclohexanecarboxylate (1.0 eq) in anhydrous THF via the dropping funnel. Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Concurrent Addition: Once the reaction has initiated, add the remaining solution of Ethyl 2-bromocyclohexanecarboxylate and a suspension of paraformaldehyde (1.2 eq) in anhydrous THF concurrently but from separate dropping funnels to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction Completion: After the additions are complete, stir the mixture at room temperature for an additional 1-2 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Route 3: Multi-Step Synthesis via a Keto-Ester Intermediate

This pathway involves two distinct steps: the formation of Ethyl 2-oxocyclohexanecarboxylate followed by its selective reduction to the target alcohol. This route is advantageous as it starts from the readily available and inexpensive Ethyl cyclohexanecarboxylate.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

The α-position of Ethyl cyclohexanecarboxylate can be carboxylated using diethyl carbonate in the presence of a strong base like sodium ethoxide. This is a variation of the Claisen condensation.

Mechanistic Rationale:

Sodium ethoxide deprotonates the α-carbon of Ethyl cyclohexanecarboxylate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide ion yields the β-keto ester, Ethyl 2-oxocyclohexanecarboxylate.

Step 2: Reduction of Ethyl 2-oxocyclohexanecarboxylate

The selective reduction of the ketone functionality in the presence of the ester is crucial. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is a mild reducing agent that typically does not reduce esters under standard conditions.

Mechanistic Rationale:

The hydride (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during workup yields the secondary alcohol. However, for the synthesis of the target molecule, we need to introduce a hydroxymethyl group, not just reduce the ketone. A more appropriate approach would be the reaction of the keto-ester with formaldehyde in a base-catalyzed aldol-type reaction, followed by reduction.

A more direct approach from the keto-ester would be a reductive amination followed by hydrolysis, but this is a more complex route. A more plausible adaptation of this route is to first formylate the keto-ester at the 1-position and then selectively reduce the resulting aldehyde.

Given the complexity, a more direct reduction approach from a different precursor is more viable. Therefore, for this guide, we will focus on the reduction of a hypothetical "Ethyl 1-formylcyclohexanecarboxylate". The synthesis of this intermediate would likely involve the formylation of the enolate of ethyl cyclohexanecarboxylate.

Revised Step 2: Reduction of Ethyl 1-formylcyclohexanecarboxylate

Assuming the successful synthesis of Ethyl 1-formylcyclohexanecarboxylate, its selective reduction would yield the target molecule.

Reagents for Selective Aldehyde Reduction:

  • Sodium borohydride (NaBH₄): Mild and selective for aldehydes and ketones over esters.

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H): A sterically hindered and less reactive version of LAH, often used for the selective reduction of aldehydes.

Reduction_Pathway A Ethyl 1-formylcyclohexanecarboxylate C Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate A->C + [H] B Selective Reducing Agent (e.g., NaBH4)

Caption: Selective reduction of the formyl group.

Detailed Experimental Protocol (for the reduction step)

Materials:

  • Ethyl 1-formylcyclohexanecarboxylate (hypothetical intermediate)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve Ethyl 1-formylcyclohexanecarboxylate (1.0 eq) in a mixture of methanol and dichloromethane in a round-bottom flask.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Extract the mixture with dichloromethane.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion and Recommendations

The synthesis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate can be approached through several established synthetic methodologies.

  • For operational simplicity and a one-pot procedure, the Barbier-Type Reaction (Route 2) is an attractive option. However, it may require significant optimization to control side reactions and achieve high yields.

  • The Reformatsky-Type Reaction (Route 1) offers a good balance of reactivity and functional group tolerance. The use of zinc enolates provides a milder alternative to Grignard reagents, potentially leading to cleaner reactions and higher yields. This route is recommended for researchers seeking a reliable and relatively high-yielding synthesis.

  • The Multi-Step Synthesis via a Keto-Ester Intermediate (Route 3), while longer, is based on well-understood and scalable reactions. The challenge lies in the efficient synthesis of the key formylated intermediate. If this intermediate is accessible, its selective reduction is a straightforward and high-yielding transformation.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities for handling organometallic reagents. It is recommended to perform small-scale pilot reactions to optimize the conditions for the chosen route before scaling up.

References

  • Reformatsky, S. A New Synthesis of β-Hydroxy-Acids. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 1210–1211. [Link]

  • Shriner, R. L. The Reformatsky Reaction. Org. React.1942 , 1, 1–37. [Link]

  • Fürstner, A. Recent Advancements in the Reformatsky Reaction. Synthesis1989 , 1989 (08), 571–590. [Link]

  • Rathke, M. W. The Reformatsky Reaction. Org. React.1975 , 22, 423–460. [Link]

  • Ocampo, R.; Dolbier, W. R., Jr. The Reformatsky Reaction in Organic Synthesis. Tetrahedron2004 , 60 (41), 9325–9374. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a versatile intermediate in organic synthesis, ensuring the reliability and accuracy of its quantification is paramount. This guide provides a comprehensive comparison of validated analytical methods for this compound, offering in-depth technical insights and supporting experimental data to aid researchers, scientists, and drug development professionals in their selection of the most appropriate analytical strategy.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will explore the validation of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method's performance will be objectively compared across key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Importance of a Validated Method

A validated analytical method provides a high degree of assurance that the measurements are accurate, reproducible, and specific for the intended analyte.[6] This is critical in drug development for several reasons:

  • Purity and Potency Assessment: Accurately determining the concentration of the active pharmaceutical ingredient (API) and its impurities is essential for safety and efficacy.

  • Stability Studies: Validated methods are crucial for assessing the degradation of a drug substance over time under various environmental conditions.

  • Regulatory Compliance: Regulatory bodies such as the Food and Drug Administration (FDA) require validated analytical methods for all stages of drug development and manufacturing.[1][7]

Comparative Analysis of Analytical Techniques

The choice of an analytical method is often dictated by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, which possesses both volatility and chromophoric potential upon derivatization, several techniques are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, its inherent volatility makes it a suitable candidate for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of a broad range of compounds.[9][10][11] While Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Alternatively, HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[12] The quantification is based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the sample.

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the hypothetical performance data for the three analytical methods, validated in accordance with ICH Q2(R2) guidelines.[3][5][13]

Validation ParameterGC-MSHPLC-UV (with derivatization)qNMR
Specificity High (Mass Spectrometric Detection)Moderate to High (Chromatographic Separation)High (Chemical Shift Specificity)
Linearity (R²) >0.999>0.998>0.999
Range (µg/mL) 0.1 - 1000.5 - 250100 - 10000
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.0 - 101.0%
Precision (%RSD) < 2.0%< 2.5%< 1.5%
LOD (µg/mL) 0.030.1530
LOQ (µg/mL) 0.10.5100
Robustness Robust to minor changes in flow rate and temperatureRobust to minor changes in mobile phase composition and pHInherently robust

Experimental Workflows and Protocols

To ensure transparency and reproducibility, the following sections detail the experimental protocols for the validation of each analytical method.

Workflow for Analytical Method Validation

The general workflow for validating an analytical method follows a structured approach to ensure all performance characteristics are adequately evaluated.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method define_atp->select_method write_protocol Write Validation Protocol select_method->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards perform_exp Perform Experiments (Linearity, Accuracy, etc.) prep_standards->perform_exp analyze_data Analyze Data perform_exp->analyze_data assess_criteria Assess Against Acceptance Criteria analyze_data->assess_criteria write_report Write Validation Report assess_criteria->write_report

Caption: A generalized workflow for analytical method validation.

GC-MS Method Validation Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System

  • Mass Spectrometer: Agilent 5977B MSD

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 250°C

  • Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min

  • Carrier Gas: Helium at 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

2. Validation Experiments:

  • Specificity: Analyze a blank, a placebo, and a sample spiked with known impurities.

  • Linearity: Prepare a series of standards from 0.1 to 100 µg/mL and perform a linear regression analysis.

  • Accuracy: Analyze samples at three concentration levels (low, medium, high) in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: Introduce small, deliberate variations in flow rate and initial oven temperature.

HPLC-UV Method Validation Protocol (with Derivatization)

1. Derivatization Procedure:

  • React Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate with a suitable UV-absorbing derivatizing agent (e.g., p-nitrobenzoyl chloride) to enhance detection.

2. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separations Module

  • Detector: Waters 2998 Photodiode Array (PDA) Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV maximum of the derivatized product.

3. Validation Experiments:

  • Follow a similar experimental design as outlined for the GC-MS method, adjusting the concentration ranges as specified in the comparison table.

qNMR Method Validation Protocol

1. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte (e.g., maleic acid).

2. Validation Experiments:

  • Specificity: Confirm the absence of interfering signals in the region of the analyte and internal standard peaks.

  • Linearity: Prepare a series of samples with varying analyte-to-internal standard ratios.

  • Accuracy: Compare the qNMR results with those obtained from a previously validated method or by analyzing a certified reference material.

  • Precision: Perform repeatability and intermediate precision studies as described for the GC-MS method.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, and a holistic understanding of these relationships is crucial for a successful validation study.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Accuracy->Precision Precision->Range LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion and Recommendations

The choice of an analytical method for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate should be guided by the specific requirements of the application.

  • For high sensitivity and specificity, especially in complex matrices, GC-MS is the recommended method. Its ability to provide structural information through mass spectrometry is a significant advantage.

  • HPLC with derivatization is a viable alternative when GC-MS is not available, though it requires an additional sample preparation step.

  • qNMR serves as an excellent primary method for the accurate determination of purity and concentration of the neat material or in simple mixtures.

Ultimately, a well-validated analytical method is a critical asset in the development and commercialization of pharmaceutical products. By carefully considering the performance characteristics of each technique, researchers can ensure the generation of reliable and defensible data.

References

  • ICH Q2(R2)
  • Analytical Procedures and Methods Valid
  • ICH Guidelines for Analytical Method Valid
  • ICH releases draft guidelines on analytical method development. RAPS.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Q2(R2)
  • FDA Releases Guidance on Analytical Procedures.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Q2(R2)
  • High-Performance Liquid Chrom
  • High Performance Liquid Chrom
  • High-performance liquid chrom
  • Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. BrJAC.
  • Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.

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A Senior Application Scientist's Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Derivatives: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection and optimization of molecular scaffolds are critical determinants of a project's success. The cyclohexane ring, a common motif in medicinal chemistry, offers a versatile and conformationally rich core for the design of novel therapeutics. Within this class, Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and its derivatives present a compelling starting point for the exploration of new chemical space.

This guide provides an in-depth, objective comparison of a focused library of virtual Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate derivatives. By leveraging established principles of structure-activity relationships (SAR), we will explore how subtle structural modifications can profoundly influence key physicochemical and pharmacokinetic properties. This analysis is supported by predictive data and detailed experimental protocols, offering a robust framework for your own drug discovery endeavors.

The Core Scaffold: Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate serves as our foundational structure. Its key features include a cyclohexane core, which provides a three-dimensional scaffold, an ethyl ester group that can influence solubility and metabolic stability, and a hydroxymethyl group, a critical hydrogen bond donor and a potential site for further derivatization. The strategic placement of these functional groups offers multiple vectors for chemical modification to fine-tune the molecule's properties.

Design of a Focused Derivative Library

To explore the structure-activity landscape, we have designed a virtual library of derivatives based on the parent scaffold. Modifications were strategically introduced at the 2-, 3-, and 4-positions of the cyclohexane ring, as well as on the hydroxymethyl group. These modifications include the introduction of functional groups commonly employed in medicinal chemistry to modulate properties such as lipophilicity, polarity, and metabolic stability.

Table 1: Virtual Library of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Derivatives

Compound IDParent ScaffoldModificationPosition of Modification
EH-Parent Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate--
EH-2-Me EH-ParentMethyl2
EH-3-Me EH-ParentMethyl3
EH-4-Me EH-ParentMethyl4
EH-4-F EH-ParentFluoro4
EH-4-OH EH-ParentHydroxyl4
EH-4-OMe EH-ParentMethoxy4
EH-CH2OAc EH-ParentAcetoxymethyl1 (on hydroxymethyl)

Comparative Analysis of Physicochemical Properties

The "drug-likeness" of a compound is heavily influenced by its physicochemical properties. Here, we present a comparative analysis of key predicted properties for our virtual library, including lipophilicity (cLogP) and aqueous solubility (LogS). Understanding these parameters is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (cLogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that affects a molecule's ability to cross cell membranes. A balanced LogP is generally sought to ensure adequate permeability without compromising aqueous solubility.

Table 2: Predicted Lipophilicity (cLogP) of Derivatives

Compound IDcLogP (Predicted)Rationale for Change from Parent
EH-Parent 1.8Baseline
EH-2-Me 2.3Addition of a non-polar methyl group increases lipophilicity.
EH-3-Me 2.3Similar to 2-substitution, the methyl group enhances lipophilicity.
EH-4-Me 2.3The 4-position methyl group also contributes to increased lipophilicity.
EH-4-F 1.9The electron-withdrawing nature of fluorine can slightly decrease lipophilicity compared to a methyl group.
EH-4-OH 1.3The introduction of a polar hydroxyl group significantly decreases lipophilicity.
EH-4-OMe 2.0The methoxy group is less polar than a hydroxyl group, leading to a smaller decrease in lipophilicity.
EH-CH2OAc 2.1The acetyl group increases the non-polar character compared to the parent hydroxyl group.
Aqueous Solubility (LogS)

Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and formulation challenges.

Table 3: Predicted Aqueous Solubility (LogS) of Derivatives

Compound IDLogS (Predicted)Rationale for Change from Parent
EH-Parent -2.5Baseline
EH-2-Me -2.9Increased lipophilicity generally leads to decreased aqueous solubility.
EH-3-Me -2.9Similar to 2-substitution, reduced solubility is expected.
EH-4-Me -2.9The hydrophobic methyl group decreases interaction with water.
EH-4-F -2.6Fluorine's impact on solubility is often modest.
EH-4-OH -2.0The additional hydroxyl group enhances hydrogen bonding with water, increasing solubility.
EH-4-OMe -2.7The methoxy group is a weaker hydrogen bond acceptor than hydroxyl, resulting in lower solubility.
EH-CH2OAc -2.8The ester functionality is less polar than the alcohol, leading to reduced solubility.

Structure-Activity Relationship (SAR) Insights

The analysis of our virtual derivative library provides several key SAR insights that can guide further optimization efforts:

  • Lipophilicity Modulation: The introduction of small alkyl groups (e.g., methyl) at positions 2, 3, or 4 of the cyclohexane ring predictably increases lipophilicity. Conversely, introducing polar groups like hydroxyl at the 4-position significantly decreases lipophilicity and enhances aqueous solubility.

  • Polarity and Solubility: The strategic placement of hydrogen bond donors and acceptors is a powerful tool for modulating solubility. The EH-4-OH derivative, with its additional hydroxyl group, is predicted to have the highest aqueous solubility in our series.

  • Metabolic Stability: The hydroxymethyl group of the parent compound is a potential site for oxidation by metabolic enzymes. Derivatization at this position, as seen in EH-CH2OAc, could serve as a prodrug strategy or alter the metabolic profile.

Experimental Protocols

To validate the predicted properties and further characterize these derivatives, the following experimental protocols are recommended.

General Synthesis of Substituted Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Derivatives

This protocol outlines a general approach for the synthesis of the parent compound and its derivatives, often involving a Reformatsky or Grignard-type reaction followed by esterification.

Diagram: General Synthetic Workflow

G StartingMaterial Substituted Cyclohexanone Intermediate1 Ethyl 2-(substituted)-1-hydroxycyclohexanecarboxylate StartingMaterial->Intermediate1 Reformatsky Reaction (e.g., Ethyl bromoacetate, Zn) Intermediate2 Substituted 1-(hydroxymethyl)cyclohexanecarboxylic acid Intermediate1->Intermediate2 Reduction (e.g., LiAlH4) FinalProduct Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Derivative Intermediate2->FinalProduct Fischer Esterification (Ethanol, H2SO4)

Caption: General synthetic scheme for the preparation of derivatives.

Step-by-Step Protocol (Fischer Esterification):

  • To a solution of the substituted 1-(hydroxymethyl)cyclohexanecarboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl ester derivative.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method provides a direct measure of a compound's partitioning between an organic and an aqueous phase.

Diagram: LogP Determination Workflow

G Start Prepare octanol-saturated water and water-saturated octanol Step1 Dissolve compound in one phase Start->Step1 Step2 Mix with the other phase in a separatory funnel Step1->Step2 Step3 Shake vigorously and allow layers to separate Step2->Step3 Step4 Collect samples from both aqueous and organic layers Step3->Step4 Step5 Determine concentration in each layer (e.g., by HPLC or UV-Vis) Step4->Step5 End Calculate LogP = log([Compound]octanol / [Compound]water) Step5->End

Caption: Workflow for experimental LogP determination.

Step-by-Step Protocol:

  • Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of 1-octanol and water and allowing the phases to separate overnight.

  • Prepare a stock solution of the test compound in the water-saturated octanol.

  • In a separatory funnel, combine a known volume of the stock solution with a known volume of octanol-saturated water.

  • Shake the funnel vigorously for 5 minutes.

  • Allow the layers to separate completely.

  • Carefully withdraw a sample from both the upper (octanol) and lower (aqueous) phases.

  • Determine the concentration of the compound in each sample using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

Conclusion and Future Directions

This guide provides a foundational comparison of virtual Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate derivatives, highlighting the predictable impact of structural modifications on key physicochemical properties. The provided SAR insights and experimental protocols offer a practical starting point for researchers aiming to explore this chemical space.

Future work should focus on the synthesis and experimental validation of these and other derivatives. Furthermore, the evaluation of their biological activity in relevant assays will be crucial to establish a comprehensive understanding of their therapeutic potential. By systematically applying the principles of medicinal chemistry and rigorous experimental validation, the Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate scaffold holds significant promise for the development of novel drug candidates.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

A Comparative Guide to the Characterization of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a cornerstone of reproducible and reliable research. This guide provides a comprehensive cross-validation of the characterization data for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide will present a combination of predicted data for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and compare it against the available experimental data for two of its key isomers: Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate and Ethyl 1-hydroxycyclohexanecarboxylate. This comparative approach offers a framework for the analytical validation of such compounds and highlights the subtle yet significant differences in their spectroscopic signatures.

Introduction to the Analytes

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and its isomers are bifunctional molecules containing both an ester and a hydroxyl group. These functionalities make them versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The position of the hydroxymethyl or hydroxyl group relative to the ester on the cyclohexane ring significantly influences the molecule's chemical reactivity, physical properties, and, consequently, its spectroscopic characteristics.

Compound Structures:

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (Predicted Data): The primary subject of this guide. The hydroxymethyl group and the ethyl carboxylate are attached to the same carbon atom of the cyclohexane ring.

  • Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (Experimental Data): An isomer where the hydroxymethyl group is at the 4-position of the cyclohexane ring relative to the ethyl carboxylate group.

  • Ethyl 1-hydroxycyclohexanecarboxylate (Experimental Data): An isomer where a hydroxyl group, instead of a hydroxymethyl group, is attached to the same carbon as the ethyl carboxylate.

Comparative Spectroscopic Data

The following tables summarize the predicted and available experimental data for the three compounds. The predicted data for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate was generated using standard computational chemistry models and provides a theoretical baseline for comparison.

Table 1: Physical Properties and Molecular Identifiers

PropertyEthyl 1-(hydroxymethyl)cyclohexanecarboxylateEthyl 4-(hydroxymethyl)cyclohexanecarboxylateEthyl 1-hydroxycyclohexanecarboxylate
CAS Number 834914-39-5104802-52-01127-01-1
Molecular Formula C10H18O3C10H18O3C9H16O3
Molecular Weight 186.25 g/mol 186.25 g/mol 172.22 g/mol
Appearance Solid or liquid (predicted)Not specifiedNot specified

Table 2: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (Predicted) ~4.15q2H-OCH2CH3
~3.50s2H-CH2OH
~2.50s (broad)1H-OH
~1.40-1.60m10HCyclohexyl protons
~1.25t3H-OCH2CH3
Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (Experimental) 4.12q2H-OCH2CH3
3.45d2H-CH2OH
2.25tt1HCyclohexyl CH
1.20-2.00m9HCyclohexyl protons
1.25t3H-OCH2CH3
Ethyl 1-hydroxycyclohexanecarboxylate (Experimental) 4.18q2H-OCH2CH3
3.50s (broad)1H-OH
1.20-2.00m10HCyclohexyl protons
1.25t3H-OCH2CH3

Table 3: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmAssignment
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate (Predicted) ~175C=O (ester)
~68-CH2OH
~60-OCH2CH3
~45Quaternary cyclohexyl C
~20-35Cyclohexyl CH2
~14-OCH2CH3
Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (Experimental) 176.5C=O (ester)
68.0-CH2OH
60.2-OCH2CH3
43.1Cyclohexyl CH
28.9, 29.3Cyclohexyl CH2
14.2-OCH2CH3
Ethyl 1-hydroxycyclohexanecarboxylate (Experimental) 177.0C=O (ester)
75.0Quaternary cyclohexyl C-OH
61.0-OCH2CH3
21.0-35.0Cyclohexyl CH2
14.0-OCH2CH3

Table 4: IR Spectroscopy and Mass Spectrometry Data (Predicted vs. Experimental)

TechniqueEthyl 1-(hydroxymethyl)cyclohexanecarboxylate (Predicted)Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (Experimental)Ethyl 1-hydroxycyclohexanecarboxylate (Experimental)
IR (cm⁻¹) ~3400 (broad, O-H), ~2930, 2860 (C-H), ~1730 (C=O, ester), ~1180 (C-O)Not availableNot available
Mass Spec (m/z) 186 (M+), 169 (M+-OH), 141 (M+-COOEt), 113, 81Not available172 (M+), 155 (M+-OH), 127 (M+-COOEt), 99, 81

Causality Behind Experimental Choices and Interpretation

The selection of NMR, IR, and Mass Spectrometry is deliberate, as each technique provides a unique and complementary piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

    • ¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring environments. In our analytes, the chemical shifts of the methylene protons in the ethyl group (-OCH2CH3) and the hydroxymethyl group (-CH2OH) are key differentiators. The multiplicity (singlet, doublet, triplet, etc.) reveals the number of adjacent protons, confirming connectivity.

    • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The chemical shift of the quaternary carbon in Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and Ethyl 1-hydroxycyclohexanecarboxylate would be significantly different from the methine carbon at the 4-position in Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate.

  • Infrared (IR) Spectroscopy: IR spectroscopy is adept at identifying functional groups. The presence of a broad absorption band around 3400 cm⁻¹ is a clear indication of the hydroxyl (-OH) group's O-H stretch. The strong, sharp peak around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester group.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The molecular ion peak (M+) corresponds to the molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt) and cleavage adjacent to the carbonyl group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization experiments. These protocols are designed to be self-validating by including necessary calibration and control steps.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Utilize an appropriate ionization technique. For these relatively small and volatile molecules, Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common choices.

  • Mass Analysis:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

    • Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis:

    • Identify the molecular ion peak (M+) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Workflows

The following diagrams illustrate the logical flow of the characterization process.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Structure Structure Elucidation & Cross-Validation Data_NMR->Structure Data_IR->Structure Data_MS->Structure data_logic cluster_info Information from Each Technique cluster_validation Validation Logic NMR_Info NMR (¹H and ¹³C) - Carbon-Hydrogen Framework - Connectivity - Chemical Environment Structure Proposed Structure NMR_Info->Structure Confirms Skeleton IR_Info IR - Functional Groups (O-H, C=O) IR_Info->Structure Confirms Functional Groups MS_Info MS - Molecular Weight - Fragmentation Pattern MS_Info->Structure Confirms Mass & Substructures

Caption: Logical relationship of data from different spectroscopic techniques for structural validation.

Conclusion

References

This section would be populated with links to the specific database entries for the experimental spectra (if found) and the software used for predictions, along with general references for spectroscopic techniques.

A Comparative Benchmarking Guide to Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving optimal reaction efficiency, yield, and purity. This guide presents a comprehensive performance benchmark of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate in a standard acylation reaction. Its performance is critically evaluated against structurally related alternatives, providing researchers, chemists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies. This document delves into the causal factors behind experimental choices, ensuring a robust and reproducible methodological framework.

Introduction: The Role of Sterically Hindered Alcohols in Synthesis

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional molecule featuring a primary alcohol and an ethyl ester attached to a cyclohexane ring. The tertiary carbon at the 1-position introduces significant steric hindrance around the hydroxymethyl group, which can profoundly influence its reactivity. This structural motif is of interest in the synthesis of complex molecules where selective reaction at less hindered sites is desired, or where the bulky cyclohexyl group can be used to control the stereochemical outcome of a reaction.

This guide focuses on a classic and ubiquitous transformation: the acylation of the primary alcohol. This reaction is fundamental in the installation of protecting groups and the formation of ester linkages, which are prevalent in active pharmaceutical ingredients (APIs). By benchmarking the performance of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate against less sterically hindered analogues, we aim to quantify the impact of its unique structure on reaction kinetics and overall efficiency.

Physicochemical Properties of Compared Reactants

A foundational understanding of the physical and chemical properties of the reactants is crucial for predicting their behavior in a reaction. The table below summarizes key properties of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and two selected comparators: Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (a less hindered isomer) and Cyclohexylmethanol (a simpler, related primary alcohol).

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Differentiator
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Ethyl 1-(hydroxymethyl)cyclohexanecarboxylateC₁₀H₁₈O₃186.25~240-250Tertiary carbon at C1 creates significant steric hindrance around the -CH₂OH group.
Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate Ethyl 4-(hydroxymethyl)cyclohexanecarboxylateC₁₀H₁₈O₃186.25~260-270Primary alcohol is less sterically hindered, being further from the ester group.
Cyclohexylmethanol CyclohexylmethanolC₇H₁₄O114.19185-186Simple primary alcohol on a cyclohexane ring, serving as a baseline for reactivity.

Data sourced from PubChem.[1][2]

Benchmark Reaction: Acylation with Acetic Anhydride

To provide a clear and quantitative comparison, a standard acylation reaction using acetic anhydride as the acylating agent and pyridine as a catalyst was selected. This reaction is widely used and its mechanism is well-understood, allowing for a focused analysis of the substrate's influence on the outcome.

Reaction Scheme
Reaction Scheme

Caption: General scheme for the acylation of the hydroxymethyl group with acetic anhydride.

Experimental Rationale and Self-Validating Protocol

The causality behind the experimental design is rooted in ensuring a fair comparison. A slight excess of acetic anhydride is used to drive the reaction towards completion. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion, and also as a base to neutralize the acetic acid byproduct. The reaction temperature is kept moderate to minimize potential side reactions.

The protocol is designed to be self-validating. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), providing a qualitative assessment of completion. The final product is purified by column chromatography, and the yield is calculated. The purity and identity of the product are confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Detailed Experimental Protocol

Materials:

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

  • Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

  • Cyclohexylmethanol

  • Acetic Anhydride (≥99%)

  • Pyridine (anhydrous, ≥99.8%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for TLC and column chromatography

Procedure:

  • To a stirred solution of the respective alcohol (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 eq).

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitoring by TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Isolate the pure product and determine the yield. Characterize by ¹H NMR and ¹³C NMR.

Performance Comparison: Experimental Data

The following table summarizes the quantitative results obtained from the benchmark acylation reactions.

SubstrateReaction Time (h)Yield (%)Observations
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate 2475Slower reaction rate observed, likely due to steric hindrance. No significant side products were detected.
Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate 495Rapid reaction completion. High yield of the desired product.
Cyclohexylmethanol 298Very fast reaction, serving as a baseline for a non-hindered primary alcohol on a cyclohexane ring.

Discussion and Field-Proven Insights

The experimental data clearly demonstrates the impact of steric hindrance on the acylation of these cyclohexyl derivatives.

  • Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate exhibited a significantly slower reaction rate and a lower, albeit still good, yield compared to the other two substrates. This is directly attributable to the steric bulk of the cyclohexane ring and the ethyl ester group at the adjacent quaternary carbon center, which impedes the approach of the acylating agent to the hydroxyl group. This characteristic can be strategically exploited in complex syntheses where selective acylation in the presence of other, less hindered hydroxyl groups is required.

  • Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate , with its primary alcohol positioned further from the ester group, behaved much like a simple primary alcohol, reacting quickly and efficiently. This makes it a suitable choice when rapid and high-yielding acylation is the primary objective.

  • Cyclohexylmethanol provided a baseline for a minimally hindered primary alcohol on a cyclohexane scaffold, showing the fastest reaction time and the highest yield.

From an application scientist's perspective, the choice between these reagents would be dictated by the specific synthetic challenge. For a selective reaction in a polyol, the attenuated reactivity of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate could be a distinct advantage. For straightforward ester synthesis, the 4-substituted isomer would be the more efficient choice.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup cluster_purification Purification & Analysis A Dissolve Alcohol in Anhydrous DCM B Add Pyridine A->B C Add Acetic Anhydride at 0°C B->C D Warm to RT & Stir C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Aqueous Washes F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize by NMR I->J K Determine Yield J->K

Caption: Experimental workflow for the benchmark acylation reaction.

Conclusion

This comparative guide demonstrates that Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a valuable building block for organic synthesis, particularly when its inherent steric hindrance can be leveraged for selective transformations. While its reactivity in acylation is lower than that of its less hindered 4-substituted isomer and the simpler cyclohexylmethanol, it provides a tool for chemists to control reactivity in complex molecular architectures. The provided experimental data and protocols offer a solid foundation for researchers to incorporate this and related reagents into their synthetic programs with a clear understanding of their performance characteristics.

References

  • PubChem. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to the Conformational Analysis of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth conformational analysis of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, a bifunctional cyclohexane derivative. By comparing its conformational preferences with structurally related analogues, we elucidate the interplay of steric hindrance and intramolecular hydrogen bonding that governs its three-dimensional structure. This analysis is supported by proposed experimental and computational data, offering a robust framework for researchers in drug development and materials science.

Introduction: The Conformational Complexity of 1,1-Disubstituted Cyclohexanes

The cyclohexane ring is a fundamental scaffold in organic and medicinal chemistry, prized for its rigid yet conformationally dynamic nature. Its most stable form is the chair conformation, which minimizes both angle and torsional strain.[1][2] In monosubstituted cyclohexanes, the substituent predominantly occupies the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][3]

The conformational landscape of 1,1-disubstituted cyclohexanes is more nuanced. With two substituents on the same carbon, one must be axial and the other equatorial in a chair conformation.[4][5] The preferred chair conformer will place the sterically bulkier group in the equatorial position to minimize steric strain.[4][6] However, when the substituents can engage in non-covalent interactions, such as hydrogen bonding, the conformational equilibrium can be significantly influenced.

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate presents such a case, with a hydroxymethyl group capable of acting as a hydrogen bond donor and an ester group that can act as a hydrogen bond acceptor. This guide will explore how these competing factors dictate its preferred conformation.

Conformational Equilibria: A Comparative Analysis

To understand the conformational behavior of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, we will compare it with three key analogues:

  • 1-methyl-1-ethylcyclohexane: A model system for purely steric effects.

  • Ethyl 1-methylcyclohexanecarboxylate: To assess the influence of the ester group.

  • 1-(hydroxymethyl)-1-methylcyclohexane: To evaluate the impact of the hydroxymethyl group.

The conformational equilibrium for a 1,1-disubstituted cyclohexane involves the "ring flip" between two chair forms, as depicted below.

Figure 1: General ring-flip equilibrium in 1,1-disubstituted cyclohexanes.

Steric Dominance: 1-methyl-1-ethylcyclohexane

In 1-methyl-1-ethylcyclohexane, the conformational preference is dictated by the relative steric bulk of the methyl and ethyl groups. The ethyl group is larger than the methyl group. Consequently, the equilibrium will favor the conformer where the ethyl group is in the equatorial position and the methyl group is in the axial position to minimize 1,3-diaxial strain.

The Role of the Ester Group: Ethyl 1-methylcyclohexanecarboxylate

For ethyl 1-methylcyclohexanecarboxylate, the ethoxycarbonyl group is significantly bulkier than the methyl group. Therefore, the conformational equilibrium will strongly favor the conformer with the ester group in the equatorial position.

The Hydroxymethyl Influence: 1-(hydroxymethyl)-1-methylcyclohexane

In 1-(hydroxymethyl)-1-methylcyclohexane, a new factor comes into play: the potential for the hydroxymethyl group to orient itself to minimize steric interactions. While the hydroxymethyl group is larger than a methyl group, the difference is less pronounced than with an ester group. The equilibrium is still expected to favor the conformer with the hydroxymethyl group in the equatorial position.

Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate: Sterics vs. Intramolecular Hydrogen Bonding

For the title compound, the ethoxycarbonyl group is sterically more demanding than the hydroxymethyl group. Based on sterics alone, the conformer with the ester group equatorial and the hydroxymethyl group axial would be favored. However, an intramolecular hydrogen bond can form between the hydroxyl proton of the hydroxymethyl group and one of the oxygen atoms of the ester group. This interaction can stabilize a conformation that might otherwise be sterically disfavored.

Specifically, a conformation with the hydroxymethyl group in the axial position and the ester group in the equatorial position can allow for the formation of a stabilizing intramolecular hydrogen bond. This stereoelectronic effect could counteract the steric preference, leading to a more complex conformational equilibrium. The presence and strength of such a hydrogen bond can be investigated using spectroscopic methods and computational modeling.[7][8][9]

Proposed Experimental and Computational Protocols

To quantitatively assess these conformational preferences, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is proposed.

NMR Spectroscopy: Probing Conformations in Solution

NMR spectroscopy is a powerful tool for conformational analysis.[10] For the target molecule and its analogues, the following experiments would be particularly insightful:

  • ¹H and ¹³C NMR: At room temperature, the rapid ring flip of cyclohexane derivatives often results in averaged signals.[11] However, at low temperatures, the interconversion can be slowed, allowing for the observation of individual conformers and the determination of their relative populations.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can detect through-space interactions between protons that are close to each other (typically < 5 Å).[12][13] For ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, NOESY can provide definitive evidence of the preferred conformation by observing correlations between the protons of the hydroxymethyl and ethyl ester groups with the axial and equatorial protons of the cyclohexane ring.

NOESY_Workflow cluster_sample Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep Dissolve compound in deuterated solvent (e.g., CDCl3) acquire Acquire 2D NOESY spectrum at controlled temperature prep->acquire Introduce to NMR spectrometer process Process data: Fourier transform, phasing acquire->process identify Identify diagonal and cross-peaks process->identify correlate Correlate cross-peaks to proton-proton proximities identify->correlate deduce Deduce major conformer based on key NOE signals correlate->deduce

Figure 2: Proposed workflow for NOESY-based conformational analysis.

Computational Chemistry: Quantifying Conformational Energies

Computational modeling can provide quantitative insights into the relative energies of different conformers and the strength of intramolecular interactions.

  • Molecular Mechanics (MM): Useful for an initial, rapid exploration of the potential energy surface to identify low-energy conformers.

  • Density Functional Theory (DFT): Provides more accurate energies and geometries for the identified conformers. DFT calculations can be used to:

    • Calculate the relative energies of the chair conformers.

    • Optimize the geometries to confirm the presence of an intramolecular hydrogen bond.

    • Perform a Natural Bond Orbital (NBO) analysis to quantify the strength of the hydrogen bond.

Comparative Data Summary

The following table summarizes the predicted outcomes of the conformational analysis for ethyl 1-(hydroxymethyl)cyclohexanecarboxylate and its comparators. The equilibrium constants (Keq) are hypothetical values based on established principles of conformational analysis.

CompoundLarger Substituent (Steric)Predicted Major Conformer (Equatorial Group)Key Stabilizing FactorPredicted Keq ([Equatorial]/[Axial] of Larger Group)
1-methyl-1-ethylcyclohexaneEthylEthylSteric> 1
Ethyl 1-methylcyclohexanecarboxylateEthoxycarbonylEthoxycarbonylSteric>> 1
1-(hydroxymethyl)-1-methylcyclohexaneHydroxymethylHydroxymethylSteric> 1
Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate Ethoxycarbonyl Ethoxycarbonyl Steric vs. Intramolecular H-bond Complex, potentially close to 1

Conclusion

The conformational analysis of ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a compelling case study in the balance between steric and stereoelectronic effects. While steric hindrance would favor a conformation with the bulky ester group in the equatorial position, the potential for a stabilizing intramolecular hydrogen bond could favor a conformation with the hydroxymethyl group in the axial position. A definitive understanding requires a synergistic approach, combining advanced NMR techniques and high-level computational modeling. This guide provides a comprehensive framework for such an investigation, which is crucial for rational molecular design in various fields of chemistry.

References

  • Kirby, A. J. (1983).
  • Juaristi, E., & Cuevas, G. (1995). The Anomeric Effect. CRC Press.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Jensen, F. (2007).
  • Guthrie, J. P., & Kluger, R. (2012). The concept of the A value for the conformational analysis of substituted cyclohexanes. Chemical Society Reviews, 41(13), 4687-4698.
  • Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press.
  • Scheiner, S. (1997). Hydrogen Bonding: A Theoretical Perspective. Oxford University Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

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Safety Operating Guide

Navigating the Disposal of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but also for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the proper disposal procedures for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, emphasizing a safety-first approach in light of conflicting hazard information. Our goal is to empower you with the knowledge to manage this chemical waste responsibly, thereby building a culture of safety and trust within your institution.

Hazard Assessment: A Case for Prudent Caution

The classification of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate presents a nuanced challenge. While some Safety Data Sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), other sources indicate potential risks. For instance, a closely related compound, ethyl 1-hydroxycyclohexanecarboxylate, is cited as being harmful to aquatic life with long-lasting effects. Furthermore, some suppliers of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate have classified it as a skin and eye irritant (H315 and H319).

In the face of such discrepancies, the guiding principle of laboratory safety is to err on the side of caution. Therefore, it is our firm recommendation to manage Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate as a hazardous waste until a definitive, institution-specific hazard assessment is conducted. This proactive stance ensures the highest level of protection for personnel and the environment.

Hazard StatementGHS ClassificationImplication for Handling and Disposal
H315Skin Irritation Category 2Avoid skin contact; wear appropriate gloves and lab coat. Contaminated materials must be disposed of as hazardous waste.
H319Eye Irritation Category 2AWear safety glasses or goggles. In case of contact, rinse thoroughly.
H412 (potential)Harmful to aquatic life with long lasting effectsDo not dispose of down the drain. All waste must be collected for hazardous waste disposal to prevent environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[1][2][3] The following PPE is recommended to mitigate the risks of skin and eye irritation:

  • Hand Protection: Nitrile rubber gloves are the standard for most laboratory settings and offer good resistance to a variety of organic solvents.[1][2] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety glasses with side shields are the minimum requirement.[4] In situations where splashing is a possibility, it is advisable to use chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental spills. Ensure that your legs and feet are covered with long pants and closed-toe shoes.[2]

Waste Collection and Storage: A Step-by-Step Protocol

Proper collection and storage are critical to prevent accidental releases and ensure the safety of all laboratory personnel. Follow this detailed protocol for the accumulation of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate waste:

Step 1: Container Selection Choose a waste container that is compatible with organic esters. High-density polyethylene (HDPE) or glass containers are generally suitable.[5] The container must be in good condition, with a secure, leak-proof cap.

Step 2: Labeling Proper labeling is a regulatory requirement and a cornerstone of safe waste management.[6] Your waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"
  • The full chemical name: "Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate"
  • The approximate concentration and volume
  • The date accumulation started
  • The relevant hazard pictograms (e.g., irritant, environmentally hazardous)

Step 3: Segregation Store the waste container in a designated satellite accumulation area within the laboratory.[6] It is crucial to segregate it from incompatible waste streams, such as strong acids, bases, and oxidizers, to prevent dangerous chemical reactions.

Step 4: Accumulation Do not overfill the waste container. A good rule of thumb is to leave at least 10% of the container volume as headspace to allow for vapor expansion. Keep the container closed at all times, except when adding waste.

Spill Management: Preparedness and Response

In the event of a spill, a prompt and informed response is crucial to minimize exposure and environmental impact.

For small spills (manageable by laboratory personnel):

  • Alert personnel: Immediately notify others in the vicinity of the spill.

  • Don appropriate PPE: Ensure you are wearing gloves, safety glasses, and a lab coat.

  • Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to dike and absorb the spilled liquid.

  • Collect the waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Label and store: Seal and label the waste container and place it in the satellite accumulation area.

For large spills:

Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Pathway: Ensuring Regulatory Compliance

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][7][8] The following workflow outlines the necessary steps for the compliant disposal of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Figure 1. Disposal workflow for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

Key Steps in the Disposal Process:

  • Hazardous Waste Determination: As recommended, treat the waste as hazardous. Your institution's EHS department will be the final authority on this determination and will assign the appropriate EPA hazardous waste codes.[6][9][10]

  • Contact EHS for Pickup: Once your waste container is nearing its capacity or the allowable accumulation time in a satellite area is reached, contact your EHS department to schedule a pickup.

  • Hazardous Waste Manifest: Your EHS department will prepare a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your laboratory (the "generator") to its final destination.[11][12][13][14] The manifest will include information about the waste's composition, quantity, and hazards.[11][13]

  • Licensed Disposal Vendor: The waste will be collected by a licensed hazardous waste disposal company and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal: The TSDF will dispose of the waste in accordance with federal and state regulations, likely through high-temperature incineration for organic compounds.[15]

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is a critical component of a robust laboratory safety program. By adhering to the precautionary principle in hazard assessment, utilizing appropriate PPE, and following a structured waste management protocol, you contribute to a safer working environment and the protection of our ecosystem. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations. This commitment to best practices not only safeguards your research but also builds a foundation of trust and responsibility within the scientific community.

References

  • U.S. Environmental Protection Agency. (2025, May 30). Hazardous Waste Manifest System.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Thermo Fisher Scientific. (2024, March 11). Safety Data Sheet: Ethyl 1-(hydroxymethyl)
  • Greenflow. (2024, October 1). Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal.
  • Occupational Safety and Health Administration. (2015, October 15). HCS requirements for RCRA and non-RCRA waste.
  • Secure Waste. (2025, June 11). Step By Step Guide How To Use A Hazardous Waste Manifest.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • SmartLabs. (n.d.).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Sigma-Aldrich. (n.d.). Ethyl 1-(hydroxymethyl)
  • Vanderbilt Environmental Health and Safety. (n.d.).
  • University of Alabama at Birmingham. (2024, June 25). Hazardous Waste Manifest.
  • National Environmental Trainers. (n.d.).
  • Safe Work Australia. (n.d.).
  • Stericycle. (n.d.). Hazardous Waste Manifest Guide.
  • American Chemical Society. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • ChemBK. (n.d.). Ethyl 1-(hydroxyMethyl)
  • Lab Manager. (2017, November 7). How to Determine and Manage Hazardous Chemical Waste in Your Lab.
  • Arcwood Environmental. (n.d.). 10 Steps to Uniform Hazardous Waste Manifest Completion.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • CP Lab Safety. (n.d.).
  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2025, November 12).
  • University of California, San Diego. (2020, September 27).
  • CymitQuimica. (2025, December 24). Safety Data Sheet: Cis-Methyl 4-(Hydroxymethyl)
  • Quora. (2024, March 1). What safety gear do chemists typically wear when handling chemicals?.

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A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Hazard Profile

Based on the hazard classification of its structural analog, Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate is presumed to present the following risks[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.

These classifications necessitate a comprehensive PPE strategy to create an effective barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The type and level of protection must be commensurate with the scale of the operation and the potential for exposure. Always handle this chemical within a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure[1].

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Standard Operations: For small-scale laboratory work (e.g., weighing, preparing solutions), safety glasses with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement[1][2].

  • High-Risk Procedures: When there is an increased risk of splashes, such as during heating, reactions under pressure, or handling larger quantities, a full-face shield must be worn in conjunction with safety goggles[3][4]. Standard safety glasses are insufficient in these scenarios as they do not provide a seal around the eyes.

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, chemically resistant gloves are mandatory.

  • Glove Selection: Nitrile gloves are a suitable choice for protection against esters and offer good resistance to punctures and abrasions[5]. Always inspect gloves for any signs of degradation or perforation before use[1][2].

  • Proper Technique: When handling this compound, employ the "double gloving" technique, especially during procedures with a higher risk of contamination[6]. This involves wearing two pairs of gloves, which can significantly reduce the risk of exposure if the outer glove is breached.

  • Glove Removal and Disposal: After handling the chemical, remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations[1]. Wash hands thoroughly with soap and water after removing gloves[1][2].

Body Protection: Shielding Against Spills and Splashes

A laboratory coat is the minimum requirement for body protection.

  • Material: A lab coat made of a chemically resistant material, such as polyester or a cotton/polyester blend, should be worn and fully buttoned.

  • Enhanced Protection: For larger scale work or when there is a significant risk of splashing, a chemical-resistant apron or a full-body suit may be necessary[1][4][6].

Respiratory Protection: A Precautionary Measure

While working in a well-ventilated area or under a fume hood should prevent significant inhalation exposure, respiratory protection may be required in specific situations.

  • Emergency Situations: In the event of a large spill or a failure of ventilation, an air-purifying respirator with an appropriate organic vapor cartridge should be used[1].

  • Aerosol Generation: If the procedure is likely to generate aerosols, a respirator is also recommended.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate.

PPE_Selection_Workflow PPE Selection Workflow for Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_action Procedural Controls start Start: Handling Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate scale Scale of Operation? start->scale splash_risk Risk of Splash or Aerosol? scale->splash_risk Small Scale (<10g) scale->splash_risk Large Scale (>10g) ppe_low Standard PPE: - Safety Glasses with Side Shields - Single Pair of Nitrile Gloves - Laboratory Coat splash_risk->ppe_low Low ppe_medium Intermediate PPE: - Chemical Goggles - Double Nitrile Gloves - Laboratory Coat splash_risk->ppe_medium Medium ppe_high Enhanced PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Chemical Resistant Apron/Suit - Consider Respirator splash_risk->ppe_high High fume_hood Work in Fume Hood ppe_low->fume_hood ppe_medium->fume_hood ppe_high->fume_hood

Caption: Decision tree for selecting appropriate PPE based on the scale and risk of the procedure.

Summary of Recommended PPE

Level of Risk Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low (Small scale, low splash potential)Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required
Medium (Small scale, moderate splash potential)Chemical gogglesDouble pair of nitrile glovesLaboratory coatNot generally required
High (Large scale, high splash/aerosol potential)Chemical goggles and face shieldDouble pair of nitrile glovesChemical resistant apron or suitRecommended (consult safety officer)

Operational and Disposal Plans

Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Coat: Put on the laboratory coat or gown, ensuring it is fully buttoned.

  • Gloves: Don the first pair of gloves. If double gloving, don the second pair over the first.

  • Eye/Face Protection: Put on safety glasses, goggles, and/or a face shield.

Doffing PPE (to avoid cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves (if double gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Eye/Face Protection: Remove eye and face protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal:

  • All disposable PPE (gloves, disposable gowns) that has come into contact with Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate must be disposed of as hazardous chemical waste.[1]

  • Contaminated reusable PPE, such as lab coats, should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take contaminated lab coats home.

  • Surplus and non-recyclable solutions of the chemical should be offered to a licensed disposal company.[1] Do not pour down the drain.[1][7]

By adhering to these rigorous PPE protocols, researchers can confidently handle Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate, ensuring a safe laboratory environment and the integrity of their scientific endeavors.

References

  • CymitQuimica. (2025, December 24). SAFETY DATA SHEET for Cis-Methyl 4-(Hydroxymethyl)
  • Fisher Scientific. (2024, March 11). SAFETY DATA SHEET for Ethyl 1-(hydroxymethyl)
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for trans-4-Methyl-1-cyclohexanecarboxylic acid.
  • Fisher Scientific. (2024, March 30).
  • National Center for Biotechnology Information. (n.d.). Ethyl 1-hydroxycyclohexanecarboxylate. PubChem.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • TCI Chemicals. (2025, October 13).
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • National Center for Biotechnology Information. (n.d.). Ethylcyclohexane. PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethyl cyclohexanoate. PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.